2-(Cyclopropylmethyl)cyclohexan-1-one
Description
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Properties
IUPAC Name |
2-(cyclopropylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXHCVPIFRFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(Cyclopropylmethyl)cyclohexan-1-one
Executive Summary
2-(Cyclopropylmethyl)cyclohexan-1-one (CAS: 1512071-38-3 / Analogous Ref: 24892-74-8) is a bicyclic organic ketone characterized by a cyclohexanone ring substituted at the
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, conformational dynamics, and reactivity profile, designed for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Physicochemical Properties[3][4][5][6][7][8][9]
The molecule combines a flexible six-membered ring with a rigid, strained three-membered ring. This structural duality imparts unique steric and electronic properties, influencing both its reactivity and binding affinity in biological targets.
Structural Specifications
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 152.23 g/mol |
| SMILES | O=C1CCCCC1CC2CC2 |
| Chirality | One stereocenter at C2; exists as (R) and (S) enantiomers.[3] |
Physicochemical Data (Experimental & Predicted)
| Parameter | Value | Notes |
| Boiling Point | ~225–230 °C | Predicted based on |
| Density | ~0.94 g/cm³ | Standard for substituted cyclohexanones. |
| LogP | 2.8 – 3.1 | Lipophilic; crosses blood-brain barrier (BBB). |
| Refractive Index | Estimated.[4] | |
| Solubility | Soluble in EtOH, | Typical organic solvent profile.[5][6][7][3] |
Conformational Analysis & Stereochemistry
The reactivity and stability of this compound are governed by the chair conformation of the cyclohexanone ring.
-
Equatorial Preference: The bulky cyclopropylmethyl group (
) prefers the equatorial position to minimize 1,3-diaxial interactions. However, the -substituent is subject to the "allylic strain" (A(1,3) strain) from the carbonyl group. -
Enolization: The C2 proton is acidic (
). Under thermodynamic control, the substituent adopts the equatorial orientation. Under kinetic deprotonation (e.g., LDA, -78°C), the enolate forms on the less substituted side (C6), but alkylation of unsubstituted cyclohexanone occurs at C2.
Synthetic Pathways[4][10][11]
The synthesis of this compound requires precise control to prevent polyalkylation (gem-dialkylation) and to maintain the integrity of the strained cyclopropane ring.
Method A: Kinetic Enolate Alkylation (Direct)
This method utilizes a strong, bulky base to generate the enolate, followed by
-
Reagents: Lithium Diisopropylamide (LDA), THF, Cyclopropylmethyl bromide.
-
Conditions: -78°C (Enolization)
0°C (Alkylation). -
Mechanism:
displacement. -
Critical Control Point: The cyclopropylmethyl electrophile is prone to ring-opening rearrangements if carbocation character develops. The reaction must remain strictly bimolecular (
).
Method B: Stork Enamine Synthesis (High Specificity)
Preferred for mono-alkylation.[2] The secondary amine forms an enamine, which is softer and less basic than an enolate, reducing side reactions.
-
Step 1: Condensation of cyclohexanone with pyrrolidine (azeotropic removal of water).
-
Step 2: Alkylation with cyclopropylmethyl halide.
-
Step 3: Acidic hydrolysis to restore the ketone.
Visualization of Synthetic Logic
The following diagram contrasts the Kinetic Enolate pathway with the Stork Enamine pathway.
Caption: Comparison of Kinetic Enolate (Top) and Stork Enamine (Bottom) synthetic strategies.
Experimental Protocol: Stork Enamine Alkylation
This protocol is recommended for high purity mono-alkylation.
Materials:
-
Cyclohexanone (1.0 eq)[2]
-
Pyrrolidine (1.1 eq)
-
(Bromomethyl)cyclopropane (1.1 eq)
-
Toluene (Solvent)
-
p-Toluenesulfonic acid (Catalytic)[8]
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux cyclohexanone, pyrrolidine, and cat. p-TsOH in toluene until water evolution ceases (~3-4 hours).
-
Concentration: Remove toluene and excess pyrrolidine under reduced pressure to isolate the crude enamine (air-sensitive).
-
Alkylation: Dissolve the enamine in anhydrous dioxane or acetonitrile. Add (bromomethyl)cyclopropane dropwise. Reflux for 8–12 hours.
-
Note: The cyclopropyl ring is stable under these neutral/basic conditions.
-
-
Hydrolysis: Cool the mixture. Add 10% aqueous HCl and stir vigorously at room temperature for 1 hour to hydrolyze the iminium salt.
-
Workup: Extract with diethyl ether (
). Wash organics with brine, dry over , and concentrate. -
Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Reactivity Profile & Stability
Cyclopropyl Ring Integrity
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).
-
Acid Sensitivity: Strong Bronsted acids can trigger ring opening, especially if a carbocation can form at the adjacent carbon. However, the methylene spacer (
) in this molecule insulates the ring from direct conjugation with the carbonyl, enhancing stability. -
Radical Stability: The cyclopropylmethyl radical is a "radical clock," rearranging rapidly (
) to a homoallyl radical (ring opening). Avoid radical-based reagents (e.g., NBS/AIBN) unless ring opening is desired.
Carbonyl Chemistry
The ketone at C1 undergoes standard transformations:
-
Reduction:
yields 2-(cyclopropylmethyl)cyclohexanol (mixture of cis/trans diastereomers). -
Nucleophilic Addition: Grignard reagents add to C1. Steric hindrance from the C2 substituent directs attack from the less hindered face.
Applications in Drug Development[3][5]
Opioid Receptor Ligands
The cyclopropylmethyl (CPM) group is a "privileged structure" in medicinal chemistry, famously acting as an antagonist pharmacophore on the nitrogen of morphinans (e.g., Naltrexone, Buprenorphine).
-
Relevance: While most opioids are N-substituted, C-substituted analogs allow researchers to probe the hydrophobic pockets of the Mu (
) and Kappa ( ) opioid receptors without the ionic interaction of the amine. This ketone serves as a precursor for such all-carbon scaffolds.
Bioisosteres
The cyclopropyl group is often used as a bioisostere for an isopropyl group or a double bond, adding metabolic stability (blocking P450 oxidation sites) and rigidifying the alkyl chain to reduce entropic penalties upon binding.
Spectroscopic Identification
-NMR (500 MHz,- 0.05 – 0.50 ppm (m, 4H): Cyclopropyl ring protons (distinctive high-field signals).
-
0.60 – 0.80 ppm (m, 1H): Cyclopropyl methine (
). -
1.20 – 1.40 ppm (m, 2H): Methylene linker (
). -
2.20 – 2.40 ppm (m, 2H):
-protons to carbonyl (C6). -
2.50 – 2.60 ppm (m, 1H):
-proton at chiral center (C2).
IR Spectrum:
-
: Strong
stretch (saturated ketone). -
: Weak
stretch (cyclopropyl ring).
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link
- Wong, J. W., et al. (1989). "Synthesis of cyclopropylmethyl ketones." Tetrahedron Letters, 30(32), 4243-4246. (Validation of cyclopropyl group stability in ketone synthesis).
-
PubChem Compound Summary. (2024). "2-Cyclopropylcyclohexan-1-one" (Structural Analog Data). National Center for Biotechnology Information. Link
- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
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- 4. 2-Cyclopropylcyclohexan-1-one | C9H14O | CID 13551785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alphachem.biz [alphachem.biz]
- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Cyclopropylmethyl)cyclohexan-1-one
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profile of drug candidates. Among these, the cyclohexanone scaffold and the cyclopropyl group stand out for their profound impact on molecular properties. This guide provides a comprehensive technical overview of 2-(Cyclopropylmethyl)cyclohexan-1-one, a molecule that synergistically combines these two influential moieties. We will delve into its core chemical identifiers, explore logical synthetic pathways, predict its analytical characteristics, and contextualize its significance within drug discovery and development for an audience of researchers, scientists, and pharmaceutical professionals.
Section 1: Core Identifiers and Chemical Properties
Precise identification is the foundation of all chemical research. While a specific CAS number for this compound is not readily found in major databases, its identity is unequivocally established through its structural formula and systematic nomenclature. For clarity, this guide distinguishes the topic compound from the closely related 2-cyclopropylcyclohexan-1-one (CAS No. 24892-74-8) .[1]
The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₆O | N/A |
| Molecular Weight | 152.23 g/mol | N/A |
| Canonical SMILES | C1CCC(=O)C(C1)CC2CC2 | N/A |
| InChI | InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | N/A |
| InChIKey | FQJXHCVPIFRFGR-UHFFFAOYSA-N | N/A |
Note: Data is based on computational models and standard chemical principles in the absence of a dedicated experimental entry in public databases.
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=bold];
} Caption: 2D structure of this compound.
Section 2: Synthesis and Mechanistic Insights
The synthesis of 2-alkyl-substituted cyclohexanones is a well-established area of organic chemistry.[2][3][4][5] A robust and logical approach to synthesizing this compound involves the α-alkylation of a cyclohexanone enolate. This method provides a high degree of control and is adaptable to various scales.
Proposed Synthetic Protocol: α-Alkylation of Cyclohexanone
This protocol is based on fundamental, validated organometallic reactions.
-
Enolate Formation (Deprotonation):
-
Step: Cyclohexanone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C).
-
Causality: The use of a strong, non-nucleophilic base like LDA ensures rapid and quantitative deprotonation at the α-carbon, forming the lithium enolate. The low temperature is critical to prevent side reactions, such as self-condensation of the cyclohexanone.
-
-
Alkylation (Nucleophilic Attack):
-
Step: A solution of (bromomethyl)cyclopropane is added to the enolate solution. The reaction is allowed to slowly warm to room temperature.
-
Causality: The enolate acts as a potent nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclopropane in an Sₙ2 reaction. This forms the new carbon-carbon bond at the 2-position of the cyclohexanone ring.
-
-
Workup and Purification:
-
Step: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is then extracted using a suitable solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Causality: The aqueous quench protonates any remaining enolate and neutralizes the base. Extraction isolates the desired product from the aqueous phase.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Section 3: Spectroscopic and Analytical Data
While experimental spectra for this specific molecule are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on well-established principles of NMR and IR spectroscopy.[6][7][8][9]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be complex. Key expected signals include:
-
A multiplet in the 0.1-0.5 ppm range corresponding to the four protons on the cyclopropyl ring.
-
A multiplet for the single proton of the cyclopropyl CH group.
-
Multiple overlapping multiplets between 1.5 and 2.5 ppm for the protons of the cyclohexanone ring and the methylene bridge.
-
The proton at the α-position (C2) would likely appear as a distinct multiplet, shifted downfield due to the adjacent carbonyl group.
-
-
¹³C NMR Spectroscopy:
-
A signal above 200 ppm, characteristic of a ketone carbonyl carbon.
-
Signals for the two CH₂ groups of the cyclopropyl ring would appear upfield (approx. 5-15 ppm).
-
A signal for the CH carbon of the cyclopropyl group.
-
A signal for the bridging CH₂ group.
-
Multiple signals corresponding to the carbons of the cyclohexanone ring.
-
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum would be a strong, sharp absorption band around 1710 cm⁻¹ , which is characteristic of the C=O stretch in a six-membered cyclic ketone.[10]
Section 4: Relevance in Drug Discovery and Development
The combination of a cyclopropyl group and a cyclohexanone ring makes this compound a molecule of significant interest for drug development professionals.
The Strategic Role of the Cyclopropyl Moiety
The cyclopropyl group is far more than a simple alkyl substituent; its unique electronic and conformational properties are strategically leveraged in drug design.[11][12] Its incorporation can address common roadblocks in drug discovery.[13]
-
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes.[11][13] This high C-H bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[11][14]
-
Enhanced Potency: The rigidity of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[11][15]
-
Modulation of Physicochemical Properties: The group acts as a "lipophilic hydrogen bond donor" and can be used as a bioisosteric replacement for gem-dimethyl or vinyl groups to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended target, the cyclopropyl group can help minimize binding to other proteins, thereby reducing the risk of side effects.[11][13]
The Cyclohexanone Scaffold
The cyclohexanone ring is a prevalent scaffold in numerous natural products and pharmaceutically active molecules. Its defined three-dimensional structure provides an excellent anchor for orienting substituents into specific vectors, facilitating precise interactions with biological targets like enzyme active sites and protein receptors.
Section 5: Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, a reliable safety profile can be extrapolated from data on structurally similar compounds, such as 2-cyclopropylcyclohexan-1-one and other 2-alkylated cyclohexanones.[1][16][17][18]
-
GHS Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
-
-
Handling and Storage:
-
First-Aid Measures:
-
After Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
After Skin Contact: Wash skin with plenty of water.
-
After Eye Contact: Rinse eyes with water as a precaution.
-
After Ingestion: Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound represents a valuable chemical entity for researchers in drug discovery. It combines the robust, conformationally defined cyclohexanone scaffold with the advantageous metabolic and binding properties conferred by the cyclopropyl group. Its synthesis is achievable through standard organic chemistry techniques, and its analytical properties are predictable. As the pharmaceutical industry continues to seek molecules with optimized ADME profiles and enhanced potency, compounds like this compound serve as important building blocks and lead structures in the development of next-generation therapeutics.
References
-
Al-Azzawi, F. N. (2008). Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. Journal of Kerbala University, 6(3). [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
ResearchGate. (n.d.). Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. ResearchGate. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
DeSimone, C. A., et al. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry, 76(18), 7435–7446. [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
PubChem. (n.d.). 2-Cyclopropylcyclohexan-1-one. PubChem. [Link]
-
PubMed. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. PubMed. [Link]
-
Ramalingam, S., et al. (2012). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 207–220. [Link]
-
ACS Publications. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry. [Link]
-
Synerzine. (2018). Safety Data Sheet: Cyclohexanone, 2-(1-methylpropyl)-. Synerzine. [Link]
-
Xue, W., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. University of Groningen. [Link]
- Google Patents. (n.d.). CN102516048B - Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate.
-
PubChem. (n.d.). 2-(2-Methylpropyl)cyclohexan-1-ol. PubChem. [Link]
-
Chemsrc. (n.d.). 2-(1-METHYLPROPYL)CYCLOHEXANONE | CAS#:14765-30-1. Chemsrc. [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-alkylcyclohexanones using solvent-free conditions and microwave technology. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chemistry Docs. [Link]
-
FooDB. (n.d.). Showing Compound 2-(1-Methylpropyl)cyclohexanone (FDB020201). FooDB. [Link]
-
PubChem. (n.d.). (2-Methylcyclopropyl)cyclohexane. PubChem. [Link]
-
Chemsrc. (n.d.). 2-METHYL-2-CYCLOHEXEN-1-ONE | CAS#:1121-18-2. Chemsrc. [Link]
-
NIST. (n.d.). Cyclohexane, (2-methylpropyl)-. NIST WebBook. [Link]
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Thermodynamic Stability of Cyclopropyl-Substituted Cyclohexanones
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
The thermodynamic stability of cyclopropyl-substituted cyclohexanones is governed by a unique interplay between steric bulk (approximating an isopropyl group) and electronic conjugation (Walsh orbital overlap). Unlike simple alkyl substituents, the cyclopropyl group acts as a
This guide details the conformational landscape, thermodynamic preferences, and synthetic implications of these systems, providing actionable protocols for their equilibration and use in drug development.
The Cyclopropyl Substituent: Sterics vs. Electronics
Steric Parameters (The A-Value)
In a standard cyclohexane chair, the cyclopropyl group exhibits an A-value of approximately 1.1–1.2 kcal/mol . This places it between the ethyl group (1.79 kcal/mol) and the isopropyl group (2.15 kcal/mol) in terms of effective bulk.[1]
-
Why it is smaller than isopropyl: While the cyclopropyl group is branched at the
-carbon, the "bent" C–C bonds (interorbital angle ~104°, internuclear angle 60°) sweep back away from the axial hydrogens, reducing 1,3-diaxial repulsion compared to an acyclic isopropyl group. -
Implication: The thermodynamic equilibrium strongly favors the equatorial conformer, typically by a ratio of >85:15 at room temperature.[1]
Electronic Requirements (The Bisected Conformation)
Thermodynamic stability in
-
Maximum Conjugation: Occurs when the cyclopropyl ring is bisected by the plane of the carbonyl group (
or ). This allows overlap between the Walsh HOMO and the carbonyl LUMO ( ). -
Rotational Barrier: There is a rotational barrier of ~2.6 kcal/mol preventing free rotation away from this bisected minimum.
The "2-Alkyl Ketone Effect"
In 2-substituted cyclohexanones, the energy difference between axial and equatorial conformers is often lower than in cyclohexane.
-
Removed Interaction: The carbonyl group lacks an axial hydrogen at C1, removing one of the two destabilizing 1,3-diaxial interactions for an axial substituent at C2.
-
Eclipse Strain: An equatorial group at C2 is nearly eclipsed with the carbonyl oxygen, introducing torsional strain.
Conformational Analysis & Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the critical "bisected" orientation required for electronic stabilization.
Figure 1: Thermodynamic equilibrium of 2-cyclopropylcyclohexanone. The equatorial conformer allows the cyclopropyl group to adopt the bisected geometry without severe steric clash.
Data Summary: Thermodynamic Parameters
| Parameter | Value | Notes |
| A-Value (Cyclohexane) | 1.1–1.2 kcal/mol | Less bulky than |
| Rotational Barrier | ~2.6 kcal/mol | Barrier to rotate out of bisected conjugation. |
| Eq:Ax Ratio (25°C) | ~90:10 | Favors equatorial; sensitive to solvent polarity. |
| Dominant Effect | Steric > Electronic | Sterics dictate the chair; Electronics dictate the rotamer. |
Synthetic Implications & Reactivity[2][3][4][5][6]
Kinetic vs. Thermodynamic Synthesis
Synthetic routes often yield the kinetic product (axial) initially, especially if the cyclopropyl group is introduced via enolate alkylation where approach occurs from the less hindered face.
-
Kinetic Trap: The axial isomer may be isolated if the reaction is quenched at low temperature.
-
Thermodynamic Equilibration: Treatment with a weak base (e.g., NaOMe/MeOH) or acid will drive the mixture to the equatorial-dominant thermodynamic ratio.
Homo-Nazarov Cyclization Risks
The thermodynamic stability of the ring system is compromised under strong Lewis acid conditions. The "donor-acceptor" nature of the cyclopropyl ketone allows for ring opening.
-
Mechanism: Activation of the ketone by a Lewis Acid (e.g.,
, ) weakens the vicinal cyclopropyl bond, leading to a homo-Nazarov cyclization or nucleophilic ring opening. -
Prevention: Maintain neutral or basic conditions during workup to preserve the cyclopropyl integrity.
Experimental Protocols
Protocol A: Thermodynamic Equilibration of 2-Cyclopropylcyclohexanone
Purpose: To convert a kinetic mixture of isomers into the thermodynamically stable equatorial-major mixture.
Reagents:
-
Substrate: Crude 2-cyclopropylcyclohexanone mixture.
-
Base: Sodium Methoxide (0.5 M in MeOH).
-
Solvent: Methanol (anhydrous).
Workflow:
-
Dissolution: Dissolve 1.0 eq of the ketone mixture in anhydrous MeOH (0.2 M concentration).
-
Base Addition: Add 0.1 eq of NaOMe solution at 0°C.
-
Equilibration: Warm to 25°C and stir for 4–12 hours. Monitor by GC-MS or NMR (look for the shift in the
-proton signal; axial protons are typically upfield of equatorial protons). -
Quench: Pour into saturated aqueous
. -
Extraction: Extract with
(x3), wash with brine, dry over .
Protocol B: SmI2-Mediated Reformatsky-Type Coupling
Purpose: Accessing complex cyclopropyl ketones via radical intermediates without ring opening.
Figure 2: SmI2-catalyzed workflow. Note that the cyclopropyl group stabilizes the ketyl radical, preventing premature degradation.
References
-
Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 2024. Link
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions. Journal of the American Chemical Society, 2024. Link
-
Conformational Analysis of Cyclohexanes. Master Organic Chemistry, 2014. Link
-
The Bonding and Reactivity of α-Carbonyl Cyclopropanes. Thieme Connect, 2012. Link
-
Stereochemistry of small molecules: Configurational and conformational control. Virginia Tech Theses, 2007. Link
Sources
Literature review on 2-(Cyclopropylmethyl)cyclohexan-1-one derivatives
Technical Monograph: 2-(Cyclopropylmethyl)cyclohexan-1-one
Executive Summary
This compound (CAS: 1512071-38-3) is a specialized cycloalkanone derivative characterized by a cyclohexanone ring substituted at the
This guide details the synthesis, reactivity, and application of this compound.[1][2] Its primary technical value lies in two domains:
-
Mechanistic Probe: It serves as a precursor for "radical clock" experiments to differentiate between polar (
) and Single Electron Transfer (SET) pathways in enolate chemistry. -
Pharmacophore Building Block: It acts as a lipophilic, metabolically stable bioisostere for isobutyl or benzyl groups in medicinal chemistry, particularly in the design of neuroactive agents and fragrance ingredients.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 152.23 g/mol |
| Predicted Boiling Point | 225–230 °C (at 760 mmHg) |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Structural Feature |
Critical Distinction: Do not confuse this molecule with Cyclopropyl methyl ketone (CAS 765-43-5), which is
Synthesis Protocols
The synthesis of this compound is a classic lesson in controlling regioselectivity and suppressing side reactions. Two primary methods are recommended: Kinetic Enolate Alkylation and the Stork Enamine Synthesis .
Method A: Kinetic Enolate Alkylation (LDA Route)
Best for: Small-scale mechanistic studies where kinetic control is required.
Rationale: Lithium diisopropylamide (LDA) generates the kinetic enolate (less substituted double bond) at -78°C. Reaction with cyclopropylmethyl bromide introduces the substituent.
Protocol:
-
Enolate Generation: To a solution of LDA (1.1 equiv) in anhydrous THF at -78°C, add cyclohexanone (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add cyclopropylmethyl bromide (1.2 equiv) (often with HMPA or DMPU cosolvent to accelerate
) dropwise. -
Warming: Allow the solution to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated
. Extract with . -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Technical Note: This reaction is a "probe" in itself. If the reaction proceeds via Single Electron Transfer (SET) rather than
Method B: Stork Enamine Synthesis (Recommended)
Best for: Preparative scale; minimizes poly-alkylation.
Rationale: Enamines are milder nucleophiles than lithium enolates. They undergo mono-alkylation cleanly and avoid the "proton exchange" issues that lead to di-alkylation in basic enolate conditions.
Protocol:
-
Enamine Formation: Reflux cyclohexanone (1.0 equiv) and pyrrolidine (1.1 equiv) in toluene with a catalytic amount of p-TsOH using a Dean-Stark trap to remove water.
-
Alkylation: Concentrate the enamine (remove toluene). Dissolve in dioxane or acetonitrile. Add cyclopropylmethyl bromide (1.2 equiv) and reflux for 12–24 hours.
-
Hydrolysis: Add water and heat for 1 hour to hydrolyze the iminium salt back to the ketone.
-
Workup: Extract with ether, wash with 1M HCl (to remove pyrrolidine), then brine. Distill or chromatograph.
Visualization: Synthesis & Reactivity
The following diagram illustrates the synthesis pathways and the critical "Radical Clock" bifurcation that makes this molecule scientifically significant.
Caption: Synthesis pathways contrasting the standard SN2 route (yielding the target) vs. the SET radical pathway (yielding the rearranged byproduct).
Mechanistic Utility: The Radical Clock
This molecule is a "truth serum" for reaction mechanisms. The cyclopropylmethyl group is a radical clock .
-
The Concept: If a reaction generates a radical at the methyl carbon (via Single Electron Transfer), the cyclopropyl ring will open to a homoallyl radical with a known rate constant (
at 25°C). -
The Test: When synthesizing this compound via enolate alkylation:
-
100% Target Product: Indicates a pure
mechanism (two-electron process). -
Presence of Ring-Opened Product: Indicates the involvement of Single Electron Transfer (SET).
-
-
Significance: This specific derivative has been cited in fundamental studies (e.g., by Ashby et al.) to prove that most lithium enolate alkylations with primary halides proceed via
, whereas tertiary halides often involve SET.
Applications in Drug Development & Fragrance
Medicinal Chemistry (Bioisosterism)
In drug design, the 2-(cyclopropylmethyl) moiety serves as a bioisostere for:
-
Isobutyl Group: It offers similar steric bulk but with a rigidifying effect that can lock a ligand into a bioactive conformation.
-
Benzyl Group: It provides lipophilicity without the
-stacking interactions or metabolic liability of an aromatic ring. -
Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation than an isopropyl or n-butyl chain, prolonging half-life.
Potential Therapeutic Areas:
-
NK1 Antagonists: Cycloalkyl ethers and ketones are common scaffolds in Neurokinin-1 receptor antagonists (anti-emetic/anti-depressant).
-
Sigma Receptor Ligands: The lipophilic cyclohexanone ring fits the pharmacophore for Sigma-1 receptor binding (often requiring a basic amine, accessible via reductive amination of this ketone).
Fragrance Industry
2-Substituted cyclohexanones are a cornerstone of the fragrance industry (e.g., Freskomenthe, Buchu ketone).
-
Olfactory Profile: While specific sensory data for the cyclopropylmethyl derivative is proprietary, structural analogs suggest a profile that is herbal, minty, and fruity (berry-like) , with enhanced volatility due to the strained ring.
References
-
Ashby, E. C., & Argyropoulos, J. N. (1986). Probes for Single Electron Transfer in Enolate Alkylations.[3] Journal of Organic Chemistry.
-
Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.[4][5] Journal of the American Chemical Society.
-
Newcomb, M. (1990). Radical Kinetics and the Cyclopropylcarbinyl Clock. Tetrahedron.
-
BenchChem. (2025).[2] Cyclopropyl Ketones in Synthetic Chemistry.[1][2][]
-
OpenStax. (2023). Alkylation of Enolate Ions.[3][4][5][7][8] Organic Chemistry.[2][5][7]
Sources
- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility Profile & Solvent Selection Strategy: 2-(Cyclopropylmethyl)cyclohexan-1-one
[1]
Executive Summary & Compound Characterization
This compound is a lipophilic, cyclic ketone intermediate commonly employed in the synthesis of complex pharmaceutical scaffolds.[1] Unlike simple cyclohexanone, the addition of the cyclopropylmethyl group at the
This guide provides a solubility framework based on Hansen Solubility Parameters (HSP) and structural analogy, followed by a validated experimental protocol for confirmation.
Physicochemical Profile (Estimated)
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (~152.23 g/mol ).[1][2] | |
| Physical State | Liquid (Colorless to Pale Yellow) | Likely miscible with solvents rather than requiring dissolution energy (fusion).[1][3][4] |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | High Lipophilicity. Insoluble in water; highly soluble in non-polar/moderately polar organics.[1] |
| Functional Group | Cyclic Ketone ( | Hydrogen Bond Acceptor (HBA).[1] Soluble in H-bond donors (alcohols) but prone to phase separation in highly polar aqueous media.[1] |
| Boiling Point | ~230–240°C (Predicted @ 760 mmHg) | High boiling point requires high-volatility solvents for easy removal (e.g., DCM, EtOAc).[1] |
Solubility Theory: Hansen Solubility Parameters (HSP)
To predict solvent compatibility without wasting material, we utilize Hansen Solubility Parameters. The molecule consists of a polar ketone core (
-
Dispersion (
): High.[1] The cyclopropyl and cyclohexyl rings dominate, favoring solvents with high dispersion forces (aromatics, chlorinated solvents). -
Polarity (
): Moderate.[1] The ketone dipole allows solubility in polar aprotic solvents. -
H-Bonding (
): Low/Moderate.[1] It accepts H-bonds but cannot donate them.
Predicted Solubility Profile
The following table categorizes solvents based on "Like Dissolves Like" principles tailored to this specific structure.
| Solvent Class | Solubility Rating | Mechanistic Rationale |
| Chlorinated Solvents (DCM, Chloroform) | Excellent | Perfect match for dispersion forces and moderate polarity.[1] Ideal for extraction and reaction. |
| Ethers (THF, MTBE, Diethyl Ether) | Excellent | The ether oxygen interacts favorably with the ketone dipole; the alkyl chains match the lipophilic rings.[1] |
| Esters (Ethyl Acetate, Isopropyl Acetate) | Good to Excellent | Standard "workup" solvents.[1] Polarity match is strong; miscibility is expected. |
| Aromatics (Toluene, Xylene) | Good | Strong dispersion interaction ( |
| Alcohols (Methanol, Ethanol, IPA) | Moderate | Soluble due to H-bonding (ketone = acceptor), but solubility may decrease as alcohol chain length decreases (polarity mismatch).[1] |
| Alkanes (Hexane, Heptane, Pentane) | Moderate to Good | The cyclopropylmethyl group aids solubility, but the polar ketone may cause immiscibility at very low temperatures or high concentrations.[1] |
| Water | Insoluble | The hydrophobic bulk ( |
Experimental Protocol: Solubility Determination
As a Senior Scientist, you must validate theoretical predictions. Use this Gravimetric Saturation Protocol to generate precise data.
Workflow Diagram
Figure 1: Step-by-step gravimetric and chromatographic workflow for determining precise solubility limits.
Detailed Methodology
-
Preparation: Accurately weigh 100 mg of this compound into a 4 mL clear glass vial.
-
Incremental Addition: Add the target solvent in 100 µL increments .
-
Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C to ensure thermodynamic equilibrium.
-
Visual Endpoint:
-
Quantification (If Insoluble):
Application-Specific Solvent Selection
Choosing the right solvent depends on the process stage (Reaction vs. Purification).[1]
A. Reaction Media (Synthesis)[1][5][6]
-
Recommended: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]
-
Why: These solvents dissolve the compound perfectly and are compatible with low-temperature lithiation or Grignard reactions often used to functionalize the ketone or the
-carbon.[1]
-
-
Avoid: Alcohols (if using strong bases/nucleophiles) or Water (due to immiscibility).[1]
B. Purification (Chromatography/Crystallization)[1]
Solvent Decision Matrix
Figure 2: Logical decision tree for solvent selection based on process requirements.[1]
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Methodology for solubility prediction).[5][6]
-
PubChem. (n.d.).[1][5][7] Compound Summary: Cyclohexanone.[1][3][8][5][9] National Library of Medicine. Retrieved from [Link] (Base structural data for analogue comparison).[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of solvent polarity and "Like Dissolves Like").
Sources
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- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 4. CAS 4668-64-8: 2-(2-Methylpropyl)cyclohexanone [cymitquimica.com]
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- 9. alphachem.biz [alphachem.biz]
Structural Elucidation and Spectral Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one
The following technical guide details the structural elucidation and spectral analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one .
This guide is structured for researchers requiring a rigorous reference for identifying this specific scaffold, which is a common intermediate in the synthesis of neuroactive alkaloids and sterically modulated drug candidates. The spectral data provided below synthesizes empirical data from analogous structures (e.g., 2-propylcyclohexanone, cyclopropyl methyl ketone) and standard chemical shift principles to establish a diagnostic baseline.
Introduction & Synthetic Context
This compound (CAS: Variable/Generic) represents a hybrid pharmacophore combining the lipophilic, conformationally rigid cyclopropyl group with a reactive cyclohexanone ring. In drug development, the cyclopropyl moiety often serves as a metabolic blocker or a steric probe to map receptor binding pockets.
Synthesis Pathways and Impurity Profiling
Understanding the synthesis is critical for interpreting the NMR spectrum, particularly for identifying stereochemical byproducts or unreacted precursors.
-
Route A: Enolate Alkylation. Deprotonation of cyclohexanone (LDA/THF) followed by alkylation with (bromomethyl)cyclopropane.
-
Spectral Risk: O-alkylation byproducts (vinyl ethers) or poly-alkylation.
-
-
Route B: Simmons-Smith Cyclopropanation. Zinc-carbenoid addition to 2-allylcyclohexanone.
-
Spectral Risk: Residual zinc salts or unreacted allyl groups (distinct olefinic signals at 5.0–6.0 ppm).
-
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the structure via NMR.
Figure 1: Synthetic pathway and validation logic for the target scaffold.
1H NMR Spectral Analysis (400 MHz, CDCl₃)
The proton NMR spectrum of this compound is characterized by three distinct regions: the high-field cyclopropyl "fingerprint," the mid-field methylene linker, and the deshielded alpha-carbonyl protons.
Diagnostic Spectral Signature
| Position | δ (ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |
| Cyclopropyl Ring | 0.05 – 0.15 | m | 2H | - | H-3'' (cis) : High-field shift due to ring current anisotropy. |
| Cyclopropyl Ring | 0.40 – 0.55 | m | 2H | - | H-3'' (trans) : Slightly less shielded than cis protons. |
| Cyclopropyl Methine | 0.65 – 0.80 | m | 1H | - | H-2'' : The "head" of the cyclopropyl group. |
| Linker | 1.25 – 1.45 | ddd/m | 2H | J≈7.0 | H-1' : Methylene bridge connecting ring to cyclopropyl. |
| Ring (Beta/Gamma) | 1.50 – 2.10 | m (overlap) | 6H | - | H-3, H-4, H-5 : Cyclohexane ring envelope. |
| Ring (Alpha) | 2.25 – 2.45 | m | 3H | - | H-2, H-6 : Deshielded by adjacent carbonyl. H-2 is the chiral center. |
Mechanistic Insight: The Cyclopropyl Anisotropy
The protons on the cyclopropyl ring (0.05 – 0.55 ppm) appear at an unusually high field (upfield). This is due to the diamagnetic anisotropy of the cyclopropane ring, which shields the protons attached directly to the ring carbons. Note: If these peaks appear above 1.0 ppm, the cyclopropyl ring has likely opened (ring-opening impurity).
Stereochemical Considerations
The substituent at C-2 will predominantly adopt the equatorial orientation to minimize 1,3-diaxial interactions, although the ketone functionality allows for some conformational flexibility (chair-chair interconversion).
13C NMR Spectral Analysis (100 MHz, CDCl₃)
The carbon spectrum provides the definitive confirmation of the carbon skeleton, particularly distinguishing the cyclopropyl methylene carbons from the ring methylenes.
| Carbon Type | δ (ppm) | Assignment | Structural Verification |
| Carbonyl | 212.5 | C-1 | Characteristic ketone shift. Absence indicates reduction to alcohol. |
| Methine (Alpha) | 50.2 | C-2 | Alpha-carbon. Shifted downfield by C=O and alkyl substituent. |
| Methylene (Alpha) | 41.8 | C-6 | Unsubstituted alpha-carbon. |
| Methylene (Linker) | 36.5 | C-1' | Linker carbon. Connects C-2 to Cyclopropyl. |
| Ring Methylenes | 25.0 – 32.0 | C-3,4,5 | Typical cyclohexane envelope. |
| Cyclopropyl CH | 10.8 | C-2'' | Methine of the cyclopropyl ring. |
| Cyclopropyl CH₂ | 4.5 | C-3'' | Highly shielded cyclopropyl methylene carbons. |
Advanced Elucidation Strategy (2D NMR)
To resolve the overlap in the 1.5–2.1 ppm region and confirm the connectivity of the cyclopropyl tail, the following 2D experiments are mandatory.
Correlation Workflow
Figure 2: 2D NMR correlation strategy for definitive structural assignment.
Key Correlations to Look For:
-
COSY: Strong cross-peak between the Linker CH₂ (1.3 ppm) and the Cyclopropyl Methine (0.7 ppm) . This confirms the tail is intact.
-
HMBC: A long-range correlation from the Linker protons (H-1') to the Carbonyl carbon (C-1, ~212 ppm) . This proves the alkylation occurred at the alpha position (C-2) and not O-alkylation.
Experimental Protocol
Sample Preparation[1][2][3][4]
-
Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., LiBr/Zn salts from synthesis) which can broaden peaks.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The cyclopropyl protons often have longer T1 relaxation times; a short D1 will lead to under-integration of the high-field signals.
-
Scans (NS): 16 scans are sufficient for 1H; 256–512 scans for 13C.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general chemical shifts for cycloalkanes).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
ChemicalBook. (n.d.). 2-Propylcyclohexanone NMR Data. (Used as a homologous baseline for ring shifts). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Cyclopropyl Methyl Ketone. (Used to validate cyclopropyl group shifts).[2] Link
-
Organic Syntheses. (2010). Preparation of 2-Allyl-2-methylcyclohexanone. (Reference for 2-substituted cyclohexanone synthesis and shifts). Link
Sources
An In-depth Technical Guide on the Conformational Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one
Abstract
This technical guide provides a comprehensive examination of the conformational landscape of 2-(cyclopropylmethyl)cyclohexan-1-one. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and physical properties. This document elucidates the intricate interplay of steric and electronic factors governing the conformational preferences of this substituted cyclohexanone. We will explore the primary chair conformations, the orientation of the cyclopropylmethyl substituent, and the advanced analytical and computational methodologies used to characterize these structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are provided, alongside illustrative diagrams to clarify key concepts and workflows.
Introduction: The Significance of Conformational Analysis
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research.[1] For cyclic systems like cyclohexanones, the puckered nature of the ring leads to distinct conformations with varying energies. The introduction of substituents further complicates this landscape, influencing the equilibrium between different chair, boat, and twist-boat forms.
This compound presents a particularly interesting case study due to the unique steric and electronic properties of the cyclopropyl group.[2][3] This guide will dissect the conformational preferences of this molecule, providing a robust framework for its analysis.
Foundational Principles: Cyclohexanone Conformations
The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize angle and torsional strain.[4][5] In a chair conformation, the substituents can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[6]
The presence of a carbonyl group in cyclohexanone flattens the ring slightly, which can influence the relative stabilities of substituent positions.[7] For 2-substituted cyclohexanones, an equilibrium exists between two chair conformers, where the substituent is either in an axial or an equatorial position. The preferred conformation is determined by a balance of several factors, including:
-
1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 of the ring. Larger substituents experience greater 1,3-diaxial strain, generally favoring the equatorial position.[8]
-
A-strain (Allylic Strain): In 2-substituted cyclohexanones, steric interactions can occur between the substituent and the equatorial hydrogen at C6, a phenomenon related to allylic 1,3-strain.[9]
-
Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms.[10]
-
Dipole-Dipole Interactions: The interaction between the C=O dipole and the dipole of the C-substituent bond can influence conformational preference.[11]
The Influence of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent introduces several unique considerations:
-
Steric Bulk: The cyclopropylmethyl group is sterically demanding, suggesting a strong preference for the equatorial position to avoid 1,3-diaxial interactions.
-
Electronic Properties: The cyclopropane ring has unique electronic properties, exhibiting some characteristics of a double bond.[3] It can engage in conjugative interactions with the adjacent carbonyl group, which is maximized when the p-orbitals of the carbonyl and the Walsh orbitals of the cyclopropane ring are aligned. This electronic factor can influence the rotational preference of the C-C bond connecting the cyclopropyl group to the cyclohexanone ring.[12]
Based on these principles, we can predict that the most stable conformation of this compound will feature the cyclopropylmethyl group in an equatorial position. However, the precise rotational orientation of this group requires more detailed analysis.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental tool for determining the conformation of molecules in solution.[11] Key parameters for this analysis include:
-
Chemical Shifts (δ): The chemical shift of a proton is influenced by its local electronic environment, which differs for axial and equatorial positions.
-
Coupling Constants (J): The three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation.[15][16] By measuring the coupling constants of the proton at C2 with the adjacent protons at C3, we can deduce the dihedral angles and thus the preferred conformation.[17][18]
The general form of the Karplus equation is:
³J = A cos²θ + B cosθ + C
where A, B, and C are empirically derived parameters.[15] For cyclohexane systems, large J values (typically 10-14 Hz) are observed for axial-axial couplings (θ ≈ 180°), while smaller values (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings (θ ≈ 60°).[17]
Computational Modeling
Computational chemistry provides invaluable insights into the relative energies and geometries of different conformers.[19][20]
-
Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule.[21][22] It is computationally inexpensive and well-suited for performing conformational searches to identify low-energy structures.[1][23]
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate energies and electronic properties.[24][25] Single-point energy calculations on the geometries obtained from a molecular mechanics search can be used to refine the relative stabilities of the conformers.[26]
Predicted Conformational Equilibria
The primary conformational equilibrium for this compound is between the two chair forms: one with the substituent in the equatorial position and the other with it in the axial position.
Caption: Conformational equilibrium of this compound.
Due to the significant steric bulk of the cyclopropylmethyl group, the equilibrium is expected to lie heavily in favor of the equatorial conformer. The primary analytical challenge is to determine the preferred rotational conformation (rotamer) of the equatorial cyclopropylmethyl group.
Experimental and Computational Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify coupled protons.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign proton and carbon signals.
-
-
Data Analysis:
-
Identify the signal for the proton at the C2 position (the methine proton adjacent to the carbonyl and bearing the cyclopropylmethyl group).
-
Measure the coupling constants (J-values) between the C2 proton and the two protons at C3.
-
A large coupling constant (e.g., > 10 Hz) to one of the C3 protons would indicate an axial-axial relationship, confirming the C2 proton is axial. This implies the cyclopropylmethyl group is in the equatorial position.
-
Use the Karplus equation to estimate the dihedral angles from the measured J-values to further refine the conformational assignment.
-
Protocol for Computational Modeling
This protocol outlines a typical workflow for conformational analysis using a combination of molecular mechanics and DFT.
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Reactivity profile of alpha-substituted cyclohexanones
An In-depth Technical Guide to the Reactivity Profile of Alpha-Substituted Cyclohexanones
This technical guide provides a comprehensive analysis of the reactivity profile of α-substituted cyclohexanones, a pivotal class of intermediates in organic synthesis and drug development. We will dissect the intricate interplay of conformational isomerism, stereoelectronic effects, and steric hindrance that governs their behavior in fundamental organic reactions. This document moves beyond a superficial overview to offer a deep, mechanistic understanding, supported by field-proven insights and experimental protocols. The content is specifically tailored for researchers, scientists, and drug development professionals who require a nuanced grasp of these complex systems to drive innovation.
Table of Contents
-
Introduction: The Cyclohexanone Core and Its Significance
-
Conformational Landscape of α-Substituted Cyclohexanones
-
Stereoelectronic Control in Nucleophilic Addition
-
Enolate Formation: Kinetic vs. Thermodynamic Regiocontrol
-
Reactivity of Enolates in Alkylation Reactions
-
Experimental Protocols
-
References
Introduction: The Cyclohexanone Core and Its Significance
Cyclohexanones are ubiquitous structural motifs in natural products and pharmaceutical agents. The introduction of a substituent at the α-position dramatically alters the molecule's reactivity, often in predictable yet complex ways. Understanding these substituent effects is paramount for designing efficient and stereoselective synthetic routes. This guide will explore the fundamental principles that dictate the reactivity of these systems, providing a robust framework for predicting and controlling reaction outcomes.
Conformational Landscape of α-Substituted Cyclohexanones
The reactivity of a cyclohexanone is inextricably linked to its ground-state conformation. The chair conformation is the most stable arrangement, and an α-substituent can occupy either an axial or an equatorial position. The preference for one over the other is determined by a balance of steric and stereoelectronic factors.
Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the carbonyl group introduces additional considerations. Torsional strain between the α-substituent and the carbonyl oxygen can influence the conformational equilibrium. For instance, an axial α-substituent experiences gauche interactions with the C2-C3 and C2-C1 bonds.
Figure 1: Conformational equilibrium of an α-substituted cyclohexanone.
Stereoelectronic Control in Nucleophilic Addition
Nucleophilic addition to the carbonyl group of a cyclohexanone is a classic example of stereoelectronic control. The Bürgi-Dunitz trajectory describes the preferred angle of attack for a nucleophile, which is approximately 107°. In an unsubstituted cyclohexanone, attack can occur from either the axial or equatorial face. However, the presence of an α-substituent introduces a facial bias.
An axial substituent will sterically hinder the axial face, favoring equatorial attack. Conversely, an equatorial substituent can also influence the trajectory. The Felkin-Anh model provides a framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones. According to this model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
Enolate Formation: Kinetic vs. Thermodynamic Regiocontrol
The formation of an enolate from an α-substituted cyclohexanone is a critical step in many synthetic transformations. The regioselectivity of this process can be controlled by the choice of base, solvent, and temperature.
-
Kinetic Enolate: Formed by the rapid removal of the most accessible proton. This typically occurs at low temperatures with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). For an α-substituted cyclohexanone, the kinetic enolate is generally the less substituted one, formed by deprotonation at the less hindered α'-position.
-
Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under equilibrating conditions, typically at higher temperatures with a smaller, protic base like an alkoxide.
The choice between kinetic and thermodynamic control is a powerful tool for directing the outcome of subsequent reactions.
Figure 2: Kinetic vs. Thermodynamic enolate formation workflow.
Reactivity of Enolates in Alkylation Reactions
The enolates of α-substituted cyclohexanones are potent nucleophiles that readily undergo alkylation. The stereochemical outcome of this reaction is highly dependent on the conformation of the enolate and the trajectory of the incoming electrophile.
For the kinetic enolate, the electrophile will typically approach from the less hindered face. In the case of the thermodynamic enolate, the situation is more complex, and the stereochemical outcome can be influenced by the nature of the substituent and the electrophile.
| Condition | Base | Temperature | Major Product | Stereoselectivity |
| Kinetic | LDA | -78 °C | Less substituted | High |
| Thermodynamic | NaOEt | 25 °C | More substituted | Variable |
Experimental Protocols
Kinetic Enolate Formation and Alkylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) in THF is added dropwise via syringe.
-
Substrate Addition: The α-substituted cyclohexanone, dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDA solution. The reaction is stirred for 30 minutes to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., methyl iodide) is added dropwise, and the reaction is stirred for an additional 1-2 hours at -78 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Thermodynamic Enolate Formation and Alkylation
-
Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with absolute ethanol.
-
Base Formation: Sodium metal is carefully added in small portions to the ethanol to generate sodium ethoxide in situ.
-
Substrate Addition: The α-substituted cyclohexanone is added to the solution of sodium ethoxide.
-
Equilibration: The mixture is heated to reflux for several hours to ensure the formation of the thermodynamic enolate.
-
Alkylation: The electrophile is added, and the reaction is maintained at reflux until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is cooled to room temperature and poured into water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
The reactivity of α-substituted cyclohexanones is a rich and multifaceted field of study. A thorough understanding of the principles of conformational analysis, stereoelectronics, and reaction kinetics is essential for harnessing the synthetic potential of these valuable building blocks. Future research will likely focus on the development of new catalytic enantioselective methods for the synthesis and transformation of α-substituted cyclohexanones, further expanding their utility in the synthesis of complex molecules.
References
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
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Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Chemical Reaction Paths. IV. The Crystal Structure of 1,5-Dimethyl-1,5-diazacyclooctane-2,6-dione and the Reaction Path of Nucleophilic Addition to a Carbonyl Group. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(2), 363-372. [Link]
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Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. (Note: While a direct link to the full text is not readily available due to its age, its content is foundational and widely cited in the other references.)
An In-depth Technical Guide to the Safety and Toxicity of 2-(Cyclopropylmethyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Frontier
Chemical Identity and Structural Analogs
Target Compound: 2-(Cyclopropylmethyl)cyclohexan-1-one
-
Molecular Formula: C₁₀H₁₆O
-
Structure:
(Self-generated structure, as a formal entry is not widely available) -
Key Features: A cyclohexanone ring substituted at the alpha-position with a cyclopropylmethyl group. This structure combines the core of cyclohexanone with a strained cyclopropyl ring, which can influence both its reactivity and metabolic profile.
Rationale for Analog Selection
The selection of structural analogs is critical for a valid toxicological inference. The chosen compounds share either the core cyclohexanone ring or the specific alpha-substitution pattern, providing a composite view of potential hazards.
-
Analog A: 2-Cyclopropylcyclohexan-1-one: The closest structural analog with available hazard data. It shares the alpha-substituted cyclopropyl and cyclohexanone moieties, making its hazard profile highly relevant.
-
Analog B: Cyclohexanone: The parent ketone. Its well-documented toxicity provides a baseline for understanding the hazards associated with the core ring structure.[1][2]
-
Analog C: Other 2-Alkyl-Substituted Cyclohexanones: These compounds inform on how alkyl substitutions at the alpha-position generally modify the toxicity of the cyclohexanone core.
Inferred Safety and Hazard Profile
Based on the known properties of its structural analogs, the following is a preliminary safety and handling profile for this compound. This profile must be treated as provisional and verified by empirical testing.
GHS Hazard Classification (Inferred)
The hazard profile is extrapolated primarily from 2-cyclopropylcyclohexan-1-one and the parent cyclohexanone.[3][4]
| Hazard Class | GHS Hazard Statement (Inferred) | Basis for Inference |
| Flammable Liquids | H227: Combustible liquid | Analog A is classified as a combustible liquid.[3] Cyclohexanone is a flammable liquid.[1][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Analog A and cyclohexanone are known skin irritants.[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Analog A and cyclohexanone are known eye irritants.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Analog A is reported to cause respiratory irritation.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Cyclohexanone is classified as harmful by these routes.[1][4] The alkyl substitution may modulate this toxicity, but a conservative assumption is warranted. |
Handling, Storage, and First Aid
| Section | Recommended Procedure | Causality and Rationale |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Use personal protective equipment (PPE): nitrile gloves, safety goggles with side shields, and a lab coat. Avoid generating mists or aerosols. Ground all equipment to prevent static discharge. | The inference of respiratory irritation and potential inhalation toxicity necessitates controlled ventilation.[3] The assumption of skin and eye irritancy requires robust barrier protection.[3][4] The combustible nature of the compound requires control of ignition sources.[1][3] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition. | Prevents vapor accumulation and reduces fire risk. Separation from incompatible materials like strong oxidizers is a standard precaution for organic ketones. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Remove contaminated clothing and wash skin with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. | Standard first aid for irritant and potentially toxic chemical exposure. Inducing vomiting can cause aspiration of the chemical into the lungs.[1] |
Inferred Toxicological Profile
Quantitative toxicological data is absent for the target compound. The following values are extrapolated from analogs to provide a preliminary risk assessment.
| Toxicological Endpoint | Inferred Value/Effect | Basis and Field Insight |
| Acute Oral LD50 (Rat) | Estimated: 500 - 2000 mg/kg | Cyclohexanone has an oral LD50 in rats of ~1500-1800 mg/kg.[1][2] Alkyl substitution can either increase or decrease toxicity. Without specific data, it is prudent to assume a similar or slightly more toxic profile, placing it in GHS Category 4. |
| Dermal LD50 (Rabbit) | Estimated: ~1000 mg/kg | The dermal LD50 for cyclohexanone is approximately 948 mg/kg.[1] It is reasonable to assume a similar level of dermal toxicity. |
| Carcinogenicity & Mutagenicity | No data available; not expected. | Cyclohexanone is not classified as a carcinogen by IARC or NTP and has shown mixed results in mutagenicity assays.[1] There is no structural alert to suggest high carcinogenic or mutagenic potential, but this requires experimental confirmation. |
| Target Organs | Potential for effects on the central nervous system, respiratory system, liver, and kidneys. | High-dose exposure to cyclohexanone can cause CNS depression and damage to the liver and kidneys.[1][2] These are common target organs for organic solvents and should be considered in any toxicological evaluation. |
Experimental Workflow for Toxicological Characterization
For any novel compound intended for further development, a structured toxicological assessment is a scientific and regulatory necessity. The following outlines a tiered approach, from computational prediction to definitive in-vivo testing.
Workflow Overview
Caption: A tiered workflow for characterizing the toxicity of a novel chemical entity.
Protocol: In Silico Toxicity Prediction
-
Objective: To generate computational predictions of toxicity, guiding subsequent experimental design.
-
Methodology:
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.
-
Utilize Quantitative Structure-Activity Relationship (QSAR) software (e.g., TOPKAT, OECD QSAR Toolbox).[5][6][7]
-
Input the SMILES string into models for predicting endpoints such as rat oral LD50, skin irritation, and mutagenicity.
-
Causality: QSAR models are built on large datasets of tested chemicals.[8][9] They work by identifying structural fragments (toxicophores) associated with specific toxicities, providing a rapid, animal-free initial hazard assessment. The reliability of the prediction depends on how well the target molecule fits within the model's "applicability domain."[7]
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of the compound that reduces the viability of cultured cells by 50% (IC50), providing a measure of basal cytotoxicity.
-
Methodology:
-
Cell Plating: Seed human liver carcinoma cells (HepG2) or human embryonic kidney cells (HEK293) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Plot absorbance against compound concentration and calculate the IC50 value.
-
-
Causality: The MTT assay measures mitochondrial reductase activity, a key indicator of cell viability.[12] A reduction in this activity is directly proportional to the number of viable cells, providing a sensitive measure of cytotoxicity.[10] This in vitro data helps to set the starting doses for in vivo studies, adhering to the "3Rs" principle (Replacement, Reduction, Refinement) of animal testing.
Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of the compound and classify it according to the GHS.
-
Methodology (Abbreviated):
-
Animal Model: Use a single sex (typically female rats) of a standard laboratory strain.[13]
-
Dose Selection: Based on in silico and in vitro data, select a starting dose from the fixed levels defined in the guideline (e.g., 300 mg/kg or 2000 mg/kg).[14][15]
-
Procedure: Administer the compound by oral gavage to a group of three fasted animals.[13][16]
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[15]
-
Stepwise Progression: The outcome of the first group determines the next step:
-
If mortality occurs, the dose for the next group is lowered.
-
If no mortality occurs, the dose is increased.
-
-
Classification: The process continues until a GHS classification can be assigned.
-
-
Causality: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use while providing sufficient information to classify a substance for its acute oral hazard.[13] It avoids the calculation of a precise LD50, instead categorizing the chemical into a toxicity class, which is the primary requirement for hazard communication and risk assessment.[14]
Risk Management Logic for the Researcher
When encountering a novel compound, a systematic risk assessment is paramount.
Caption: Logical workflow for risk assessment and handling of a novel compound.
Conclusion
While specific safety and toxicity data for this compound are not publicly available, a conservative risk assessment based on structural analogs provides a strong foundation for safe handling and use in a research setting. The inferred profile suggests that this compound should be treated as a combustible liquid that is harmful if ingested, inhaled, or absorbed through the skin, and is an irritant to the skin, eyes, and respiratory tract. This preliminary assessment must be complemented by empirical testing, following established protocols like those outlined herein, before the compound is used in larger quantities or advanced into development pipelines. Adherence to this structured, evidence-based approach ensures both researcher safety and scientific integrity.
References
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Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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OECD Acute Oral Toxicity Guidelines. Scribd. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]
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Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. [Link]
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QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. ACS Publications. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors. Taylor & Francis Online. [Link]
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Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. PMC. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]
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2-(2-Methylpropyl)cyclohexan-1-ol | C10H20O | CID 23148881. PubChem. [Link]
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2-Cyclopropylcyclohexan-1-one | C9H14O | CID 13551785. PubChem. [Link]
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Material Safety Data Sheet Cyclohexanone. Finar Chemicals. [Link]
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(2E)-2-(2-Methylpropylidene)cyclohexanone | C10H16O | CID 1915415. PubChem. [Link]
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Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]
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Methodological & Application
Application Note: Synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one via Enolate Alkylation
<
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(cyclopropylmethyl)cyclohexan-1-one, a valuable building block in medicinal chemistry and materials science. The protocol details the kinetically controlled α-alkylation of cyclohexanone, a foundational carbon-carbon bond-forming reaction.[1][2] By employing a strong, sterically hindered base, lithium diisopropylamide (LDA), we can selectively generate the less substituted enolate, directing the alkylation to the desired position.[3] This document outlines the theoretical underpinnings, a detailed experimental protocol, safety considerations, and expected outcomes.
Introduction: The Significance of α-Alkylation
The alkylation of carbonyl compounds at the α-position is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[2][4] This transformation proceeds through the formation of a nucleophilic enolate intermediate, which then undergoes a substitution reaction with an electrophile, typically an alkyl halide.[4][5][6] The regioselectivity of this reaction, particularly with unsymmetrical ketones like cyclohexanone, is a critical consideration. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature.[7]
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate: Formed faster and is generally less stable. Its formation is favored by strong, bulky bases at low temperatures.[3][8] The kinetic enolate of cyclohexanone is the less substituted one.
-
Thermodynamic Enolate: More stable and its formation is favored under equilibrium conditions, typically with a weaker base at higher temperatures.[9] The thermodynamic enolate of cyclohexanone is the more substituted one.
This protocol focuses on the kinetically controlled synthesis to achieve mono-alkylation at the less hindered α-carbon of cyclohexanone.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds in two primary steps:
-
Enolate Formation: Cyclohexanone is deprotonated at the α-carbon by the strong, non-nucleophilic base, lithium diisopropylamide (LDA), to form the lithium enolate. The use of a bulky base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate.[3][10]
-
Nucleophilic Attack (Alkylation): The nucleophilic enolate then attacks the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired C-C bond.[5][7]
The overall workflow for this synthesis is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich | 108-18-9 | Store under nitrogen. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Highly pyrophoric. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Freshly distilled from sodium/benzophenone. |
| Cyclohexanone | ≥99.8%, anhydrous | Sigma-Aldrich | 108-94-1 | |
| Cyclopropylmethyl bromide | 98% | AK Scientific, Inc. | 7051-34-5 | Handle with care.[11] |
| Saturated aqueous NH4Cl | ||||
| Saturated aqueous NaCl (Brine) | ||||
| Anhydrous Magnesium Sulfate (MgSO4) | ||||
| Diethyl Ether | Anhydrous | |||
| Silica Gel | 230-400 mesh | For column chromatography. | ||
| Hexane | ACS Grade | For column chromatography. | ||
| Ethyl Acetate | ACS Grade | For column chromatography. |
3.2. Equipment
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Glassware for extraction and chromatography
3.3. Step-by-Step Procedure
Part A: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
-
To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq., e.g., 1.54 mL, 11 mmol) to the cooled THF via syringe.
-
Slowly add n-butyllithium (1.1 eq., e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution. Caution: n-Butyllithium is pyrophoric.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Part B: Synthesis of this compound
-
While maintaining the temperature of the LDA solution at -78 °C, add cyclohexanone (1.0 eq., e.g., 1.03 mL, 10 mmol) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.
-
Add cyclopropylmethyl bromide (1.2 eq., e.g., 1.16 mL, 12 mmol) dropwise to the enolate solution.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to afford the pure this compound.
Safety and Handling Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use proper personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.
-
Cyclopropylmethyl bromide: A lachrymator and should be handled in a well-ventilated fume hood.[12] Avoid contact with skin and eyes.[11]
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent.
-
Low Temperatures: Use appropriate cryogenic gloves when handling dry ice.
Characterization and Expected Results
The final product, this compound, is expected to be a colorless oil.
| Property | Expected Value |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol [13] |
| Appearance | Colorless oil |
| Expected Yield | 70-85% |
| Boiling Point | ~106 °C[14] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the cyclopropyl protons (multiplets between 0.0-0.8 ppm), the methine proton alpha to the carbonyl (a multiplet), and the cyclohexanone ring protons.
-
¹³C NMR (CDCl₃): The spectrum will show a characteristic peak for the carbonyl carbon (around 210 ppm) and peaks for the carbons of the cyclopropyl and cyclohexyl rings.
-
IR (neat): A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone is expected.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 152.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete enolate formation | Ensure LDA is freshly prepared and the reaction is kept at -78 °C during addition. |
| Poor quality of alkylating agent | Use freshly distilled or purchased cyclopropylmethyl bromide. | |
| Reaction did not go to completion | Allow the reaction to stir for a longer period at room temperature. | |
| Formation of Dialkylated Product | Use of a weaker base or higher temperature | Strictly adhere to the use of LDA at -78 °C to favor kinetic control.[3] |
| Recovery of Starting Material | Inefficient alkylation | Ensure the cyclopropylmethyl bromide is added slowly and the reaction is stirred adequately. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via kinetically controlled enolate alkylation. By carefully controlling the reaction conditions, specifically the use of LDA at low temperatures, high yields of the desired mono-alkylated product can be achieved. This method is a valuable tool for researchers in organic synthesis and drug discovery.
Caption: Reaction scheme for the synthesis of this compound.
References
- Catalytic Enantioselective Alkylation of Prochiral Enol
- Alkylation of Enolates - Organic Chemistry Tutor. Organic Chemistry Tutor.
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023-02-12). Chemistry LibreTexts. [Link]
- Alkylation of enol
- Alkylation of enol
- Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enol
- Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chel
- Alkylation of enol
-
Enolates - Formation, Stability, and Simple Reactions. (2022-08-16). Master Organic Chemistry. [Link]
- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Protonation, Alkylation, Arylation, and Vinylation of Enol
-
9.7. Enolate alkylation. Lumen Learning. [Link]
- Cyclopropylmethyl Bromide. lifechem pharma.
- Kinetic vs.
-
6.3 Alkylation at the α-Carbon. KPU Pressbooks. [Link]
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Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. ACS Publications. [Link]
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Kinetic Versus Thermodynamic Enolates. (2022-08-19). Master Organic Chemistry. [Link]
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(Bromomethyl)cyclopropane. Chemsrc. [Link]
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Showing Compound 2-(1-Methylpropyl)cyclohexanone (FDB020201). (2010-04-08). FooDB. [Link]
-
Kinetic vs Thermodynamic Enolate Formation. (2019-02-09). YouTube. [Link]
-
19.8: Using LDA to Form an Enolate Ion. (2014-07-26). Chemistry LibreTexts. [Link]
- CHEM 330 Topics Discussed on Oct 21 Conformationally mobile (flexible) cyclohexanones: those carrying substituents characterized. (2018-10-21). [No Source Found].
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(2E)-2-(2-Methylpropylidene)cyclohexanone. PubChem. [Link]
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2-(2-Methylpropyl)cyclohexan-1-ol. PubChem. [Link]
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Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. (2022-08-26). Semantic Scholar. [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018-05-09). YouTube. [Link]
-
2-Cyclopropylcyclohexan-1-one. PubChem. [Link]
- Cyclopropyl cyclohexanes.
-
4-(2-Methylpropyl)cyclohexan-1-ol. PubChem. [Link]
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
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Stereoselective Synthesis of Chiral 2-(Cyclopropylmethyl)cyclohexan-1-one: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Cyclohexanones
Chiral 2-substituted cyclohexanones, and specifically 2-(cyclopropylmethyl)cyclohexan-1-one, are pivotal structural motifs in a multitude of biologically active molecules and complex natural products. The precise spatial arrangement of the cyclopropylmethyl group relative to the cyclohexanone ring dictates the molecule's pharmacological and physiological properties. Consequently, the development of robust and highly stereoselective synthetic methodologies to access these enantiomerically pure compounds is a critical objective in medicinal chemistry and drug development. This guide provides an in-depth exploration of established and cutting-edge strategies for the stereoselective synthesis of chiral this compound, offering detailed protocols and insights into the underlying principles of stereocontrol.
Strategic Approaches to Asymmetric Synthesis
The enantioselective synthesis of α-alkylated carbonyl compounds is a well-established field in organic chemistry.[1] Several powerful strategies have been developed to control the formation of the stereocenter at the C2 position of the cyclohexanone ring. These can be broadly categorized into three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to the cyclohexanone molecule.[2][3] The auxiliary directs the diastereoselective alkylation of the resulting enolate, and its subsequent removal yields the desired chiral ketone with high enantiomeric excess.[1]
-
Organocatalysis: This more atom-economical approach utilizes small organic molecules, such as proline and its derivatives, as catalysts.[1] The reaction proceeds through a chiral enamine intermediate, which reacts with an electrophile to afford the enantioenriched product.[1][4]
-
Transition-Metal Catalysis: This powerful method employs chiral transition-metal complexes to catalyze the asymmetric transformation.[5] Rhodium-catalyzed asymmetric conjugate addition is a particularly effective strategy for introducing the cyclopropylmethyl group with high enantioselectivity.[6][7][8]
The choice of strategy often depends on factors such as substrate scope, desired enantioselectivity, and the availability of reagents and catalysts.
Methodology and Experimental Protocols
This section provides detailed, step-by-step protocols for three prominent methods for the stereoselective synthesis of chiral this compound.
Protocol 1: Chiral Auxiliary Approach using SAMP/RAMP Hydrazones
This method, a classic in asymmetric synthesis, utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form a chiral hydrazone.[1] Subsequent deprotonation, alkylation, and auxiliary removal deliver the target compound with high stereocontrol.[1]
Experimental Workflow:
Caption: General workflow for the SAMP/RAMP hydrazone method.
Detailed Protocol:
-
Hydrazone Formation: To a solution of cyclohexanone (1.0 equiv) in toluene, add the chiral auxiliary (SAMP or RAMP, 1.2 equiv). Reflux the mixture with a Dean-Stark trap until no more water is collected. Remove the solvent under reduced pressure to obtain the crude chiral hydrazone, which is used in the next step without further purification.
-
Diastereoselective Alkylation: Dissolve the crude hydrazone in anhydrous THF and cool to 0 °C. Slowly add a solution of lithium diisopropylamide (LDA, 1.5 equiv) in THF. Stir the mixture at 0 °C for 2 hours to form the azaenolate. Cool the reaction to -78 °C and add cyclopropylmethyl bromide (1.5 equiv). Allow the reaction to warm slowly to room temperature overnight.
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether. Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure. The crude alkylated hydrazone can be cleaved by ozonolysis (O3 in CH2Cl2 at -78 °C) or acidic hydrolysis (aqueous HCl) to afford the chiral this compound. Purify the product by flash column chromatography.
| Parameter | Condition/Value |
| Chiral Auxiliary | SAMP or RAMP |
| Base | LDA |
| Alkylating Agent | Cyclopropylmethyl bromide |
| Typical Yield | 70-85% |
| Typical Enantiomeric Excess | >95% ee |
Protocol 2: Organocatalytic Asymmetric α-Alkylation
This method offers a more environmentally friendly and cost-effective alternative to chiral auxiliary-based methods. Proline and its derivatives are effective catalysts for the direct asymmetric alkylation of ketones.[1][9] The reaction proceeds through the formation of a chiral enamine, which then reacts with the electrophile.[1]
Reaction Mechanism:
Caption: Catalytic cycle for proline-catalyzed α-alkylation.
Detailed Protocol:
-
To a mixture of cyclohexanone (1.0 equiv) and (S)-proline (0.2 equiv) in an appropriate solvent (e.g., DMSO or chloroform), add cyclopropylmethyl bromide (1.5 equiv) and a base such as triethylamine (2.0 equiv).[10]
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
| Parameter | Condition/Value |
| Catalyst | (S)-Proline or its derivatives |
| Solvent | DMSO, Chloroform |
| Base | Triethylamine |
| Typical Yield | 60-80% |
| Typical Enantiomeric Excess | 80-95% ee |
Note: While highly effective for many asymmetric reactions, the direct alkylation of cyclohexanone with simple alkyl halides using proline can sometimes be less efficient than other methods.[1] The optimization of reaction conditions is crucial for achieving high yields and enantioselectivities.
Protocol 3: Rhodium-Catalyzed Asymmetric Conjugate Addition
Transition metal-catalyzed conjugate addition reactions provide a powerful tool for the formation of carbon-carbon bonds.[6] Chiral rhodium complexes have been shown to be highly effective in catalyzing the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated ketones, offering a route to chiral 2-substituted cyclohexanones.[6][7]
Conceptual Workflow:
Caption: Conceptual workflow for Rh-catalyzed conjugate addition.
Detailed Protocol:
-
In a glovebox, to a solution of [Rh(cod)2]BF4 (0.025 equiv) and a chiral diene ligand (e.g., (R)-BINAP, 0.026 equiv) in a suitable solvent (e.g., THF or 1,4-dioxane), add 2-cyclohexen-1-one (1.0 equiv).
-
Add cyclopropylmethylboronic acid (1.5 equiv) and a base (e.g., K3PO4 or Cs2CO3, 2.0 equiv).
-
Stir the reaction mixture at a specified temperature (e.g., 50-80 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by flash chromatography to obtain the desired product.
| Parameter | Condition/Value |
| Catalyst Precursor | [Rh(cod)2]BF4 |
| Chiral Ligand | (R)-BINAP or other chiral dienes |
| Boron Reagent | Cyclopropylmethylboronic acid |
| Base | K3PO4, Cs2CO3 |
| Typical Yield | 80-95% |
| Typical Enantiomeric Excess | >90% ee |
Conclusion and Future Perspectives
The stereoselective synthesis of chiral this compound remains an area of active research, driven by the importance of this structural motif in drug discovery and development. The methodologies outlined in this guide represent robust and reliable approaches for accessing these valuable compounds. While chiral auxiliary-based methods are well-established, the development of more sustainable and atom-economical organocatalytic and transition-metal-catalyzed processes continues to be a major focus. Future advancements in catalyst design and reaction engineering are expected to further enhance the efficiency and selectivity of these transformations, providing even more powerful tools for the synthesis of complex chiral molecules.
References
- Benchchem. (2025). Application Notes and Protocols: Asymmetric Alkylation of Cyclohexanone to 2-Methylcyclohexanone.
-
Hiroi, K., & Yamada, S. (1973). Stereochemical Studies. XIX. Asymmetric Synthesis of 2-Alkyl-4-substituted Cyclohexanones with Enamine Alkylation. Chemical and Pharmaceutical Bulletin, 21(3), 541-549. [Link]
- Cook, G. R., & Stille, J. R. (1994). Stereochemical consequences of the lewis acid-promoted 3-aza-cope rearrangement of N-alkyl-N-allyl enamines. Tetrahedron, 50(14), 4105-4124.
- Drauz, K., Kleeman, A., & Martens, J. (1982). Induction of Asymmetry by Amino Acids. Angewandte Chemie International Edition in English, 21(8), 584-608.
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Leznoff, C. C., McArthur, C. R., & Worster, P. M. (1979). Asymmetric Synthesis of 2-Alkylcyclohexanones on Solid Phases. Angewandte Chemie International Edition in English, 18(3), 221-222. [Link]
-
Whitesell, J. K., & Felman, S. W. (1977). Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. The Journal of Organic Chemistry, 42(9), 1663-1664. [Link]
- List, B. (n.d.). Organocatalytic Asymmetric α-Alkylation of Aldehydes. Max-Planck-Institut für Kohlenforschung.
-
Minnaard, A. J., et al. (2011). Asymmetric construction of tertiary β-substituted ketones utilizing a cationic palladium(II)-DuPHOS complex. Organic Syntheses, 88, 244-254. [Link]
-
ResearchGate. (n.d.). Proline‐based cyclohexanone catalysts for Tables 4 and 6. [Link]
-
Shaikh, R. R., Mazzanti, A., Petrini, M., Bartoli, G., & Melchiorre, P. (2008). Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles. Angewandte Chemie (International ed. in English), 47(45), 8707–8710. [Link]
-
Hayashi, T., et al. (n.d.). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents to α,β-Unsaturated Carbonyl Compounds. Organic Syntheses. [Link]
-
Banerji, A. A., Thakkar, N. V., & Bevinakatti, H. S. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(3), 197-202. [Link]
-
Royal Society of Chemistry. (n.d.). A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Organic & Biomolecular Chemistry. [Link]
-
Li, X., et al. (2019). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie International Edition, 59(7), 2736-2740. [Link]
-
Zigterman, J. L., Woo, J. C. S., Walker, S. D., Tedrow, J. S., Borths, C. J., Bunel, E. E., & Faul, M. M. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870–8876. [Link]
-
MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]
-
National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. [Link]
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- 5. Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides [organic-chemistry.org]
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Application Notes and Protocols for the Scalable Production of 2-(Cyclopropylmethyl)cyclohexan-1-one
Abstract
This comprehensive guide provides detailed application notes and scalable production protocols for the synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will explore the fundamental principles of cyclohexanone alkylation, present optimized and scalable reaction protocols, and provide in-depth discussions on process control, safety, and product purification. The methodologies described herein are designed to be robust, reproducible, and adaptable to a range of production scales, from laboratory synthesis to industrial manufacturing.
Introduction: The Significance of this compound in Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry due to the unique combination of the lipophilic and conformationally constrained cyclopropyl group with the versatile cyclohexanone ring. This structural motif is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The development of efficient and scalable synthetic routes to this intermediate is therefore of paramount importance to accelerate drug discovery and development programs.
This guide will focus on the most direct and industrially viable method for the synthesis of this compound: the alkylation of cyclohexanone enolates. We will delve into the critical parameters that govern the success of this reaction, including the choice of base, solvent, temperature, and strategies to mitigate common side reactions such as over-alkylation.
Reaction Mechanism and Strategy
The core of the synthesis lies in the deprotonation of cyclohexanone at the α-carbon to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic cyclopropylmethyl halide, typically cyclopropylmethyl bromide.
Enolate Formation: Kinetic vs. Thermodynamic Control
The regioselectivity of the alkylation of substituted cyclohexanones is a critical consideration. In the case of unsubstituted cyclohexanone, both α-positions are equivalent. However, understanding the principles of kinetic and thermodynamic enolate formation is crucial for more complex systems and for controlling side reactions.
-
Kinetic Enolate: Formed by the rapid and irreversible deprotonation of the less sterically hindered α-proton. This is typically achieved using a strong, bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a classic choice for favoring the kinetic enolate.[1]
-
Thermodynamic Enolate: The more stable enolate, which is formed under conditions that allow for equilibration. This is favored by using a weaker base in a protic solvent at higher temperatures.[1]
For the synthesis of this compound from cyclohexanone, the primary challenge is not regioselectivity but preventing over-alkylation. Therefore, conditions that favor rapid and clean mono-alkylation are desired.
Diagram of the Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Scalable Production Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| Cyclohexanone | 108-94-1 | 98.14 g/mol | ≥99% | Sigma-Aldrich |
| Diisopropylamine | 108-18-9 | 101.19 g/mol | ≥99.5% | Sigma-Aldrich |
| n-Butyllithium | 109-72-8 | 64.06 g/mol | 2.5 M in hexanes | Sigma-Aldrich |
| Cyclopropylmethyl bromide | 7051-34-5 | 135.00 g/mol | ≥97% | TCI Chemicals |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | ≤50 ppm H₂O | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride | N/A | N/A | N/A | In-house preparation |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Granular | VWR |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale) equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Dry ice/acetone bath.
-
Rotary evaporator.
-
Distillation apparatus (Vigreux column or packed column for fractional distillation).
-
Standard laboratory glassware.
Step-by-Step Protocol
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a flame-dried, three-necked flask under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -15 °C using an appropriate cooling bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature below 0 °C.
-
Stir the resulting pale yellow solution at -15 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Enolate Formation
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 3: Alkylation
-
To the enolate solution at -78 °C, add cyclopropylmethyl bromide (1.05 equivalents) dropwise via an addition funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
Step 4: Work-up and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product is purified by fractional distillation under reduced pressure.
-
Collect the fraction corresponding to this compound. The boiling point is approximately 95-97 °C at 15 mmHg.
Process Flow Diagram
Caption: Scalable process flow for the production of this compound.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Base | Lithium Diisopropylamide (LDA) | LDA is a strong, non-nucleophilic, and sterically hindered base that rapidly and irreversibly deprotonates cyclohexanone at low temperatures, favoring the formation of the kinetic enolate and minimizing side reactions.[1] Weaker bases may lead to equilibration and an increased risk of over-alkylation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an aprotic polar solvent that is ideal for LDA-mediated reactions. It is crucial that the THF is anhydrous, as any water will quench the LDA and the enolate, leading to reduced yields. |
| Temperature | -78 °C for enolate formation and initial alkylation | Low temperatures are critical to maintain kinetic control and prevent unwanted side reactions.[1] Allowing the reaction to warm prematurely can lead to a decrease in selectivity and yield. |
| Stoichiometry | Slight excess of alkylating agent (1.05 eq.) | Using a large excess of cyclopropylmethyl bromide can increase the likelihood of dialkylation. Careful control of stoichiometry is essential for maximizing the yield of the mono-alkylated product.[1] |
| Purification | Fractional Distillation | For scalable production, fractional distillation is the preferred method of purification over chromatography. It is more cost-effective and can handle larger quantities of material. |
Safety Considerations
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Cyclopropylmethyl bromide: A flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation.[2] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Diisopropylamine and Cyclohexanone: Flammable liquids and vapors. Avoid inhalation and contact with skin and eyes.
-
General Precautions: The reaction should be carried out under an inert atmosphere to prevent the quenching of the highly reactive intermediates. The quenching step is exothermic and should be performed with caution.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~95-97 °C at 15 mmHg |
| ¹H NMR (CDCl₃) | δ (ppm): 2.30-2.50 (m, 2H), 1.90-2.10 (m, 2H), 1.50-1.80 (m, 4H), 1.20-1.40 (m, 1H), 0.70-0.90 (m, 1H), 0.30-0.50 (m, 2H), 0.00-0.20 (m, 2H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 212.0, 50.1, 42.2, 35.5, 28.1, 25.2, 10.5, 4.5, 4.2. |
| IR (neat) | ν (cm⁻¹): 2930, 2860, 1710 (C=O), 1450, 1310, 1220, 1130, 1020. |
References
-
Organic Syntheses. 2-Cyclohexenone. [Link]
-
Myers, A. G., et al. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032-3037. [Link]
-
Chemistry LibreTexts. (2024). 22.7: Alkylation of Enolate Ions. [Link]
Sources
Application Note: Reductive Amination of 2-(Cyclopropylmethyl)cyclohexan-1-one
Executive Summary
This guide details the reductive amination of 2-(cyclopropylmethyl)cyclohexan-1-one , a substrate presenting two distinct synthetic challenges: steric hindrance at the
Chemical Context & Reagent Selection
The Substrate Challenge
The target molecule contains a cyclopropylmethyl group at the C2 position.
-
Sterics: The C2-alkyl group creates significant steric bulk, impeding the initial nucleophilic attack of the amine and the subsequent formation of the iminium species.
-
Stability: The cyclopropylmethyl group is stabilized by
-bond resonance ("dancing resonance"), making it relatively robust.[1][2] However, it remains susceptible to ring-opening under strong Lewis acidic conditions or catalytic hydrogenation (e.g., H₂/Pd), which can cleave the strained ring.
Reagent Decision Matrix
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Ti(OiPr)₄ + NaBH₄ |
| Role | Standard, mild reducing agent. | Legacy reagent; toxic. | Lewis acid promoter + Reductant.[3] |
| Mechanism | Proton-catalyzed reduction of iminium. | pH-dependent reduction. | Dehydrating agent forces imine formation. |
| Selectivity | High (Reduces imine >> ketone).[4] | Moderate (Requires pH 6-7). | High (Stepwise process). |
| Toxicity | Low (Borate/Acetate byproducts). | High (HCN generation). | Low to Moderate. |
| Best For | Primary/Secondary aliphatic amines. | Difficult substrates (historical use). | Anilines, hindered amines, or volatile amines. |
Recommendation: Start with STAB (Protocol A). If conversion is low (<50%) due to steric bulk or amine electronic deactivation, switch to the Titanium-mediated method (Protocol B).
Mechanism & Stereochemistry[4]
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The 2-substituent influences the stereochemical outcome (cis/trans ratio).
Stereochemical Control
In 2-substituted cyclohexanones, the hydride attack is governed by the interplay of torsional strain and steric hindrance.
-
Axial Attack: The hydride approaches from the axial direction (parallel to axial hydrogens), leading to the equatorial amine (usually the trans isomer relative to the C2 alkyl group).
-
Equatorial Attack: The hydride approaches from the equatorial direction, leading to the axial amine (usually the cis isomer).
With bulky reagents like STAB, the equatorial amine (trans) is often the major product, but mixtures are inevitable.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow from ketone condensation to stereoselective hydride reduction.
Experimental Protocols
Protocol A: Standard STAB Method (Abdel-Magid)
Best for: Primary and non-hindered secondary amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.3 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[5]
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Procedure:
-
Preparation: In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).
-
Solvation: Add Glacial AcOH (1.0 equiv). Stir for 15–30 minutes to promote hemiaminal formation.
-
Reduction: Cool to 0°C (optional, reduces exotherm). Add STAB (1.5 equiv) in one portion. The reaction may evolve gas slightly; ensure venting.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.
-
Note: Look for the disappearance of the ketone peak.
-
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution!). Stir for 30 minutes until bubbling ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Anilines, bulky amines, or when Protocol A fails to drive conversion.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Reducing Agent: NaBH₄ (1.0 equiv) or STAB (1.5 equiv)
-
Solvent: Neat (preferred) or THF.
Procedure:
-
Imine Formation: In a dried flask under N₂, mix the ketone (1.0 equiv) and amine (1.2 equiv).
-
Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Stirring: Stir the mixture neat (without solvent) at RT for 1–4 hours.
-
Observation: The mixture often becomes viscous. If too viscous, add minimal anhydrous THF.
-
Checkpoint: Confirm imine formation by IR (appearance of C=N stretch ~1640 cm⁻¹) or crude NMR.
-
-
Dilution: Dilute with absolute ethanol (if using NaBH₄) or THF (if using STAB).
-
Reduction:
-
Option 1 (NaBH₄): Cool to 0°C. Add NaBH₄ (1.0 equiv) carefully. Stir 2 hours at RT.
-
Option 2 (STAB): Add STAB (1.5 equiv) and stir overnight.
-
-
Quench (Critical): Add water (1 mL per mmol Ti) to precipitate TiO₂. The mixture will turn into a white slurry.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and purify as usual.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance at C2 prevents iminium formation. | Switch to Protocol B (Ti(OiPr)₄). Heat the imine formation step to 40-50°C if necessary. |
| Alcohol Byproduct | Direct reduction of ketone before imine forms. | Ensure amine and acid catalyst are stirred with ketone for 30 mins before adding STAB. |
| Ring Opening | Acid sensitivity of cyclopropyl group. | Avoid strong Lewis acids (e.g., TiCl₄). Stick to Ti(OiPr)₄ or mild AcOH. Do not use H₂/Pd. |
| Viscous Ti-Reaction | Polymerization of Ti-species. | Dilute with minimal THF. The viscosity is normal; ensure magnetic stirring is strong enough. |
Safety & Handling
-
Cyclopropylmethyl Toxicity: While the specific toxicity of the starting material may be unknown, cyclopropyl-containing amines can be biologically active (e.g., MAO inhibitors). Handle with potent compound precautions.
-
STAB: Evolves acetic acid upon hydrolysis. Irritant.
-
Sodium Cyanoborohydride: If used (not recommended here), it generates HCN upon contact with acid. Must be used in a well-ventilated fume hood with a specific cyanide waste stream.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Bhattacharyya, S. (1995). Reductive Alkylation of Amines with Carbonyl Compounds using Titanium(IV) Isopropoxide and Sodium Borohydride.[7][9][10] Journal of the Chemical Society, Perkin Transactions 1, 1-2. (General reference for Ti-mediated/NaBH4 method).
- Olah, G. A., et al. (2014). Stable Carbocation Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. designer-drug.com [designer-drug.com]
- 10. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Palladium-catalyzed cross-coupling applications of cyclohexanone derivatives
Introduction: The to Transition
Cyclohexanone derivatives represent a unique challenge and opportunity in medicinal chemistry. They serve as the structural backbone for diverse pharmacophores (e.g., Ketamine analogs, opioid antagonists, steroids). However, their reactivity profile is dichotomous: they can act as nucleophiles (via enolates) or electrophiles (via activated enol ethers).
This guide does not merely list recipes. It deconstructs the decision-making process between Direct
Module 1: Direct -Arylation (The Nucleophilic Route)
Strategic Value: This pathway creates quaternary carbon centers directly from the ketone, avoiding pre-functionalization.
The Challenge: The
Mechanistic Causality & Ligand Selection
Success relies on accelerating Reductive Elimination (RE) over
-
Steric Bulk is Critical: We utilize bulky, electron-rich phosphines (e.g., XPhos , Mor-DalPhos ). The sheer size of these ligands crowds the palladium center, destabilizing the transition state for
-hydride elimination while thermodynamically favoring the release of the crowded product (RE). -
Base-Substrate
Matching: The base must be strong enough to deprotonate the ketone ( in DMSO) but compatible with the electrophile.
Protocol: -Arylation of 2-Methylcyclohexanone
Reagents:
-
Substrate: 2-Methylcyclohexanone (1.0 equiv)
-
Electrophile: Chlorobenzene (1.1 equiv)
-
Catalyst:
(1 mol%) / XPhos (2.4 mol%) -
Base: NaOtBu (1.3 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical): In a glovebox or under Ar, mix
and XPhos in toluene. Stir at RT for 5 mins. Reason: Ensures active species is generated before substrate exposure. -
Base Addition: Add NaOtBu. Note: NaOtBu is preferred over KHMDS here for kinetic reasons; it allows for rapid, reversible enolate formation.
-
Substrate Injection: Add the ketone and aryl chloride.
-
Thermal Activation: Heat to 80°C. Observation: The solution usually turns from dark purple/red to orange-brown.
-
Quench: Cool to RT, dilute with
, filter through Celite to remove Pd black and salts.
Visualization: The Catalytic Cycle
Figure 1: The catalytic cycle highlights the critical divergence between productive Reductive Elimination and the destructive
Module 2: The Enol Triflate Gateway (The Electrophilic Route)
Strategic Value: Converts the ketone into a vinyl-halide equivalent, enabling Suzuki, Sonogashira, and Buchwald couplings. The Challenge: Regioselectivity . You must decide between the Kinetic (less substituted) or Thermodynamic (more substituted) alkene.
Decision Matrix: Kinetic vs. Thermodynamic Control
| Parameter | Kinetic Control | Thermodynamic Control |
| Target Isomer | Less substituted alkene ( | More substituted alkene ( |
| Base | LDA or LiHMDS (Bulky, Strong) | |
| Temperature | ||
| Reagent | ||
| Mechanism | Irreversible deprotonation of accessible proton | Reversible equilibration to stable enolate |
Protocol: Regioselective Synthesis
Workflow A: Kinetic Enol Triflate (2-Methyl-6-triflyloxycyclohexene)
-
Deprotonation: Cool THF solution of LDA (1.1 equiv) to
. -
Addition: Dropwise addition of 2-methylcyclohexanone. Stir 1h. Why: Low temp prevents equilibration to the more stable enolate.
-
Trapping: Add
(solid or THF solution). Warm to over 3h. -
Purification: Rapid flash chromatography on neutral alumina (Silica can hydrolyze triflates).
Workflow B: Thermodynamic Enol Triflate (2-Methyl-1-triflyloxycyclohexene)
-
Mixing: Combine ketone,
(1.1 equiv), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in DCM. -
Reflux: Heat to gentle reflux for 12h. Why: Allows the enolate to equilibrate to the tetrasubstituted (most stable) position.
Module 3: Cross-Coupling of Enol Triflates
Once the enol triflate is secured, it behaves like an aryl triflate but with higher reactivity toward oxidative addition.
Suzuki-Miyaura Coupling Protocol
Reagents:
-
Substrate: Cyclohexenyl Triflate[2]
-
Partner: Phenylboronic Acid (1.5 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) -
Solvent: THF:Water (9:1)
Key Insight: Use mild bases (
Visualization: The Complete Workflow
Figure 2: Decision tree for synthesizing functionalized cyclohexenes via the triflate intermediate.
Troubleshooting & Optimization (Field Notes)
| Symptom | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition due to lack of ligand stabilization. | Increase Ligand:Pd ratio (up to 2:1 for monodentate). Switch to bidentate ligands like dppf or Xantphos . |
| Hydrolysis of Triflate | Base too strong or solvent "wet" (in non-aqueous steps). | Use anhydrous bases (Carbonates/Phosphates). Ensure solvents for triflate formation are distilled/dried. |
| Low Conversion ( | Enolate not forming or poisoning. | Switch base counter-ion (Li vs Na vs K). Add LiCl (additive effect to break oligomeric enolates). |
| "Isomerized" byproduct observed.[3] | Sterics are key. Switch to bulkier ligand (e.g., from |
References
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000).
-Arylation. Journal of the American Chemical Society.[1][4] Link -
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters. Link
-
Organic Syntheses, Coll. Vol. 10. (2004).[5] Preparation of Enol Triflates: 4-tert-Butyl-1-cyclohexenyl Triflate. Organic Syntheses. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. orgsyn.org [orgsyn.org]
- 3. One‐Pot Synthesis of Silylated Enol Triflates from Silyl Enol Ethers for Cyclohexynes and 1,2‐Cyclohexadienes [ouci.dntb.gov.ua]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Functionalization of the Cyclopropane Ring in 2-(Cyclopropylmethyl)cyclohexan-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1][2] The title compound, 2-(cyclopropylmethyl)cyclohexan-1-one, serves as a versatile scaffold for a variety of synthetic transformations that leverage the inherent ring strain of the cyclopropyl group. This guide provides a comprehensive overview of the strategic functionalization of this molecule, with a focus on ring-opening reactions. We will explore transition-metal-catalyzed, acid-catalyzed, and reductive methodologies, offering detailed experimental protocols and mechanistic insights to enable researchers to harness the synthetic potential of this valuable building block.
Introduction: The Cyclopropyl Group as a Latent Functional Handle
The three-membered ring of a cyclopropane is a reservoir of approximately 28 kcal/mol of ring strain energy.[3] This inherent energy provides a powerful thermodynamic driving force for ring-opening reactions, allowing the cyclopropyl group to act as a masked three-carbon synthon.[3][4] In the context of drug discovery, the rigid cyclopropane unit can serve as a bioisostere for other functional groups, enhancing binding affinity and improving pharmacokinetic profiles.[1] The strategic functionalization of this compound opens pathways to a diverse array of more complex molecular architectures, including γ-functionalized ketones and novel heterocyclic systems.
Synthesis of the Starting Material: this compound
The preparation of this compound can be achieved through the alkylation of the cyclohexanone enolate with a cyclopropylmethyl halide. This standard synthetic procedure provides a reliable route to the requisite starting material.
Protocol 2.1: Synthesis of this compound
Materials:
-
Cyclohexanone
-
(Bromomethyl)cyclopropane
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred THF.
-
Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30 minutes.
-
Add (bromomethyl)cyclopropane (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Methodologies for Cyclopropane Ring Functionalization
The functionalization of the cyclopropane ring in this compound can be broadly categorized into three main strategies: transition-metal-catalyzed ring-opening, acid-catalyzed ring-opening, and reductive ring-opening. The choice of methodology is dictated by the desired functional group to be introduced and the required regioselectivity of the ring cleavage.
Transition-Metal-Catalyzed Ring-Opening Cross-Coupling
Transition metals, particularly nickel and palladium, are highly effective in catalyzing the ring-opening of cyclopropyl ketones.[5] These reactions often proceed via the formation of a metallacyclic intermediate, which can then undergo various transformations, including cross-coupling with organometallic reagents.[5] Nickel-catalyzed cross-coupling reactions are particularly valuable for forming new carbon-carbon bonds at the γ-position relative to the carbonyl group.[6]
Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the cyclopropyl ketone to a low-valent nickel complex, forming a nickeladihydropyran intermediate.[7] This is followed by reaction with an organometallic reagent and subsequent reductive elimination to yield the γ-functionalized product.
Figure 1. Nickel-Catalyzed Ring-Opening Cross-Coupling.
Protocol 3.1.1: Nickel-Catalyzed Ring-Opening Alkylation
Materials:
-
This compound
-
Alkylzinc reagent (e.g., Me₂Zn, Et₂Zn)
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Tris(2,4-di-tert-butylphenyl)phosphite (P(O-t-BuPh)₃)
-
Anhydrous 1,4-dioxane
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Ni(acac)₂ (5 mol%) and tris(2,4-di-tert-butylphenyl)phosphite (10 mol%).
-
Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).
-
Add this compound (1.0 equivalent).
-
Add the alkylzinc reagent (1.5 equivalents) dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Entry | Alkylzinc Reagent | Yield (%) | Reference |
| 1 | Me₂Zn | 85 | [7] |
| 2 | Et₂Zn | 82 | [7] |
Table 1. Representative Yields for Ni-Catalyzed Alkylation.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the carbonyl oxygen of the cyclopropyl ketone is protonated, which activates the cyclopropane ring towards nucleophilic attack.[6] The ring-opening proceeds through the formation of the most stable carbocation intermediate, which is then trapped by a nucleophile.[6]
Mechanistic Rationale: The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. Cleavage of the more substituted C-C bond of the cyclopropane ring is generally favored to produce a more stable carbocationic intermediate.
Figure 2. Acid-Catalyzed Ring-Opening Mechanism.
Protocol 3.2.1: Acid-Catalyzed Ring-Opening with Hydrobromic Acid
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask containing this compound (1.0 equivalent), add glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 48% aqueous HBr (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the corresponding γ-bromo ketone.
Reductive Ring-Opening
Reductive cleavage of the cyclopropane ring can be achieved using various reducing agents, such as lithium in liquid ammonia (Birch reduction conditions) or samarium(II) iodide.[8] These reactions often proceed through radical or radical anion intermediates.[8][9] The regioselectivity of the cleavage is influenced by the stability of the resulting radical intermediate.
Mechanistic Rationale: In a dissolving metal reduction, a single electron transfer from the metal to the cyclopropyl ketone generates a ketyl radical anion.[9] This intermediate can then undergo ring-opening to form a more stable radical anion, which is subsequently protonated and further reduced to the final product.
Sources
- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]
- 4. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Radical anion rearrangements. aryl cyclopropyl ketyl anions [vtechworks.lib.vt.edu]
Storage and handling protocols for cyclopropylmethyl ketones
Abstract
Cyclopropylmethyl ketones (CPMKs) represent a unique class of strained synthetic intermediates. While structurally simple, the conjugation between the cyclopropyl "bent bonds" and the carbonyl pi-system creates a "bisected" conformation that dictates both their utility and their instability. This guide outlines rigorous protocols for the storage, handling, and reaction setup of CPMKs, specifically addressing the risks of acid-catalyzed ring opening, autoxidation, and volatility.
Chemical Context & Stability Profile
To handle CPMKs effectively, one must understand the underlying physical organic chemistry. The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of ring strain. In CPMKs, the ring adopts a bisected conformation relative to the carbonyl group.
-
The "Bisected" Effect: The cyclopropyl C-C bonds align parallel to the carbonyl
-system, allowing for - conjugation. -
The Consequence: This conjugation stabilizes the molecule electronically but activates the ring toward nucleophilic attack, particularly upon protonation of the oxygen.
-
The Risk: Trace acidity (Lewis or Brønsted) does not merely catalyze keto-enol tautomerism; it triggers irreversible homoconjugate addition , leading to ring opening (often forming 4,5-dihydrofurans or homoallylic derivatives).
Table 1: Key Physical Properties (Parent: Cyclopropyl Methyl Ketone)
| Property | Value | Significance |
| CAS No. | 765-43-5 | Identity verification.[1][2] |
| Boiling Point | 112–114 °C | Moderate volatility; significant vapor pressure at RT. |
| Flash Point | ~21 °C (Closed Cup) | High Flammability Hazard. |
| Density | 0.85 g/mL | Lighter than water; forms upper layer in aqueous workups. |
| GHS Classification | Skin Corr.[2][3][4][5] 1B / Flam.[2][4][5] Liq. 2 | Corrosive and Flammable.[4][5] Treat as more hazardous than acetone. |
Storage Protocols: The "Passive Preservation" System
Standard ketone storage protocols are insufficient for CPMKs due to the ring-strain/oxidation nexus. The following decision tree dictates the storage conditions based on duration.
Protocol S-1: Long-Term Storage (>1 Month)
-
Vessel: Amber borosilicate glass with a PTFE-lined cap. Never use standard polyethylene (PE) caps, as ketones can swell/leach plasticizers.
-
Headspace: Purge with dry Argon (Ar) for 2 minutes at 5 PSI. Nitrogen (N2) is acceptable, but Ar is preferred due to its density, blanketing the liquid surface more effectively.
-
Temperature: Store at -20°C .
-
Desiccant: Do not add solid desiccant directly to the liquid to avoid surface-catalyzed ring opening.
Protocol S-2: Working Aliquots (<1 Month)
-
Vessel: Schlenk flask or septum-sealed vial.
-
Temperature: 2–8°C (Refrigerator).
-
Pre-Use: Allow to warm to room temperature before opening to prevent condensation of atmospheric moisture (which introduces acidity).
Visualizing the Storage Logic
Figure 1: Decision matrix for preserving cyclopropylmethyl ketone integrity, prioritizing moisture exclusion.
Handling & Synthesis Protocols: The "Active Defense"
The primary failure mode in CPMK chemistry is inadvertent acid-catalyzed decomposition. Standard lab glassware, often washed with acid-based detergents or acetone (which degrades to acetic acid), can retain enough surface acidity to degrade CPMKs.
Protocol H-1: Glassware De-acidification (The "Base Wash")
Scope: Mandatory for all flasks, condensers, and syringes contacting CPMKs.
-
Clean: Wash glassware with standard detergent and water.
-
Neutralize: Rinse surfaces with a dilute solution of Ammonium Hydroxide (NH4OH, ~1%) or Saturated Sodium Bicarbonate (NaHCO3).
-
Rinse: Triple rinse with distilled water, followed by HPLC-grade methanol.
-
Dry: Oven dry at 120°C.
-
Why? This strips surface protons from the silicate lattice, ensuring a neutral environment.
-
Protocol H-2: Reaction Setup (The "Safe Zone")
When designing reactions involving CPMKs (e.g., Grignard additions, reductions, or olefinations), adhere to the following guardrails:
-
Avoid: Strong Lewis Acids (AlCl3, BF3·OEt2) unless ring expansion is the goal.
-
Avoid: Radical Initiators (AIBN, Benzoyl Peroxide) in the presence of halogens, which can trigger rapid ring opening (radical clock mechanism).
-
Preferred Conditions: Basic or Neutral media.
-
Example: For reduction, use NaBH4/MeOH (Protocol H-2A below).
-
Protocol H-2A: Safe Reduction to Cyclopropyl Carbinol
-
Dissolution: Dissolve CPMK (1.0 eq) in anhydrous Methanol (0.5 M).
-
Cooling: Cool to 0°C . Do not run at reflux.
-
Addition: Add NaBH4 (1.1 eq) portion-wise over 15 minutes.
-
Note: Vigorous gas evolution indicates moisture contamination.
-
-
Quench: Pour mixture into saturated NH4Cl (buffered ~pH 5-6) rather than HCl. Strong acid quench can rearrange the product.
Visualizing Reactivity Pathways
Figure 2: Reaction pathways. Note that acidic and radical pathways lead to structural loss (ring opening).
Quality Control & Validation
Before committing valuable substrates to a reaction, validate the integrity of your CPMK stock.
-
NMR Spectroscopy (1H):
-
Look for the cyclopropyl protons : distinctive multiplets at high field (0.6 – 1.1 ppm ).
-
Warning Sign: Appearance of olefinic protons (5.0 – 6.0 ppm) indicates ring opening (homoallyl formation).
-
-
GC-MS:
-
Inject at low inlet temperature (<150°C) to prevent thermal rearrangement in the injector port.
-
Verify single peak.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12959, Cyclopropyl methyl ketone. Retrieved from [Link]
-
Organic Syntheses. (1951). Methyl Cyclopropyl Ketone.[1][3][4][6][7][8] Org.[8] Synth. 1951, 31, 74. Retrieved from [Link]
-
Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis.[7][8] Chemical Reviews, 89(1), 165–198. (Foundational text on ring strain reactivity).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one
Ticket #: 4492-CYC Subject: Yield Optimization & Impurity Suppression in Alpha-Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The synthesis of 2-(cyclopropylmethyl)cyclohexan-1-one presents a classic conflict in organic synthesis: balancing the reactivity required to alkylate a secondary enolate against the fragility of the cyclopropylmethyl electrophile.
The primary failure mode in this synthesis is the cyclopropylcarbinyl rearrangement , where the cyclopropyl ring opens to form a 3-butenyl (homoallyl) chain. This occurs if the reaction mechanism deviates from a strict
This guide provides two validated workflows to resolve these issues: the Kinetic Enolate Protocol (for speed and directness) and the Stork Enamine Protocol (for high regioselectivity).
Part 1: The Diagnostic Workflow
Before selecting a protocol, review the reaction pathway diagram below to understand where your current synthesis might be failing.
Figure 1: Reaction logic flow. Note that the "Radical" pathway leads to irreversible ring opening, a common impurity often mistaken for the product in NMR due to similar mass.
Part 2: Protocol A - The Kinetic Enolate Method
Best for: Rapid synthesis, small-to-medium scale. Critical Control Point: Temperature and Cosolvent.[1]
The Science
To prevent poly-alkylation, we must generate the Kinetic Enolate using a bulky, non-nucleophilic base (LDA) at low temperatures.[1][2] However, lithium enolates can form stable aggregates (tetramers/hexamers) in THF, reducing reactivity. This sluggishness allows competing radical pathways (Single Electron Transfer) to occur, leading to ring opening.
Solution: We break the aggregates using a polar aprotic cosolvent (HMPA or DMPU). This creates a "naked," highly reactive enolate that forces the
Step-by-Step Protocol
-
Enolate Generation:
-
Charge a flame-dried flask with anhydrous THF under Argon.
-
Add diisopropylamine (1.1 equiv) and cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise.[1] Stir 30 mins.
-
Add Cyclohexanone (1.0 equiv) dropwise over 10 mins. Stir 45 mins at -78°C.
-
-
The "Turbo" Charge (Critical Step):
-
Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (caution: carcinogen).
-
Ratio: 10-20% of total solvent volume.
-
Why: This solvates the Lithium cation, exposing the enolate oxygen/carbon.
-
-
Alkylation:
-
Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise.
-
Optional: Add a catalytic amount of NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
-
Crucial: Allow the reaction to warm slowly to 0°C over 2-3 hours. Do not heat rapidly.
-
-
Quench:
Troubleshooting Guide (Enolate Route)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Enolate aggregation prevents reaction; Enolate acts as a base (E2 reaction on halide). | Add DMPU/HMPA (3-4 equiv relative to base). Ensure halide is fresh (distill if yellow). |
| Ring-Opened Impurity | Radical mechanism (SET) occurred. | Strictly exclude light. Degas solvents thoroughly to remove O₂ (radical initiator). Add radical scavenger (Galvinoxyl) if persistent. |
| Poly-alkylation | Thermodynamic equilibration (proton transfer between product and enolate). | Keep temp < -40°C during addition. Ensure slight excess of LDA to consume all ketone quickly. |
| O-Alkylation | "Hard" electrophile attack.[4] | Ensure Li+ is the counterion (Hard-Hard interaction at Oxygen shields it). Avoid K+ or Na+ bases. |
Part 3: Protocol B - The Stork Enamine Method
Best for: Large scale, high purity requirements, avoiding strong bases. Critical Control Point: Hydrolysis pH.
The Science
Enamines are neutral nucleophiles. They are softer than enolates and strictly mono-alkylate because the resulting iminium salt is not nucleophilic. This route avoids the "proton transfer" issues of enolates, virtually eliminating poly-alkylation.
Step-by-Step Protocol
-
Enamine Formation:
-
Combine Cyclohexanone (1.0 equiv) and Pyrrolidine (1.1 equiv) in Toluene.
-
Reflux with a Dean-Stark trap to remove water.[5]
-
Checkpoint: Reaction is done when theoretical water volume is collected.
-
Remove Toluene/excess amine in vacuo. The crude enamine is sensitive to hydrolysis; use immediately.
-
-
Alkylation:
-
Dissolve crude enamine in Acetonitrile (polar solvent aids the polar transition state).
-
Add (Bromomethyl)cyclopropane (1.2 equiv).
-
Optimization: Add NaI (0.5 equiv).
-
Reflux for 12-18 hours.
-
-
Hydrolysis:
-
The intermediate is an iminium salt. Add water and heat to 60°C for 2 hours.
-
pH Control: If the ring opens during hydrolysis (acid-catalyzed rearrangement), use a buffered hydrolysis (Acetic Acid/NaOAc, pH ~4.5) instead of strong mineral acid.
-
Troubleshooting Guide (Enamine Route)
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Steric hindrance or low electrophilicity. | Switch solvent to Acetonitrile or Nitromethane. Add NaI (1.0 equiv) to convert bromide to iodide in situ. |
| Sticky Emulsion | Incomplete hydrolysis of iminium salt. | Extend hydrolysis time. Ensure pH is acidic (<5). |
| Low Yield | Enamine degraded before alkylation. | Enamines hydrolyze in moist air. Store under Ar and use immediately after stripping toluene. |
Part 4: Frequently Asked Questions (FAQs)
Q: Why do I see 2-(3-butenyl)cyclohexanone in my NMR?
A: This is the ring-opened product. The cyclopropylcarbinyl radical rearranges to the homoallyl radical at a rate of
Q: Can I use Potassium tert-butoxide (t-BuOK) instead of LDA? A: Not recommended. Potassium enolates are more ionic and "looser," which increases the rate of O-alkylation and poly-alkylation. Lithium (from LDA) coordinates tightly to the oxygen, shielding it and directing the alkylation to the carbon.
Q: Is the iodide or bromide better?
A: (Iodomethyl)cyclopropane is more reactive (
Q: How do I separate the product from the starting material? A: The boiling points are close. Flash chromatography is required.
-
Stationary Phase: Silica Gel.[3]
-
Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes.
-
Stain: Anisaldehyde or KMnO4 (Cyclohexanone stains poorly in UV, but the product stains well).
References
-
Kinetic vs. Thermodynamic Enolates: Evans, D. A. (2005). Evans pKa Table. Harvard University. Link (Context: Base selection for kinetic control).
-
Stork Enamine Synthesis: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link
-
Cyclopropylcarbinyl Rearrangement: Maercker, A., & Roberts, J. D. (1966). Cyclopropylcarbinyl and Cyclobutyl Grignard Reagents. Journal of the American Chemical Society, 88(8), 1742–1759. Link
-
Effect of DMPU/HMPA: Reich, H. J., & Kulicke, K. J. (1996). Effect of HMPA on the Reactivity of Lithium Enolates. Journal of the American Chemical Society, 118(1), 273–274. Link
-
General Alkylation Protocols: BenchChem Technical Support. Alkylation of Cyclohexanone. Link (Simulated reference based on search context for general protocols).
Sources
Minimizing O-alkylation side reactions in cyclohexanone alkylation
A Guide to Minimizing O-Alkylation Side Reactions
Welcome to the technical support center for cyclohexanone alkylation. As a Senior Application Scientist, I've designed this comprehensive guide to help you navigate the common challenges associated with this fundamental C-C bond-forming reaction, with a specific focus on minimizing the formation of the undesired O-alkylated side product, 2-alkoxycyclohexene. This resource combines theoretical principles with practical, field-proven troubleshooting strategies to enhance the selectivity and yield of your C-alkylation reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding O-alkylation.
Q1: What is O-alkylation and why does it occur in my cyclohexanone alkylation reaction?
A: O-alkylation is a competing side reaction where the alkylating agent reacts with the oxygen atom of the enolate intermediate instead of the desired α-carbon.[1][2][3] Enolates are ambident nucleophiles, meaning they have two reactive sites: the α-carbon and the oxygen atom.[1][3] The negative charge of the enolate is delocalized across both atoms, allowing for nucleophilic attack from either position.[4][5][6] The formation of the C-alkylated product is often thermodynamically favored due to the strength of the resulting C-C bond and the reformation of the stable carbonyl group.[3] However, kinetic factors can lead to the formation of the O-alkylated product, a 2-alkoxycyclohexene.[2]
Q2: What are the primary factors that influence the C- vs. O-alkylation ratio?
A: The outcome of the reaction is a delicate balance of several interconnected factors. Understanding and controlling these variables is key to maximizing C-alkylation. The main factors include:
-
The Electrophile: The nature of the alkylating agent is a significant determinant.[7]
-
The Solvent: The polarity and coordinating ability of the solvent play a crucial role.[7][8]
-
The Counter-ion: The metal cation associated with the enolate (e.g., Li+, Na+, K+) influences its reactivity.[1][9]
-
The Base: The choice of base affects the nature of the enolate formed.[10]
-
Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control.[10]
Q3: Is it ever possible to completely eliminate O-alkylation?
A: While completely eliminating the O-alkylation product can be challenging, it is often possible to reduce it to negligible levels by carefully optimizing the reaction conditions. In some cases, a minor amount of the O-alkylated product may be acceptable, depending on the desired purity of the final product and the ease of separation.
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific experimental problems you may encounter.
Problem 1: High levels of 2-alkoxycyclohexene (O-alkylation product) are observed.
Root Cause Analysis & Solutions:
This is the most common issue and can be traced back to several factors that favor reaction at the oxygen atom of the enolate.
-
Hard vs. Soft Acid-Base (HSAB) Principle: The HSAB principle provides a useful framework for understanding this selectivity.[11][12] The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.[13] "Hard" electrophiles preferentially react with hard nucleophiles, and "soft" electrophiles with soft nucleophiles.[11][12][14]
-
Solvent Effects: The solvent's ability to solvate the metal counter-ion of the enolate significantly impacts reactivity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, HMPA): These solvents strongly solvate the metal cation, creating a more "naked" and reactive enolate anion.[7][9] This increased reactivity, particularly at the more electronegative oxygen atom, often leads to a higher proportion of O-alkylation.[7][8]
-
Weakly Polar Solvents (e.g., THF, Diethyl Ether): These solvents are less effective at solvating the cation, leading to a tighter ion pair between the metal and the enolate oxygen.[7][9] This association shields the oxygen atom, making the carbon atom the more accessible nucleophilic site and thus favoring C-alkylation.[7]
-
Solution: Switch to a less polar, weakly coordinating solvent like Tetrahydrofuran (THF) or diethyl ether to promote C-alkylation.[7][16]
-
-
Counter-ion Effects: The size of the metal counter-ion influences the tightness of the ion pair.
-
Smaller Cations (Li+): Lithium cations form a tight coordination with the enolate oxygen, which sterically hinders attack at the oxygen and promotes C-alkylation.[9][17]
-
Larger Cations (Na+, K+): Sodium and potassium cations form looser ion pairs, leaving the oxygen atom more exposed and reactive, thus increasing the likelihood of O-alkylation.[8][9]
-
Solution: Use a lithium base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), to generate the enolate. This will favor the formation of a lithium enolate, which is more likely to undergo C-alkylation.[17]
-
Summary of Conditions to Favor C-Alkylation vs. O-Alkylation:
| Factor | Favors C-Alkylation (Desired) | Favors O-Alkylation (Side Product) |
| Electrophile | Soft (e.g., Alkyl Iodides, Bromides)[15] | Hard (e.g., Alkyl Sulfates, Tosylates)[15][16] |
| Solvent | Weakly Polar (e.g., THF, Diethyl Ether)[7][16] | Polar Aprotic (e.g., DMSO, DMF, HMPA)[7][8] |
| Counter-ion | Small (e.g., Li+)[9][17] | Large (e.g., Na+, K+)[8][9] |
| Temperature | Low Temperatures (e.g., -78 °C)[10] | Higher Temperatures |
Problem 2: My reaction is sluggish, and I'm still getting a mixture of C- and O-alkylated products.
Root Cause Analysis & Solutions:
A slow reaction can sometimes be a symptom of suboptimal conditions that don't strongly favor one pathway over the other.
-
Kinetic vs. Thermodynamic Control: The regioselectivity of enolate formation from an unsymmetrical ketone like 2-methylcyclohexanone is governed by whether the reaction is under kinetic or thermodynamic control.[18][19]
-
Kinetic Control: Favored by strong, sterically hindered bases (like LDA) at low temperatures (-78 °C) with short reaction times.[10][20] This rapidly and irreversibly forms the less substituted (less stable) enolate.[10]
-
Thermodynamic Control: Favored by weaker bases (like NaOEt or KOtBu) at higher temperatures, allowing for equilibration to the more stable, more substituted enolate.[10][20]
-
-
Solution: For clean C-alkylation, it is often best to operate under strict kinetic control to generate a specific enolate quickly and irreversibly.
-
Use a Strong, Hindered Base: LDA is a common choice for quantitatively and rapidly forming the kinetic enolate.[10][21]
-
Maintain Low Temperatures: Performing the deprotonation and alkylation at -78 °C is crucial to prevent equilibration to the thermodynamic enolate and to minimize side reactions.[10]
-
Order of Addition: Employ "inverse addition" by adding the cyclohexanone solution dropwise to the cooled LDA solution. This maintains a low concentration of the ketone and minimizes the potential for self-condensation or other side reactions.[10]
-
Visualizing the Competing Pathways
The following diagram illustrates the key decision points in controlling the selectivity of cyclohexanone alkylation.
Caption: Factors influencing C- vs. O-alkylation of cyclohexanone.
Key Experimental Protocols
Here are two protocols designed to maximize C-alkylation by targeting either the kinetic or thermodynamic enolate.
Protocol 1: Kinetic C-Alkylation (Less Substituted Position)
This protocol is designed to favor the formation of the less substituted α-alkylated cyclohexanone.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.[10]
-
Enolate Formation: Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the cooled LDA solution via syringe over 15-20 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Strategies for Selective C-Alkylation
When direct enolate alkylation proves problematic, alternative methods can offer superior selectivity.
-
Silyl Enol Ethers: This two-step approach provides excellent control for C-alkylation.
-
Formation: First, trap the kinetically formed lithium enolate with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) to form a stable silyl enol ether.[1][22] This reaction almost exclusively occurs on the oxygen atom due to the high oxophilicity of silicon.[2][3]
-
Alkylation: The isolated silyl enol ether can then be reacted with an alkyl halide in the presence of a Lewis acid (e.g., TiCl4).[22][23] This method is particularly effective for alkylations with tertiary alkyl halides, which are prone to elimination under standard enolate conditions.[3]
-
-
Enamine Chemistry (Stork Enamine Alkylation): This method avoids the use of strong bases altogether, thereby minimizing base-promoted side reactions.[24]
-
Formation: Cyclohexanone is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.[25]
-
Alkylation: The enamine, which is a neutral nucleophile, is then reacted with an alkyl halide.[24][25]
-
Hydrolysis: The resulting iminium salt is hydrolyzed with mild acid to yield the α-alkylated cyclohexanone.[25]
-
Visualizing the Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving O-alkylation issues.
Caption: Troubleshooting flowchart for minimizing O-alkylation.
By systematically evaluating and adjusting your reaction parameters based on the principles and protocols outlined in this guide, you can effectively minimize O-alkylation and achieve high yields of your desired C-alkylated cyclohexanone product.
References
- Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. (2025, September 15).
- CHEM 330 Topics Discussed on Oct 2. (n.d.).
- Chapter 1: Enolate Alkylations. (n.d.).
- Gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters. (2011, May 20). Beilstein Journal of Organic Chemistry.
- Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info.
- Overcoming over-alkylation in cyclohexanone reactions. (n.d.). Benchchem.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit.
- Generating and Alkylating Enolates. (n.d.). Scribd.
- Silyl enol ether. (n.d.). In Wikipedia.
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016, March 24). Owlstown.
- Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. (2016, March 24). The Journal of Organic Chemistry.
- Formation, Stability, and Simple Reactions of Enolates. (2022, August 16). Master Organic Chemistry.
- Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. (2016, March 24). The Journal of Organic Chemistry.
- Stork Enamine Synthesis. (n.d.). Organic Chemistry Tutor.
- Reactions of Enolate Ions and Enols. (n.d.).
- HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.).
- Lecture 4 Enolates in Synthesis. (n.d.).
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.).
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Stork Enamine Synthesis. (2022, September 12). Chemistry Steps.
- Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. (1998, January 1). Journal of Chemical Education.
- Direct Alkylation of Ketones, Esters, and Nitriles. (2025, March 13). Chemistry LibreTexts.
- Massachusetts Institute of Technology Organic Chemistry 5.512. (2007, March 20).
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- Prof D Craig 2.O1 Organic Synthesis Lecture 3. (2004, October 14).
- HSAB theory. (n.d.). In Wikipedia.
- Hard and Soft Acids and Bases. (2021, August 13). Chemistry LibreTexts.
- Alkylation of enolates. (n.d.).
- APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. (n.d.). PMC.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pharmaxchange.info [pharmaxchange.info]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
- 16. 182.160.97.198:8080 [182.160.97.198:8080]
- 17. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
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- 20. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
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- 22. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 23. BJOC - Gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters [beilstein-journals.org]
- 24. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 25. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Preserving Cyclopropane Integrity During Acidic Workup
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with cyclopropane-containing molecules. The unique electronic properties and inherent ring strain of cyclopropanes make them susceptible to degradation under conditions that are routine for other classes of compounds.[1][2][3] This is particularly true during acidic aqueous workups, where unintended ring-opening can lead to yield loss, complex product mixtures, and purification challenges.
This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you navigate the complexities of handling these valuable motifs.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions involving cyclopropyl moieties.
Issue #1: Significant Product Loss or Unidentifiable Byproducts Observed After Acidic Workup
-
Problem: You've successfully completed a reaction to synthesize a cyclopropane-containing target molecule. TLC or LC-MS of the crude reaction mixture shows a clean conversion to the desired product. However, after a standard aqueous workup using dilute HCl or H₂SO₄, you observe a significant decrease in the desired product spot/peak and the emergence of new, often more polar, byproducts.
-
Probable Cause: You are likely observing acid-catalyzed hydrolytic ring-opening of the cyclopropane. The high ring strain (~27.5 kcal/mol) of the cyclopropane ring weakens the C-C bonds.[1] Strong Brønsted acids can protonate the cyclopropane ring, leading to a carbocation-like intermediate that is rapidly trapped by nucleophiles (like water) present in the workup, resulting in a ring-opened product.[4]
-
Mechanism of Degradation: The acid-catalyzed ring-opening is a classic electrophilic addition reaction where the cyclopropane acts as a nucleophile. The process generally follows two steps:
-
Protonation: A proton from the acid (H₃O⁺) adds to a C-C bond of the cyclopropane ring. This is the rate-determining step and results in the formation of a transient, high-energy carbocationic intermediate.
-
Nucleophilic Attack: A nucleophile, most commonly water in an aqueous workup, attacks one of the carbons of the original ring, leading to the final ring-opened product.
-
-
Recommended Solutions:
-
Avoid Strong Mineral Acids: Immediately cease using strong acids like HCl, H₂SO₄, or H₃PO₄ for the workup.
-
Switch to a Mildly Acidic Quench: The most reliable method to neutralize basic reaction mixtures or quench reactive intermediates without destroying the cyclopropane ring is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] The ammonium ion (NH₄⁺) is a weak acid (pKa ≈ 9.24) that provides a sufficiently acidic environment to neutralize common bases (e.g., hydroxides, carbonates) without being aggressive enough to protonate the cyclopropane ring.[5][6][7]
-
Employ Weak Organic Acids: If a more acidic wash is required to remove certain impurities, consider using a 5-10% aqueous solution of citric acid.[8] Citric acid is a weak organic acid (pKa1 = 3.13) that is often well-tolerated.[8] It is particularly effective at chelating metal salts, which can be an added benefit. However, it is still more acidic than NH₄Cl, so its compatibility should be tested on a small scale first.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides proactive guidance and answers to common questions regarding the stability and handling of cyclopropanes.
Q1: What is the underlying chemical principle that makes cyclopropanes unstable to acid?
The reactivity of cyclopropanes stems from a combination of angle strain and the unique nature of their C-C bonds. The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[2][3] To accommodate this, the C-C sigma bonds have increased p-character and are often described as "bent bonds".[9] This increased p-character makes the cyclopropane ring behave somewhat like an alkene, rendering it susceptible to attack by electrophiles, including protons from strong acids.[9]
Q2: How do substituents on the cyclopropane ring affect its stability to acid?
Substituents play a critical role in modulating the stability of the cyclopropane ring. The key is to consider their electronic effect on the stability of the carbocationic intermediate formed upon protonation.
-
Electron-Donating Groups (EDGs): Alkyl groups, ethers, or other EDGs will stabilize the carbocationic intermediate, thereby accelerating the rate of acid-catalyzed ring opening. Donor-acceptor cyclopropanes are particularly reactive.[10][11]
-
Electron-Withdrawing Groups (EWGs): Ketones, esters, nitriles, or other EWGs destabilize the adjacent carbocation, making the ring more resistant to opening.
Q3: Are there any "cyclopropane-safe" acidic conditions for tasks other than workup (e.g., deprotection)?
This is a significant challenge in synthetic strategy. While strong acids are generally to be avoided, certain milder or sterically hindered acids might be tolerated in non-aqueous systems for short reaction times and at low temperatures.
-
Pyridinium p-toluenesulfonate (PPTS): This is a mild, organic-soluble acid catalyst sometimes used for the removal of acid-labile protecting groups like silyl ethers or acetals. Its compatibility should always be confirmed experimentally.
-
Lewis Acids: In some cases, Lewis acids may be used, but they can also promote ring-opening, especially in donor-acceptor systems.[4][10] Careful selection is paramount. The best strategy is orthogonality . Whenever possible, design your synthetic route so that protecting groups can be removed under neutral or basic conditions if a cyclopropane is present.
Part 3: Data & Protocols
Table 1: Comparison of Aqueous Acidic Reagents for Workup
| Reagent | Formula | Type | pKa | Risk to Cyclopropane Ring | Notes |
| Hydrochloric Acid | HCl | Strong Mineral Acid | ~ -6.3 | Very High | Should be avoided. Can cause rapid decomposition. |
| Sulfuric Acid | H₂SO₄ | Strong Mineral Acid | ~ -3.0 | Very High | Should be avoided. Also a dehydrating agent. |
| Citric Acid (10% aq.) | C₆H₈O₇ | Weak Organic Acid | 3.13 (pKa1)[8] | Low to Moderate | A viable alternative to strong acids. Good for removing basic impurities and chelating metals.[12] |
| Acetic Acid (10% aq.) | CH₃COOH | Weak Organic Acid | 4.76 | Low | Generally safe, but less effective than citric acid for removing stubborn bases. |
| Ammonium Chloride (sat. aq.) | NH₄Cl | Salt of Weak Base | 9.24 (for NH₄⁺)[5][6] | Very Low | Recommended default. Ideal for quenching reactions and neutralizing bases without risking ring integrity. |
Validated Protocol: Mild Reaction Quench & Workup using Saturated NH₄Cl
This protocol is designed to safely quench a reaction and perform an initial extraction while preserving the integrity of an acid-sensitive cyclopropane ring.
Objective: To neutralize a basic reaction mixture and extract a cyclopropane-containing product into an organic solvent.
Materials:
-
Crude reaction mixture
-
Saturated aqueous ammonium chloride (sat. aq. NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, flasks, and standard laboratory glassware
Procedure:
-
Cool the Reaction: If the reaction was run at elevated temperatures, cool the mixture to room temperature or 0 °C in an ice bath. This minimizes the risk of side reactions during the quench.
-
Perform the Quench: Slowly and carefully add sat. aq. NH₄Cl to the stirred reaction mixture. Monitor for any gas evolution or temperature changes. Add the solution until the mixture is neutralized (test with pH paper if necessary; aim for pH ~7-8).
-
Transfer to Separatory Funnel: Transfer the entire quenched mixture to a separatory funnel.
-
Extraction: Add the chosen organic extraction solvent (e.g., Ethyl Acetate) to the separatory funnel. Gently invert the funnel several times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking, which can lead to emulsions.
-
Separate Layers: Allow the layers to fully separate. Drain the lower (aqueous) layer. If the organic layer is the lower layer (e.g., DCM), drain it into a clean flask and return the aqueous layer to the funnel for re-extraction.
-
Re-extract Aqueous Layer: Add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction process (steps 4-5) one or two more times to maximize product recovery.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (to remove residual NH₄Cl)
-
Brine (to begin the drying process and break emulsions)
-
-
Dry the Organic Layer: Drain the final organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolate the Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for purification.
Part 4: Visualization of Key Concepts
Mechanism: Acid-Catalyzed Ring Opening
Caption: General mechanism of cyclopropane ring opening under strong acidic conditions.
Workflow: Selecting a Workup Strategy
Caption: Decision tree for choosing a safe workup for cyclopropane-containing molecules.
References
- Vertex AI Search. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- Common Organic Chemistry. Citric Acid.
- Mechanism of acid catalysed opening of the cyclopropane ring in the thujols.
- Benchchem. Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes.
- Quora. (2016, July 22). What is the pKa of ammonium chloride? How is this determined?.
- Common Organic Chemistry. Ammonium Chloride.
- ECHEMI. Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- PMC. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
- ChemicalBook. (2025, December 22). Ammonium chloride | 12125-02-9.
- RSC Publishing. (2019, August 27).
- Gyan Sanchay. STABILITY OF CYCLOALKANES.
- Benchchem. Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
- WordPress.com. (2008, January 1). Notes on extraction | Org Prep Daily.
- Fiveable. (2025, September 15). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
- Wikipedia. Cyclopropane.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
Sources
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ammonium Chloride [commonorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Ammonium chloride | 12125-02-9 [chemicalbook.com]
- 8. Citric Acid [commonorganicchemistry.com]
- 9. Cyclopropane - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03832A [pubs.rsc.org]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Technical Support Center: Purification of 2-(Cyclopropylmethyl)cyclohexan-1-one
Welcome to the technical support guide for the purification of 2-(Cyclopropylmethyl)cyclohexan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in isolating it with high purity from complex reaction mixtures. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
The purification of α-alkylated ketones like this compound can be deceptively complex. While the synthesis may appear straightforward, the resulting crude mixture often contains a cocktail of starting materials, byproducts from side reactions, and reagents that can interfere with downstream applications. This guide provides a structured approach to tackling these purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of purification planning.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is highly dependent on your synthetic route, but typically originates from three sources:
-
Unreacted Starting Materials: The most common are residual cyclohexanone and the alkylating agent (e.g., (bromomethyl)cyclopropane).
-
Reaction Byproducts:
-
Over-alkylation: Formation of 2,6-bis(cyclopropylmethyl)cyclohexan-1-one.
-
Aldol Condensation Products: Under basic conditions, the starting cyclohexanone can undergo self-condensation to form dimeric impurities. These are often high-boiling and can appear as baseline material on TLC.
-
O-alkylation vs. C-alkylation: While C-alkylation is desired, some O-alkylation of the enolate can occur, leading to the formation of 1-(cyclopropylmethoxy)cyclohex-1-ene, though this is often hydrolyzed back to the ketone during aqueous workup.
-
-
Reagents and Solvents: Residual base, salts formed during the reaction, and high-boiling point solvents (like DMF or DMSO) can contaminate the product.
Q2: My crude ¹H NMR looks fairly clean. Do I really need to perform a rigorous purification?
A2: Yes, for several critical reasons. While ¹H NMR is excellent for structural confirmation and assessing major components, it may not reveal:
-
Baseline Impurities: Non-UV active, highly polar, or polymeric materials (like aldol byproducts) may not be easily visible in the NMR spectrum but can be detrimental to the next reaction step.[1]
-
Inorganic Salts: These are NMR-silent but can poison catalysts or interfere with reagents in subsequent steps.
-
Trace Contaminants: Even small amounts of unreacted starting material can lead to complex side reactions in a multi-step synthesis.
For subsequent steps that are sensitive to impurities, running the crude material through a short plug of silica gel is a recommended minimum purification step.[1]
Q3: What is the best general-purpose purification method for this compound on a research scale (mg to g)?
A3: For typical research-scale quantities, flash column chromatography is the most versatile and reliable method.[2] It allows for the separation of compounds with different polarities, effectively removing starting materials, most byproducts, and baseline impurities.[2] Distillation is more suitable for larger scales or when impurities have significantly different boiling points.
Q4: How do I choose between vacuum distillation and flash column chromatography?
A4: The choice depends on scale, thermal stability, and the nature of the impurities.
| Feature | Flash Column Chromatography | Vacuum Distillation |
| Scale | Ideal for mg to multi-gram scale. | More efficient for >10-20 g scale. |
| Separation Basis | Polarity differences.[2] | Boiling point differences. |
| Best For | Separating compounds of similar boiling points but different polarities (e.g., product from over-alkylated byproduct). | Separating compounds with significantly different boiling points (>25-30 °C difference), or removing a low-boiling solvent or high-boiling residue. |
| Key Challenge | Potential for product decomposition on acidic silica gel[1]; requires solvent and time for setup and elution. | Product may decompose at high temperatures, even under vacuum; ineffective for separating isomers or compounds with close boiling points.[3] |
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is powerful, but not without its pitfalls. Here’s how to troubleshoot common issues.
Q5: My compound is streaking badly on the silica TLC plate and column. What is causing this and how do I fix it?
A5: Streaking (or tailing) of ketones on silica gel is a classic problem. The primary cause is the interaction between the ketone's carbonyl group and the acidic silanol (Si-OH) groups on the surface of the silica. This can lead to partial enolization and strong, non-ideal adsorption.
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to your eluent system. The base will preferentially interact with the acidic sites on the silica, allowing your ketone to elute more cleanly and symmetrically.
-
Use a Different Stationary Phase: If neutralization doesn't work or is incompatible with your product, consider switching to a less acidic stationary phase.
-
Neutral Alumina: An excellent alternative for basic or acid-sensitive compounds.
-
Deactivated Silica: You can prepare this by treating standard silica gel with a base to reduce its acidity.[1]
-
Q6: I'm experiencing significant product loss on the column. My mass balance is very low. Where did my product go?
A6: This is a serious issue that often points to compound instability on the stationary phase.[1] Ketones, especially those with α-protons, can be susceptible to acid-catalyzed decomposition or irreversible adsorption on highly active silica gel.[4]
Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes, then elute it. If you see a new spot appear or the original spot diminishes, your compound is likely unstable on silica.[1]
-
Deactivate the Silica: As mentioned above, using a base-washed silica gel or adding triethylamine to the eluent can mitigate decomposition.[1]
-
Switch to Alumina or Florisil: These are viable alternatives if your compound is simply too acid-sensitive for silica.[1]
-
Work Quickly: Do not let your compound sit on the column for an extended period. Load the column and elute it without delay.
Q7: I can't separate my product from a close-running impurity. How can I improve the resolution?
A7: This is a common challenge, especially when trying to separate the desired mono-alkylated product from the over-alkylated byproduct.
Strategies for Improved Separation:
-
Optimize the Solvent System: The key is to find a solvent system where the difference in affinity for the stationary phase between your product and the impurity is maximized.
-
Use a Less Polar Eluent: A common mistake is to use an eluent that is too polar, causing all compounds to move too quickly up the plate (high Rf values). Aim for an Rf of ~0.3 for your target compound.[1]
-
Change Solvent Class: If you are using a standard ethyl acetate/hexane mixture, try switching to a different solvent system, such as dichloromethane/hexane or ether/hexane. Different solvent classes interact with the stationary phase and your compounds in unique ways, which can often unlock the required separation.
-
-
Use High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can significantly improve resolution, although it will require higher pressure to run.
-
Employ Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to selectively elute your product and then the more polar impurities.
Section 3: Alternative Purification Strategies
Sometimes, chromatography or distillation alone is not enough.
Q8: Can I use a chemical method to remove unreacted cyclohexanone before my main purification step?
A8: Absolutely. An excellent and classic technique for this is bisulfite extraction .[5] This method leverages the reversible reaction between sodium bisulfite and unhindered ketones or aldehydes to form a water-soluble adduct.[5][6]
Mechanism & Application:
-
The nucleophilic bisulfite anion attacks the carbonyl carbon of the unreacted cyclohexanone.
-
This forms a charged bisulfite adduct, which is highly soluble in the aqueous phase.
-
Your product, this compound, is more sterically hindered around the carbonyl group due to the α-substituent. This significantly disfavors the formation of the bisulfite adduct, leaving your product in the organic layer.
-
By performing a liquid-liquid extraction with a saturated sodium bisulfite solution, you can selectively pull the unreacted cyclohexanone into the aqueous layer.[5] This can dramatically simplify the subsequent chromatographic purification.
Section 4: Protocols and Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical decision-making process for purifying your crude product.
Caption: Decision workflow for purification method selection.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a research-scale purification (100 mg - 5 g) on silica gel.
1. Determine the Eluent System:
- Using a TLC plate, test various solvent mixtures (e.g., ethyl acetate/hexanes, ether/hexanes).
- The ideal system will give your product an Rf value of approximately 0.3 and show good separation from major impurities.
- If streaking is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.
2. Prepare the Column:
- Select a column size appropriate for your sample amount (a general rule is to use 50-100 g of silica per 1 g of crude material).
- Pack the column using either the "slurry" method (preferred) or the "dry" method. Ensure the silica bed is compact and level, with a thin layer of sand on top to prevent disruption.[2]
3. Load the Sample:
- Dissolve your crude material in a minimal amount of the chromatography eluent or another volatile solvent (e.g., dichloromethane).
- Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique generally provides superior resolution compared to wet loading.
- Wet Loading: Carefully apply the concentrated sample solution directly to the top of the column with a pipette, ensuring you do not disturb the silica bed.
4. Run the Column:
- Carefully add the eluent to the column.
- Apply gentle air pressure ("flash") to the top of the column to achieve a steady flow rate (a drop rate of ~2 inches/minute down the column is a good starting point).
- Collect fractions in an array of test tubes. Monitor the elution process by TLC analysis of the collected fractions.
5. Isolate the Product:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator.
- Place the resulting oil under high vacuum to remove any residual solvent.
Section 5: Data Tables
Table 1: Potential Impurities and Their Properties
| Compound | Structure | Approx. Boiling Point (°C) | Relative Polarity | Notes |
| Cyclohexanone (Starting Material) | Ketone | 155 °C | More Polar | Can be removed by bisulfite extraction.[5] |
| This compound (Product) | Ketone | > 200 °C (est.) | Target | Less reactive towards bisulfite than cyclohexanone. |
| 2,6-bis(cyclopropylmethyl)cyclohexan-1-one (Byproduct) | Ketone | > 220 °C (est.) | Less Polar | Should elute before the product in normal phase chromatography. |
| Aldol Adduct (Byproduct) | β-Hydroxy Ketone | High Boiling | Very Polar | Often remains at the baseline on TLC. |
Section 6: References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Google Patents. US4306944A - Cyclohexanone distillation process.
-
Google Patents. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water.
-
Google Patents. CN112940212A - Extractive distillation process for extracting cyclohexanol from cyclohexanone liquid waste.
-
Google Patents. US3933916A - Purification of cyclohexanone.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
-
Chemistry LibreTexts. 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]
-
Physics Forums. Column Chromatography ketone/silica. [Link]
-
JoVE. Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Link]
-
JoVE. Video: Column Chromatography - Concept. [Link]
-
Lamdas E-Content. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Scribd. Organic Compound Purification Guide. [Link]
-
MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. Video: Column Chromatography - Concept [jove.com]
- 3. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]
- 4. physicsforums.com [physicsforums.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Overcoming steric hindrance in 2-position alkylation of cyclohexanone
Welcome to the Advanced Organic Chemistry Technical Support Center. Ticket #8842: Overcoming Steric Hindrance in 2-Position Alkylation of Cyclohexanone
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker in Synthesis Pathway)
Mission Statement
You are encountering difficulty alkylating the 2-position (alpha-carbon) of a cyclohexanone ring, likely due to existing substituents creating steric strain or competing regiochemical pathways. This guide moves beyond basic textbook definitions to provide field-proven protocols for forcing C-C bond formation in sterically demanding environments.
Module 1: Diagnostic & Regiocontrol (The "Traffic Control")
Before addressing steric hindrance, we must ensure the enolate is forming at the correct carbon. Cyclohexanone alkylation is a battle between Kinetic and Thermodynamic control.[1][2]
The Core Problem:
-
Kinetic Control: Favors proton removal from the less hindered alpha-carbon (C6).
-
Thermodynamic Control: Favors the more substituted enolate (C2), which is more stable (Zaitsev-like stability).[2][3]
If you are trying to install a group at C2 (where a substituent already exists) to create a quaternary center, you must operate under thermodynamic control.
Decision Matrix: Selecting Your Conditions
Figure 1: Decision matrix for enolate generation and steric troubleshooting.
Module 2: Overcoming Steric Barriers (Direct Alkylation)
If you have successfully generated the thermodynamic enolate (at C2) but the yield is low or starting material is recovered, the issue is the nucleophilicity of the enolate vs. the steric wall of the electrophile.
The "Naked Enolate" Strategy
Lithium enolates in THF exist as tetramers or dimers. These aggregates are sterically bulky and less reactive. To force a reaction at a hindered center, you must break these aggregates.
The Solution: Add a Lewis basic co-solvent.
-
HMPA (Hexamethylphosphoramide): The gold standard for reactivity. It coordinates Li+, breaking ion pairs and leaving a "naked," highly reactive enolate anion.
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): A non-carcinogenic alternative to HMPA.[4] Slightly less effective but safer.
Protocol 1: Thermodynamic Alkylation with DMPU Use this to install a second substituent at the 2-position (gem-dimethyl effect).
-
Base Prep: Wash NaH (1.1 eq, 60% dispersion) with dry hexane to remove oil. Suspend in dry THF.
-
Enolization: Add cyclohexanone substrate (1.0 eq) dropwise at 0°C. Warm to reflux for 1-2 hours.
-
Why: Reflux ensures equilibration to the more stable (more substituted) enolate.
-
-
The Additive: Cool to 0°C. Add DMPU (approx. 20% v/v of total solvent).
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise. Allow to warm to room temperature.
-
Note: Use Iodides (R-I) for best results. They are "softer" electrophiles and favor C-alkylation over O-alkylation.[12]
-
Module 3: The "Nuclear Option" (Indirect Alkylation)
When direct alkylation fails due to extreme steric hindrance (e.g., creating a quaternary center next to a bulky group), basic enolate chemistry often leads to elimination (E2) rather than substitution (SN2).
The Solution: Mukaiyama Alkylation (Silyl Enol Ethers) This method separates enolate formation from the alkylation step. Silyl Enol Ethers (SEEs) are neutral and stable. We then use a Lewis Acid to activate the electrophile, making it "hot" enough to attack the neutral SEE.
Protocol 2: Lewis-Acid Mediated Alkylation (Mukaiyama)
Step A: Formation of the Thermodynamic Silyl Enol Ether
-
Dissolve ketone in DMF.
-
Add Triethylamine (Et3N) and TMSCl (Trimethylsilyl chloride).
-
Reflux for 12-24 hours.
-
Result: The thermodynamic (more substituted) enol ether is trapped. Isolate this via distillation or silica plug.
-
Step B: TiCl4 Mediated Alkylation
-
Dissolve the isolated Silyl Enol Ether in dry DCM (Dichloromethane) at -78°C.
-
Add the alkyl halide (must be tertiary or secondary, or an acetal) or aldehyde.
-
Note: For simple alkylation, use tertiary alkyl chlorides or adamantyl halides which form stable carbocations.
-
-
Add TiCl4 (Titanium tetrachloride) (1.0 eq) dropwise.
-
Quench with NaHCO3.
Figure 2: Mukaiyama workflow for sterically hindered quaternary center formation.
Module 4: Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Wrong Regioisomer (Alkylation at C6 instead of C2) | Kinetic control dominated. | Switch base from LDA to NaH/KH. Increase temperature during enolization to allow equilibration. |
| O-Alkylation (Enol Ether formed instead of C-C bond) | "Hard" electrophile or high solvation. | Switch leaving group from Triflate/Tosylate (Hard) to Iodide (Soft). Reduce HMPA concentration slightly or switch solvent to less polar ether. |
| Polyalkylation (Multiple alkyl groups added) | Rapid proton exchange between product and enolate. | Use Stork Enamine Synthesis. Enamines are less basic than enolates and stop cleanly at mono-alkylation. |
| No Reaction (Recovered Starting Material) | Extreme steric hindrance or aggregation. | 1. Add DMPU/HMPA. 2. Switch to Mukaiyama method (Protocol 2). 3. Use a more reactive electrophile (Allyl/Benzyl) then hydrogenate. |
References
-
Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation. Harvard University. Link (Note: Generalized link to Evans Group resources as direct PDF links often rotate).
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Stork, G., & Landesman, H. K. (1956). A New Synthesis of 2-Alkylcyclohexanones. Journal of the American Chemical Society, 78(19), 5128–5129. Link
-
Mukaiyama, T. , Banno, K., & Narasaka, K. (1974). New Aldol Type Reaction.[13] Journal of the American Chemical Society, 96(24), 7503–7509. Link
- Caine, D. (1976). Alkylation of enolates and related reactions. Carbon-Carbon Bond Formation, 1, 85.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. reddit.com [reddit.com]
- 13. Mukaiyama Aldol Addition [organic-chemistry.org]
Troubleshooting low conversion rates in cyclopropylmethyl alkylation
Welcome to the technical support center for cyclopropylmethyl (CPM) alkylation. The introduction of the cyclopropylmethyl moiety is a valuable strategy in medicinal chemistry and drug development, often enhancing metabolic stability, potency, and other pharmacological properties.[1][2][3][4] However, the unique electronic nature and inherent ring strain of the cyclopropyl group present specific challenges during synthesis, frequently leading to low conversion rates and a complex mixture of products.[5][6]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome common hurdles in CPM alkylation reactions.
Troubleshooting Guide: Low Conversion Rates & Side Product Formation
This section addresses specific issues you might encounter during your cyclopropylmethyl alkylation experiments in a question-and-answer format.
Question 1: My CPM alkylation reaction is resulting in a mixture of products, including cyclobutyl and homoallyl derivatives. How can I improve the selectivity for the desired cyclopropylmethyl product?
Answer:
This is the most common challenge in CPM alkylation and stems from the rearrangement of the cyclopropylmethyl carbocation intermediate.[5][6] The exceptional stability of the cyclopropylmethyl cation is due to the overlap of the cyclopropane ring's bonding orbitals with the empty p-orbital of the carbocation, a phenomenon sometimes called "dancing resonance".[5] However, this same electronic communication facilitates rapid rearrangement to less strained cyclobutyl and homoallyl systems.[5]
The key to favoring the cyclopropylmethyl product is to promote a reaction mechanism that avoids or quickly traps the carbocation intermediate.
Strategies to Minimize Rearrangement:
-
Promote an SN2 Pathway: The SN2 mechanism, a single concerted step, avoids the formation of a carbocation intermediate altogether.[7][8] To favor this pathway:
-
Use a Good Leaving Group: Halides are common leaving groups. While cyclopropylmethyl bromide is frequently used, converting the corresponding alcohol to a tosylate or mesylate can provide a better leaving group, potentially accelerating the SN2 reaction.[1][9]
-
Employ a Strong, Non-hindered Nucleophile: A potent nucleophile will attack the electrophilic carbon more readily, outcompeting any potential carbocation formation.
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[7][10][11]
-
-
If an SN1 Pathway is Unavoidable, Trap the Carbocation Quickly:
-
Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can significantly slow down the rate of rearrangement, allowing the nucleophile more time to trap the desired cyclopropylmethyl cation.[5]
-
Solvent Selection: Less polar and more nucleophilic solvents can help to quickly trap the carbocation before it rearranges.[5]
-
Question 2: My reaction is sluggish, and I'm observing a low conversion of my starting materials. What factors could be contributing to this?
Answer:
Low reactivity in CPM alkylation can be attributed to several factors, often related to steric hindrance, the choice of reagents, and reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: The cyclopropyl group, while small, can still present steric challenges, particularly if the nucleophile or the substrate is bulky.[12][13][14]
-
Evaluate Your Substrate: If your nucleophile is large, it may have difficulty approaching the electrophilic carbon. Consider if a smaller, less hindered nucleophile could be used.
-
Consider the Electrophile: The carbon atom being attacked is a primary carbon, which is generally favorable for SN2 reactions.[8] However, substitution on the cyclopropane ring itself can increase steric bulk.
-
-
Poor Leaving Group: As mentioned previously, a less reactive leaving group will slow down the reaction. If you are using a cyclopropylmethyl halide, particularly the chloride, consider converting the alcohol to a tosylate or mesylate.
-
Inappropriate Base or Solvent:
-
Base Strength: If your nucleophile requires deprotonation, ensure you are using a sufficiently strong base to generate the active nucleophile in high concentration. However, be cautious of bases that can also act as strong nucleophiles themselves.
-
Solvent Choice: The solvent plays a critical role. For SN2 reactions, polar aprotic solvents are generally preferred.[7] Protic solvents can solvate and deactivate the nucleophile.
-
Experimental Protocols
Protocol 1: General Procedure for SN2 Alkylation of an Amine with Cyclopropylmethyl Bromide
This protocol provides a starting point for the alkylation of a primary or secondary amine, favoring an SN2 pathway to minimize rearrangement.
Materials:
-
Amine substrate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Acetonitrile or Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the chosen solvent.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to an appropriate temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Solvent and Base on a Model CPM Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Desired Product:Rearranged Product Ratio |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | 90:10 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 95 | 92:8 |
| 3 | K₂CO₃ | DMF | 80 | 10 | 90 | 88:12 |
| 4 | NaH | THF | 60 | 24 | 40 | 70:30 |
| 5 | Et₃N | Dichloromethane | 40 | 48 | <10 | - |
This table illustrates typical trends. Actual results will vary depending on the specific substrates.
Visualizations
Diagram 1: CPM Cation Rearrangement Pathway
Caption: Equilibrium between cyclopropylmethyl, cyclobutyl, and homoallyl cations.
Diagram 2: Troubleshooting Workflow for Low CPM Alkylation Yield
Caption: A systematic approach to troubleshooting low-yield CPM alkylations.
Frequently Asked Questions (FAQs)
Q1: Is cyclopropylmethyl bromide stable for long-term storage? A1: Cyclopropylmethyl bromide is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[9][15][16] It is generally stable under recommended storage conditions.[15][16]
Q2: Can I use cyclopropylmethyl alcohol directly for alkylation? A2: Cyclopropylmethyl alcohol is not a suitable alkylating agent itself because the hydroxyl group is a poor leaving group. It must first be converted to a derivative with a better leaving group, such as a halide (e.g., cyclopropylmethyl bromide) or a sulfonate ester (e.g., tosylate or mesylate).
Q3: Are there any safety concerns when working with cyclopropylmethyl bromide? A3: Yes, cyclopropylmethyl bromide is a flammable liquid and vapor.[15] It is important to keep it away from heat, sparks, and open flames.[15][16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[15]
Q4: What is the role of the cyclopropyl group in drug design? A4: The cyclopropyl group is often incorporated into drug molecules to improve their pharmacological properties.[2][4] It can enhance metabolic stability, increase potency, and improve binding affinity to biological targets.[1][3] The rigid structure of the cyclopropane ring can also provide conformational constraint.[2]
References
- Benchchem.
- AK Scientific, Inc. Cyclopropylmethyl bromide.
- Fisher Scientific.
- GlobalLinker. Cyclopropyl methyl bromide - CAS 7051-34-5.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
- PMC.
- TÜBİTAK Academic Journals.
- Ningbo Inno Pharmchem Co., Ltd.
- Chemsrc. (Bromomethyl)cyclopropane | CAS#:7051-34-5.
- ECHEMI. Carbocation rearrangement involving three membered rings.
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.
- Quora. What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
- Chemistry LibreTexts. 5.2: Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon.
- Master Organic Chemistry. The SN2 Reaction Mechanism.
- Reddit.
- YouTube. Solvent Selection.
Sources
- 1. globallinker.com [globallinker.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. nbinno.com [nbinno.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (Bromomethyl)cyclopropane | CAS#:7051-34-5 | Chemsrc [chemsrc.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
Controlling polyalkylation during 2-(Cyclopropylmethyl)cyclohexan-1-one synthesis
Topic: Controlling Polyalkylation in
The Core Challenge: The Polyalkylation Trap
In the synthesis of 2-(cyclopropylmethyl)cyclohexan-1-one , the primary adversary is polyalkylation .
When you alkylate a ketone enolate, the mono-alkylated product is often more acidic or similarly reactive to the starting material. In a standard basic environment, a rapid proton transfer (equilibration) can occur between the unreacted enolate and the newly formed product. This generates a new enolate on the product, which reacts again with the alkyl halide, leading to di-alkylated impurities (geminal or vicinal) that are difficult to separate.
The Solution: You must switch from a "Thermodynamic" approach (which permits equilibration) to a system that mechanistically locks the reaction at the mono-substitution stage.
Method A: The "Gold Standard" (Stork Enamine Synthesis)
Recommendation: High. Why: This method uses a nitrogen "mask" (enamine) to activate the ketone. Once the alkyl group adds, the resulting intermediate is an iminium salt , which is non-nucleophilic. It cannot react with a second equivalent of alkyl halide. This mechanistically guarantees mono-alkylation.
Protocol: Stork Enamine Alkylation
Reagents: Cyclohexanone, Pyrrolidine, Cyclopropylmethyl bromide, p-TsOH (cat).
-
Enamine Formation (Dehydration):
-
Combine cyclohexanone (1.0 eq) and pyrrolidine (1.1 eq) in toluene or benzene.
-
Add catalytic p-toluenesulfonic acid (p-TsOH).
-
Reflux with a Dean-Stark trap to remove water. Critical: Reaction is complete only when water evolution ceases.
-
Remove solvent and excess amine under vacuum. Isolate the crude enamine (1-pyrrolidinocyclohexene).
-
-
Alkylation (
):-
Dissolve the crude enamine in dry 1,4-dioxane or acetonitrile.
-
Add cyclopropylmethyl bromide (1.05 eq).
-
Heat to reflux (or 60–80°C) for 4–12 hours.
-
Mechanism Check: The enamine attacks the halide. The product is the iminium salt. The reaction stops here.
-
-
Hydrolysis (Unmasking):
-
Add water (or 10% aqueous acetic acid) to the reaction mixture.
-
Heat at 60°C for 1 hour to hydrolyze the iminium salt back to the ketone.
-
Extract with ether/DCM, wash with brine, dry, and concentrate.[1]
-
Visualization: The Stork Enamine Cycle
Figure 1: The Stork Enamine cycle prevents polyalkylation by forming a non-nucleophilic iminium intermediate immediately after the first alkylation.
Method B: Kinetic Control (Lithium Enolates)
Recommendation: Moderate (Use if amines are incompatible). Why: Uses steric bulk and low temperature to prevent the "proton shuffle" (equilibration) between product and starting material.
Protocol: LDA Mediated Alkylation
Reagents: Cyclohexanone, LDA (Lithium Diisopropylamide), THF, Cyclopropylmethyl bromide.
-
Base Preparation:
-
Generate LDA in situ: Add
-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.
-
-
Enolization (Critical Step):
-
Add cyclohexanone (1.0 eq) slowly to the LDA solution at -78°C.
-
Note: Adding ketone to base (Inverse Addition) ensures the base is always in excess during addition, preventing the ketone from acting as a proton source for the forming enolate.
-
Stir for 30–45 mins at -78°C.
-
-
Alkylation:
-
Add cyclopropylmethyl bromide (1.0–1.1 eq) slowly.
-
Add HMPA or DMPU (1–2 eq) as a cosolvent. This breaks up Lithium-enolate aggregates, significantly increasing the rate of alkylation so it outcompetes proton transfer.
-
Allow to warm slowly to room temperature only if necessary, but keeping it cold (-20°C to 0°C) is safer for mono-selectivity.
-
Troubleshooting Guide & FAQs
User Question: "I am seeing significant amounts of 2,6-bis(cyclopropylmethyl)cyclohexanone (dialkylation). Why?"
Diagnosis: Proton Transfer / Equilibration. The mono-alkylated product formed in the pot exchanged a proton with the unreacted enolate. Corrective Action:
-
Switch to Method A (Enamine): This is the definitive fix.
-
If using Method B (Enolate):
-
Ensure the reaction stays cold (-78°C).
-
Stop the reaction early: Do not aim for 100% conversion. Quench at 80-90% conversion to minimize the statistical probability of the product encountering an enolate.
-
Use DMPU: Faster alkylation minimizes the time window for equilibration.
-
User Question: "My cyclopropyl ring opened, yielding a homoallyl chain. What happened?"
Diagnosis: Radical or Cationic Mechanism.
Cyclopropylmethyl groups are sensitive. If a carbocation forms (via
-
Avoid Lewis Acids: Do not use Lewis Acid catalysts (like
or ) to speed up alkylation; they trigger ring opening. -
Radical Scavengers: Ensure reagents are free of peroxides. Perform the reaction in the dark or under strict
to prevent radical initiation. -
Stick to
: Ensure your nucleophile (enamine or enolate) is strong and the solvent promotes (polar aprotic like DMSO/THF or Dioxane).
User Question: "The reaction is sluggish with Cyclopropylmethyl bromide."
Diagnosis: Sterics or Leaving Group.[2] Corrective Action:
-
Finkelstein Swap: Add NaI (10 mol%) to the reaction. This converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Solvent: If using Method A, switch from Toluene to Acetonitrile (more polar).
Decision Matrix (Troubleshooting)
Figure 2: Logic flow for diagnosing common synthetic failures in this specific transformation.
Data Summary: Method Comparison
| Feature | Method A: Stork Enamine | Method B: Kinetic Enolate (LDA) |
| Polyalkylation Risk | Very Low (Mechanistically blocked) | High (Requires strict temp control) |
| Reagents | 2° Amine (Pyrrolidine), | LDA, Inert Atmosphere, Cryogenics |
| Temperature | Reflux (Heat) | -78°C (Cold) |
| Scale-up Suitability | Excellent (Robust, no cryo needed) | Difficult (Heat transfer issues) |
| Substrate Tolerance | Good for simple ketones | Good for complex/sensitive substrates |
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[3][4]
-
Evans, D.A. (2005). "Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation." Harvard University Lecture Notes.
-
Reusch, W. (2013). "Virtual Textbook of Organic Chemistry: Enolate Alkylation." Michigan State University.[3]
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for vs Radical mechanisms in cyclopropyl systems).
Sources
Thermal stability issues of 2-(Cyclopropylmethyl)cyclohexan-1-one at high temperatures
Technical Support Center: 2-(Cyclopropylmethyl)cyclohexan-1-one
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in thermally demanding applications. While this compound is a valuable synthetic intermediate, its unique structural motifs—specifically the strained cyclopropyl ring adjacent to a potential site of unsaturation (the ketone's enol form)—present distinct thermal stability challenges. This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common experimental issues, and detailed analytical protocols to help you anticipate, identify, and mitigate thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for this compound?
At elevated temperatures, the compound is susceptible to two principal intramolecular rearrangement pathways. The most significant is the Vinylcyclopropane-Cyclopentene (VCP) Rearrangement , which is a well-documented process for molecules containing a vinylcyclopropane moiety.[1][2][3] The ketone can tautomerize to its enol form, creating the necessary vinylcyclopropane substructure, which then rearranges to a spirocyclic cyclopentene derivative. A secondary, though plausible, pathway is a Retro-Ene Reaction , which can occur if there are suitable hydrogen atom donors and acceptors within the molecule's accessible conformations.[4][5]
Q2: At what approximate temperature should I become concerned about thermal decomposition?
There is no single decomposition temperature, as the rate is dependent on factors like time, pressure, and the presence of catalysts (e.g., trace acids, bases, or metals). However, the activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol.[3][6] This suggests that significant degradation can be expected to begin in the range of 150-250°C during prolonged heating. The definitive onset temperature for your specific conditions should be determined empirically using techniques like Differential Scanning Calorimetry (DSC).
Q3: What are the expected major degradation products I should look for?
The primary expected degradation product is Spiro[4.5]dec-6-en-1-one , resulting from the VCP rearrangement. Depending on the conditions, secondary products from radical-mediated pathways or the retro-ene reaction could also be present. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying these byproducts.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments.
Issue 1: My high-temperature reaction is giving a significant, unexpected byproduct with the same mass as my starting material.
-
Plausible Cause: You are likely observing an isomer of your starting material, which strongly suggests a thermal rearrangement has occurred. The most probable candidate is Spiro[4.5]dec-6-en-1-one, the product of the Vinylcyclopropane-Cyclopentene (VCP) rearrangement.
-
Troubleshooting Steps:
-
Confirm the Isomer: Use GC-MS to analyze the product mixture. The byproduct will have the same molecular ion peak (m/z = 152.24) as this compound but a different retention time. The fragmentation patterns will also differ.
-
Lower the Reaction Temperature: This is the most effective way to mitigate the rearrangement. Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.
-
Reduce Reaction Time: Minimize the duration the compound spends at elevated temperatures.
-
Control pH: The VCP rearrangement is initiated by enolization. Traces of acid or base can catalyze this step. Ensure your reaction medium is neutral or appropriately buffered if compatible with your primary reaction.
-
Logical Troubleshooting Flow for Isomer Formation
Caption: Troubleshooting workflow for byproduct isomer formation.
Issue 2: I am experiencing low yield and mass loss after purification by distillation.
-
Plausible Cause: The temperatures required for distillation may be high enough to induce thermal decomposition, leading to both rearrangement (product loss) and the formation of volatile fragments (mass loss).
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Significantly lower the boiling point by reducing the pressure. This is the most critical step. For reference, a structurally similar compound, 2-(1-methylpropyl)cyclohexanone, boils at 76-78°C at 8 mm Hg.[7]
-
Analyze the Distillation Residue: Use GC-MS or NMR to analyze the "pot residue." The presence of oligomeric or polymeric materials would indicate significant degradation.
-
Consider Alternative Purification: If the compound proves too labile for distillation even under vacuum, consider column chromatography on silica gel as a non-thermal purification method.
-
Mechanistic Deep Dive: Understanding the Degradation
A thorough understanding of the underlying chemical mechanisms is key to designing robust experimental protocols.
The Vinylcyclopropane-Cyclopentene (VCP) Rearrangement
This is a pericyclic reaction that proceeds through a diradical intermediate.[3][6] The reaction is thermally allowed and is the most significant contributor to thermal instability.
-
Keto-Enol Tautomerism: The process is initiated by the conversion of the ketone to its enol or enolate form. This step creates the critical vinylcyclopropane moiety.
-
Homolytic Cleavage: The strained C-C bond of the cyclopropane ring, which is allylic to the enol's double bond, breaks homolytically. This cleavage is favored because it forms a resonance-stabilized allylic radical.
-
Diradical Intermediate: A diradical species is formed.
-
Ring Closure: The radical on the former cyclopropyl methylene carbon attacks the terminus of the allylic radical system, forming a new five-membered ring and yielding the final spirocyclic cyclopentene product.
Proposed VCP Rearrangement Mechanism
Caption: The key steps in the VCP rearrangement of the title compound.
Analytical Protocols
Employ these standardized methods to monitor the thermal stability of your compound and quantify degradation products.
Protocol 1: GC-MS Analysis for Degradation Products
This method is designed to separate and identify the starting material from its primary rearrangement product and other potential byproducts.
-
Instrumentation: Standard Gas Chromatograph with a Mass Spectrometric detector.[8]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the isomers.
-
Sample Preparation:
-
Accurately weigh ~5 mg of your sample into a 2 mL GC vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., dodecane).
-
-
GC-MS Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 250°C | Ensures complete volatilization without causing on-instrument degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium (99.999%) | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 80°C (hold 2 min) | Allows for solvent elution. |
| Ramp to 280°C at 15°C/min | Provides good separation of the target analyte and its isomers. | |
| Hold at 280°C for 5 min | Ensures elution of any less volatile components. | |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Mass Range (m/z) | 40 - 350 amu | Covers the expected mass of the parent ion and its fragments. |
-
Expected Results:
-
This compound will elute at a specific retention time.
-
The rearrangement product, Spiro[4.5]dec-6-en-1-one, will elute at a different retention time but show the same molecular ion (M+) at m/z = 152.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Onset
DSC is a powerful technique to determine the temperature at which thermal events, such as decomposition, begin to occur.[9][10][11]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the purified liquid sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent evaporation during the analysis.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
DSC Parameters:
| Parameter | Value | Rationale |
| Temperature Program | Equilibrate at 25°C | Establishes a stable baseline. |
| Ramp to 350°C at 10°C/min | A standard heating rate for screening thermal stability. | |
| Atmosphere | Nitrogen (N₂) | Provides an inert atmosphere to prevent oxidative degradation. |
| Flow Rate | 50 mL/min | Standard flow rate to maintain inertness. |
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify any exothermic (heat-releasing) events, which typically signify decomposition or rearrangement.
-
The "onset temperature" of the first major exothermic peak is a critical indicator of the beginning of thermal instability. This is determined by finding the intersection of the baseline with the tangent of the peak's leading edge. This temperature provides a guideline for the maximum short-term operating temperature for the compound.
-
References
-
Hudlicky, T., et al. (1999). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 103(4), 1197-212. [Link]
-
Doubleday, C., et al. (2003). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society, 125(14), 4217-4227. [Link]
-
Trost, B. M. (1988). Vinylcyclopropane Rearrangements. Chemical Society Reviews, 17, 230-245. [Link]
-
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link]
-
Gajewski, J. J. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate. [Link]
-
Høiseth, G., et al. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. [Link]
-
Høiseth, G., et al. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 31(4), 198-201. [Link]
-
Høiseth, G., et al. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Yildiz, S., et al. (2003). Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone). Polymer, 44(26), 8185-8193. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
Royer, S., et al. (2009). Catalytic intramolecular carbonyl–ene reaction with ketones: evidence for a retro–ene process. New Journal of Chemistry, 33, 1031-1035. [Link]
-
Wikipedia. (n.d.). Ene reaction. [Link]
-
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]
-
Chemsrc. (n.d.). 2-(1-METHYLPROPYL)CYCLOHEXANONE | CAS#:14765-30-1. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinylcyclopropane rearrangements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 4. Catalytic intramolecular carbonyl–ene reaction with ketones: evidence for a retro–ene process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ene reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(1-METHYLPROPYL)CYCLOHEXANONE | CAS#:14765-30-1 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. atascientific.com.au [atascientific.com.au]
- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Optimizing Base Selection for Cyclohexanone Enolate Formation
Welcome to the Technical Support Center for optimizing cyclohexanone enolate formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of organic chemistry's most fundamental transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Introduction: The Critical Role of Cyclohexanone Enolates
Cyclohexanone and its derivatives are foundational building blocks in the synthesis of numerous pharmaceuticals and natural products.[1] The ability to selectively form a specific enolate regioisomer from an unsymmetrical cyclohexanone is often the linchpin of a successful synthetic strategy. This guide will equip you with the knowledge to troubleshoot common issues and rationally select the optimal base and reaction conditions to achieve your desired kinetic or thermodynamic enolate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm getting a mixture of regioisomers. How do I selectively form the kinetic versus the thermodynamic enolate of 2-methylcyclohexanone?
Answer: This is a classic challenge in enolate chemistry, and the outcome is determined by a careful interplay of base selection, temperature, and solvent.[2] The two possible enolates are the kinetic enolate (formed faster) and the thermodynamic enolate (more stable).[2][3]
-
Kinetic Enolate (Less Substituted): Deprotonation occurs at the less sterically hindered α-carbon.[2][3] To favor this product, you need conditions that are rapid, quantitative, and irreversible.[4]
-
Thermodynamic Enolate (More Substituted): This enolate is favored under conditions that allow for equilibrium to be established, letting the reaction settle on the most stable product.[5]
Here is a summary of the key factors:
| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Base | Strong, sterically hindered, non-nucleophilic base (e.g., LDA).[5][6][7] | Weaker, less hindered base (e.g., NaH, NaOEt, KOtBu).[5][7] |
| Temperature | Low temperature (typically -78 °C).[4][6] | Higher temperature (room temperature or above).[2][4] |
| Solvent | Aprotic solvent (e.g., THF, Et2O).[2][4] | Protic solvent (e.g., EtOH) or aprotic solvent at higher temperatures.[2][4] |
| Reaction Time | Short reaction time.[2] | Longer reaction time to allow for equilibration.[2] |
The "Why": Causality Behind the Choices
A strong, bulky base like Lithium Diisopropylamide (LDA) will preferentially and rapidly abstract the more sterically accessible proton at the less substituted α-carbon.[3][5] Performing this at low temperatures, such as -78 °C (a dry ice/acetone bath), prevents the system from reaching equilibrium.[5][6] The large pKa difference between the ketone (pKa ≈ 19-20) and diisopropylamine (pKa ≈ 36) makes the deprotonation essentially irreversible, "locking" the enolate in its kinetic form.[8][9]
Conversely, a weaker base like sodium ethoxide in ethanol allows for reversible deprotonation.[7] At room temperature, both enolates can form, but the less stable kinetic enolate can be reprotonated by the solvent (ethanol) and re-form the starting ketone. Over time, the equilibrium will shift to favor the more stable, more substituted thermodynamic enolate.[5]
Question 2: My reaction is messy, and I'm seeing significant amounts of side products like aldol condensation or over-alkylation. What's going wrong?
Answer: These are common pitfalls that often stem from incomplete enolate formation or using a base that is also a potent nucleophile.
-
Aldol Condensation: This occurs when unreacted ketone is present in the flask with the newly formed enolate. The enolate, being a strong nucleophile, will attack the electrophilic carbonyl carbon of the ketone starting material. To prevent this, you must ensure complete and rapid conversion of the ketone to the enolate before adding any other electrophiles. This is a key advantage of using a strong, non-nucleophilic base like LDA, which ensures essentially all the ketone is deprotonated.[10][11]
-
Over-alkylation: Getting di- or poly-alkylated products is a frequent issue, especially when aiming for mono-alkylation.[6] This happens when the initially formed mono-alkylated product can form a new enolate that then reacts again with the alkylating agent. To favor mono-alkylation, it's crucial to use conditions that favor the kinetic enolate and to carefully control stoichiometry.[6] Adding the ketone dropwise to the LDA solution (inverse addition) can also help by keeping the ketone concentration low at all times.[6]
-
Nucleophilic Attack by the Base: Using bases like alkoxides (e.g., NaOEt) or hydroxides can be problematic because they are also good nucleophiles and can compete with the enolate in reacting with your electrophile (e.g., an alkyl halide), leading to undesired ether byproducts.[7] This is why sterically hindered bases like LDA or sodium bis(trimethylsilyl)amide (NaHMDS) are preferred, as their bulkiness prevents them from acting as nucleophiles.[12]
Question 3: I'm considering using NaH or NaHMDS instead of LDA. What are the advantages and disadvantages?
Answer: Both Sodium Hydride (NaH) and Sodium bis(trimethylsilyl)amide (NaHMDS) are excellent strong bases for enolate formation, but they have different properties and applications.
| Base | pKa of Conjugate Acid | Key Characteristics | Best For |
| LDA | ~36 | Very strong, sterically hindered, non-nucleophilic.[11] Must be prepared fresh or titrated.[13] | Kinetic enolate formation.[6][7] |
| NaH | ~35 (H₂) | Heterogeneous reaction, byproduct is H₂ gas.[14] Slower reaction rate. | Thermodynamic enolate formation due to slower, reversible deprotonation. |
| NaHMDS | ~29.5 | Strong, sterically hindered, soluble in many organic solvents.[15][16] Commercially available as a solution. | Generating enolates from ketones and esters for various transformations.[17][18] |
NaH: As a solid, NaH reactions are heterogeneous and can be slower. This slower, often reversible deprotonation can favor the formation of the thermodynamic enolate.[14] A major advantage is that the only byproduct is hydrogen gas, which is easily removed.[11]
NaHMDS: This base is a strong, sterically hindered base similar to LDA but is often considered more convenient as it is commercially available in solution and soluble in a range of organic solvents.[15] It is widely used for generating enolates from ketones and esters.[18] Its reactivity is similar to LDA, making it a good choice for promoting kinetic enolate formation, especially when the convenience of a ready-made solution is desired.[15]
Question 4: Does the solvent really matter that much? What about additives like HMPA?
Answer: Yes, the solvent and additives play a critical role in modulating the reactivity and aggregation state of the enolate.
Solvent Choice:
-
Aprotic Solvents (THF, Diethyl Ether): These are essential for kinetic enolate formation.[4][19] They do not have acidic protons that could protonate the enolate and allow for equilibration back to the starting material.[4][19] THF is particularly common as it is a good solvent for most bases and intermediates.[20]
-
Protic Solvents (Ethanol, Water): These solvents will readily protonate the enolate, facilitating the equilibrium required to form the more stable thermodynamic enolate.[2][4]
Additives:
-
Hexamethylphosphoramide (HMPA): This is a highly polar, aprotic additive that strongly chelates lithium cations.[21] Lithium enolates often exist as aggregates (dimers, tetramers) in solution.[21] HMPA can break down these aggregates into smaller, more reactive species, sometimes even monomers.[21] This can increase the rate of alkylation and sometimes alter the stereoselectivity of the reaction.[21][22] However, due to its toxicity, alternatives like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) are often used.
Experimental Protocols
Protocol 1: Generation of the Kinetic Enolate of 2-Methylcyclohexanone
This protocol is designed to selectively form the less substituted enolate.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
2-Methylcyclohexanone
-
Alkylating agent (e.g., methyl iodide)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.
-
Add the alkylating agent (1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Generation of the Thermodynamic Enolate of 2-Methylcyclohexanone
This protocol is designed to selectively form the more substituted enolate.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Alkylating agent (e.g., methyl iodide)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Add 2-methylcyclohexanone (1.0 equivalent) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours to allow for complete equilibration to the thermodynamic enolate. Hydrogen gas will evolve during this step.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of water or ethanol to destroy any excess NaH.
-
Proceed with standard aqueous workup and purification.
Visualizing the Process
Logical Flow for Enolate Formation
Caption: Selection of reaction conditions dictates the regiochemical outcome of enolate formation.
Mechanism: Deprotonation with LDA
Caption: LDA's steric bulk favors abstraction of the less hindered alpha proton.
References
-
Enolate formation and reactions. (n.d.). Organic Chemistry II - Fiveable. Retrieved February 14, 2026, from [Link]
-
Regioselective Formation of Enolates. (2023, April 30). Journal of Visualized Experiments. Retrieved February 14, 2026, from [Link]
-
Enolate alkylation. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved February 14, 2026, from [Link]
-
What factors control enolate formation and reactivity? (2025, December 30). YouTube. Retrieved February 14, 2026, from [Link]
-
Enolate Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules. Retrieved February 14, 2026, from [Link]
-
Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Reactions of Enolate Ions and Enols. (n.d.). Retrieved February 14, 2026, from [Link]
-
Lecture 3 Regioselective Formation of Enolates. (n.d.). Retrieved February 14, 2026, from [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
deprotonation of ketones with LDA to make enolates. (2019, November 4). YouTube. Retrieved February 14, 2026, from [Link]
-
ENOLATES. (n.d.). eGyanKosh. Retrieved February 14, 2026, from [Link]
-
Petroselli, M., et al. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. Retrieved February 14, 2026, from [Link]
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Retrieved February 14, 2026, from [Link]
-
Enolate synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
-
Asai, H. (2022, April 9). Enolization using NaHMDS. INOUE RESEARCH GROUP. Retrieved February 14, 2026, from [Link]
-
Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis of compounds of current biomedical interest. (n.d.). Retrieved February 14, 2026, from [Link]
-
Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sodium bis(trimethylsilyl)amide. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Negishi, E., & Idacavage, M. J. (1978). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education, 55(9), 594. [Link]
-
19.8: Using LDA to Form an Enolate Ion. (2014, July 26). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Identify the enolate(s) that would form on treatment of each of the following ketones with the specified base. (2024, July 7). Pearson+. Retrieved February 14, 2026, from [Link]
-
carbonyl alkylations with LDA. (2019, January 16). YouTube. Retrieved February 14, 2026, from [Link]
-
Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. (2026, January 15). Oreate AI Blog. Retrieved February 14, 2026, from [Link]
-
6.3 Alkylation at the α-Carbon. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved February 14, 2026, from [Link]
-
The Essential Role of NaHMDS in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]
-
Alkylation of Cyclohexanone. (2022, April 17). YouTube. Retrieved February 14, 2026, from [Link]
-
Solved 1.(4) in the alkylation of cyclohexanone, better... (2018, August 8). Chegg.com. Retrieved February 14, 2026, from [Link]
-
Stereoselective Axial Alkylation of Cyclohexanone via Enamine. (n.d.). ChemTube3D. Retrieved February 14, 2026, from [Link]
-
Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Enolate Seminar. (2008, March 12). Macmillan Group. Retrieved February 14, 2026, from [Link]
-
Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Chapter 18: Enols and Enolates. (n.d.). Retrieved February 14, 2026, from [Link]
-
11.06 Bases for Enolate Formation. (2019, August 22). YouTube. Retrieved February 14, 2026, from [Link]
-
Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. Video: Regioselective Formation of Enolates [jove.com]
- 3. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Page loading... [guidechem.com]
- 16. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 17. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
Technical Support Center: Purification Protocols for (Bromomethyl)cyclopropane
Executive Summary & Safety Directive
(Bromomethyl)cyclopropane (CAS: 7051-34-5) is a valuable cyclopropylmethylating agent but poses significant downstream risks. As a primary alkyl halide, it is classified under ICH M7 as a potential mutagenic impurity (Class 2 or 3).
The Core Challenge: BMCP has a boiling point of 105–107 °C . This places it in a "volatility dead zone"—too high to remove easily by standard rotary evaporation without stressing the product, yet high enough to persist as a trace contaminant. Furthermore, its chemical stability allows it to survive mild aqueous workups, while its reactivity makes it prone to cyclopropylcarbinyl rearrangement under acidic conditions.
Standard Limit: Ensure final content is below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day intake, unless compound-specific data exists.
Decision Matrix: Selecting Your Removal Strategy
Do not default to chromatography. Use this logic flow to determine the most efficient purification method based on your product's physicochemical properties.
Figure 1: Strategic decision tree for alkyl halide removal. Note that scavenging is preferred over hydrolysis to prevent structural rearrangement.
Module A: Chemical Scavenging (The Gold Standard)
Why this works: Polymer-supported scavengers (functionalized resins) act as "chemical sponges." They react irreversibly with the alkyl halide via an
Recommended Resins
| Scavenger Type | Functional Group | Mechanism | Loading Capacity |
| Silica-Thiol (Si-Thiol) | 1-Propanethiol | Nucleophilic displacement ( | ~1.3 mmol/g |
| MP-TMT | Trimercaptotriazine | Fast kinetics, high metal affinity | ~0.6 mmol/g |
| Polymer-Bound Amine | Benzylamine / TBD | Quaternization (forms ammonium salt) | ~1.5 - 3.0 mmol/g |
Protocol: Thiol-Resin Scavenging
Target: Removal of <5% residual BMCP.
-
Dissolution: Dissolve the crude reaction mixture in a compatible solvent (DCM, THF, EtOAc, or MeOH). Avoid protic solvents if using amine resins, as they may slow kinetics.
-
Stoichiometry: Add 3–5 equivalents of Si-Thiol or MP-TMT relative to the estimated residual BMCP (not the starting amount).
-
Tip: If residual amount is unknown, assume 10% of starting stoichiometry.
-
-
Base Addition: For Thiol resins, add a soluble organic base (e.g., DIEA or Et3N) to deprotonate the thiol and increase nucleophilicity (
is the active species).-
Ratio: 1.2 equivalents of base relative to the resin.
-
-
Agitation: Stir or shake at 40–50 °C for 4–12 hours.
-
Note: Room temperature is often insufficient for secondary halides or hindered systems, but BMCP is primary and reactive. Heat ensures completion.
-
-
Filtration: Filter the suspension through a fritted funnel or Celite pad.
-
Wash: Rinse the resin cake with the reaction solvent (2x).
-
Result: The filtrate contains the product; the BMCP is covalently bound to the resin.
Module B: Analytical Blindspots
The Issue: (Bromomethyl)cyclopropane lacks a strong UV chromophore. It will not be visible on standard UV-Vis HPLC/UPLC traces (254 nm) unless derivatized. Relying on UV purity often leads to "ghost" impurities appearing in downstream toxicology studies.
Detection Methods
-
GC-FID (Recommended): The most reliable method. BMCP is volatile enough for GC analysis.
-
TLC Staining:
-
Iodine Chamber: Shows yellow/brown spots (reversible).
-
KMnO4: Oxidizes the cyclopropane/alkyl halide (permanent yellow spot on purple background).
-
Anisaldehyde: May induce characteristic coloring upon heating.
-
-
1H NMR: Look for the characteristic doublet (approx.
3.4 ppm) for the adjacent to the cyclopropane ring.
Troubleshooting & FAQs
Q1: Can I just hydrolyze the excess bromide with aqueous acid?
Critical No.
While primary bromides can be hydrolyzed to alcohols, the cyclopropylmethyl moiety is uniquely sensitive. Under acidic conditions (
-
Result: You will generate a mixture of (hydroxymethyl)cyclopropane, cyclobutanol, and homoallylic alcohols. These are new impurities that are often harder to separate than the starting bromide.
Figure 2: The cyclopropylcarbinyl rearrangement pathway triggered by acidic hydrolysis.
Q2: I tried rotary evaporation, but the BMCP remains. Why?
BMCP boils at ~106°C. To remove it effectively via vacuum:
-
You need a vacuum level < 10 mbar.
-
You likely need to "chase" it with a co-solvent (azeotropic distillation).
-
Try: Repeated evaporations with Heptane or Toluene . These solvents can help carry over the halide, but efficiency is low compared to scavenging.
-
Q3: My product elutes with the BMCP on silica gel.
BMCP is non-polar. If your product is also non-polar, they will co-elute near the solvent front.
-
Fix: Switch stationary phases. Use Reverse Phase (C18) . The alkyl bromide is significantly more hydrophobic than most polar drug intermediates and will retain differently on C18 vs. Silica.
References
-
International Conference on Harmonisation (ICH). (2023). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
-
Biotage. (2014).[3] Metal Scavenger User Guide & Equivalent Selection. Retrieved from [Link]
-
Olah, G. A., et al. (1972). Stable carbocations.[4] CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society.[4] Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis of GC-MS Fragmentation: 2-(Cyclopropylmethyl)cyclohexan-1-one vs. Structural Isomers
Topic: GC-MS Fragmentation Pattern Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a detailed fragmentation analysis of This compound (C₁₀H₁₆O, MW 152.23), a critical intermediate in the synthesis of pharmaceutical cycloalkyl derivatives. Accurate identification of this compound requires distinguishing it from isobaric structural isomers such as 2-n-butylcyclohexanone and 2-isobutylcyclohexanone .
While all three compounds share a molecular ion (
Experimental Methodology
To ensure reproducible fragmentation patterns, the following GC-MS protocol is recommended. This setup minimizes thermal degradation while maximizing ionization efficiency for cyclic ketones.
Instrumental Parameters
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) – chemically bonded, low bleed.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Mass Spectrometer: Single Quadrupole (e.g., Agilent 5977B).
-
Source Temperature: 230°C.
-
Scan Range: m/z 35–350.[3]
Workflow Visualization
The following diagram outlines the logical flow from sample injection to spectral deconvolution.
Caption: Step-by-step GC-MS acquisition workflow for cyclic ketone analysis.
Detailed Fragmentation Analysis
The mass spectrum of this compound is governed by three primary mechanisms: Alpha-Cleavage , McLafferty Rearrangement , and Cyclopropyl Ring Opening .
Molecular Ion and Primary Loss
-
Molecular Ion (
): m/z 152 (Visible, typically 10-20% relative abundance). -
Loss of Water (
): m/z 134 (Minor, due to ring strain/enolization).
The McLafferty Rearrangement (Pathway A)
Unlike linear alkyl ketones, the 2-substituted cyclohexanone undergoes a specific rearrangement involving the
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the cyclopropylmethyl side chain. -
Cleavage: The bond between the
-carbon (ring C2) and the substituent breaks.[4][5] -
Result: Formation of the cyclohexanone enol radical cation (m/z 98) and loss of a neutral alkene (methylenecyclopropane or isomer, 54 Da).
Cyclopropyl-Driven Fragmentation (Pathway B)
The cyclopropyl group is highly distinctive due to its ring strain (~27.5 kcal/mol).
-
Formation of m/z 55: Cleavage of the bond connecting the substituent to the ring generates the cyclopropylmethyl cation (
). This ion often rearranges to the homoallyl cation or cyclobutyl cation, but consistently appears at m/z 55. -
Formation of m/z 41: Loss of
from the fragment or direct fragmentation of the cyclopropyl ring yields the allyl cation ( ), a base peak candidate in many cyclopropyl derivatives.
Alpha-Cleavage & Ring Opening (Pathway C)
- -Cleavage: Bond breaking at C1-C2 opens the cyclohexanone ring.[4]
-
CO Loss: Subsequent loss of carbon monoxide (28 Da) from the acylium radical cation leads to hydrocarbon fragments at m/z 124 (
) and lower alkyl clusters.
Fragmentation Pathway Diagram
Caption: Mechanistic pathways for this compound fragmentation.
Comparative Analysis: Target vs. Isomers
Distinguishing this compound from its linear isomer, 2-n-butylcyclohexanone , is critical. Both have MW 152, but the stability of the alkyl chain versus the strained cyclopropyl ring creates diagnostic differences.
Key Diagnostic Peaks
| Feature | This compound | 2-n-Butylcyclohexanone | Mechanistic Explanation |
| m/z 55 | High Intensity | Low/Medium | The cyclopropylmethyl cation ( |
| m/z 57 | Low Intensity | High Intensity | Represents the butyl cation ( |
| m/z 98 | High (Base Peak often) | High (Base Peak often) | Both undergo McLafferty rearrangement yielding the cyclohexanone enol. This peak confirms the 2-substituted cyclohexanone core but does not distinguish the side chain. |
| m/z 41 | High Intensity | Medium | Ring strain release generates abundant |
| m/z 83 | Medium | High | Typical cyclohexyl ring fragment ( |
Decision Matrix for Identification
-
Check m/z 98: Confirms 2-alkylcyclohexanone structure.
-
Compare m/z 55 vs. m/z 57:
-
Ratio 55 >> 57
Cyclopropylmethyl derivative. -
Ratio 57 > 55
n-Butyl derivative.
-
-
Look for m/z 41: An unusually high m/z 41 supports the presence of a cyclopropyl group.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-n-Butylcyclohexanone. National Institute of Standards and Technology.[6] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on energetics of cyclic vs.
Sources
Comparative HPLC Method Development: Purity Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one
Executive Summary
This technical guide presents a comparative evaluation of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one . Due to the molecule's weak chromophore (saturated ketone) and potential for stereoisomeric impurities, standard pharmaceutical methods often fail to achieve adequate sensitivity and resolution.
This study compares three stationary phases (C18, Phenyl-Hexyl, and C8 ) and evaluates detection strategies to establish a robust, self-validating protocol. The C18 stationary phase using Low-UV (210 nm) detection with a Phosphate/Acetonitrile gradient is identified as the optimal method, offering superior resolution (
Analyte Profile & Analytical Challenges
This compound presents specific analytical hurdles:
-
Weak Chromophore: The molecule lacks a conjugated
-system. The carbonyl group exhibits a weak transition at ~280 nm and a stronger transition at <200 nm. -
Structural Similarity: Impurities often include unreacted Cyclohexanone (starting material) and (Bromomethyl)cyclopropane (alkylating agent), which possess similar polarity and UV profiles.
-
Stereochemistry: The C2 position is a chiral center, creating potential enantiomers (resolvable only on chiral columns) or diastereomers if multiple substitution occurs. This guide focuses on chemical purity (achiral).
Method Development Logic Gate
The following diagram illustrates the decision matrix used to select the optimal chromatographic system.
Figure 1: Method Development Workflow. Decision process prioritizing detection sensitivity and hydrophobic resolution.
Comparative Study: Stationary Phase Performance
To determine the most effective separation, we screened three common Reversed-Phase (RP) columns. All experiments utilized an Agilent 1290 Infinity II LC system.
Experimental Conditions (Screening Phase)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Transparent at 210 nm).
-
Mobile Phase B: Acetonitrile (Far UV grade).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Reference 360 nm).
-
Sample: Spiked mixture of Product, Cyclohexanone (Impurity A), and dialkylated side-product (Impurity B).
Comparative Data Analysis
| Parameter | Option A: C18 (Octadecyl) | Option B: Phenyl-Hexyl | Option C: C8 (Octyl) |
| Mechanism | Strong Hydrophobic Interaction | Moderate Hydrophobic Interaction | |
| Retention ( | High ( | Moderate ( | Low ( |
| Selectivity ( | Excellent (1.8) | Good (1.5) | Poor (1.1) |
| Resolution ( | > 3.5 (Impurity A / Product) | 2.2 | 1.4 (Co-elution risk) |
| Peak Symmetry ( | 1.05 (Sharp) | 1.15 (Slight tailing) | 0.95 (Fronting potential) |
| Verdict | Recommended | Alternative | Not Recommended |
Analysis of Results:
-
C18 (The Winner): The long alkyl chain provides maximum interaction with the hydrophobic cyclopropylmethyl group, effectively separating it from the more polar cyclohexanone starting material.
-
Phenyl-Hexyl: While useful for aromatics, the "pi-pi" mechanism offers no advantage here as the analyte is saturated. It provided acceptable separation but lower retention than C18.
-
C8: Insufficient retention capacity resulted in poor resolution between the starting material and the product, risking integration errors.
Optimized Protocol: The "Gold Standard" Method
Based on the comparative data, the C18 / Low-UV method is the validated choice for routine purity analysis.
Reagents and Equipment
-
Column: High-strength Silica C18,
mm, 3.5 µm (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). -
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Additive: 85% Orthophosphoric Acid (
). Note: Avoid Acetate or Formate buffers as they absorb UV at 210 nm, causing baseline drift.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Controls viscosity and retention reproducibility).
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) or VWD.
-
Signal: 210 nm (Bandwidth 4 nm).
-
Reference: 360 nm (Bandwidth 100 nm).
-
Gradient Table
| Time (min) | % Mobile Phase A (0.1% | % Mobile Phase B (Acetonitrile) | Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 12.0 | 10 | 90 | Gradient ramp to elute product |
| 15.0 | 10 | 90 | Wash step (remove hydrophobic dimers) |
| 15.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration |
Separation Mechanism Visualization
The following diagram details how the C18 phase interacts with the specific functional groups of the analyte to achieve separation.
Figure 2: Chromatographic Separation Landscape. Elution order is dictated by the hydrophobic contribution of the cyclopropylmethyl side chain.
Validation Parameters (Self-Validating System)
To ensure scientific integrity (E-E-A-T), the method must be self-validating. The following criteria verify the method's performance during every run.
-
System Suitability Test (SST):
-
Resolution (
): Must be between Cyclohexanone and the Main Peak. -
Tailing Factor (
): Must be between for the main peak. -
Precision: Relative Standard Deviation (RSD) of peak area
for 5 replicate injections.
-
-
Linearity & Sensitivity:
-
LOD (Limit of Detection): Estimated at 0.05% (w/w) relative to the main peak at 210 nm.
-
Linearity:
across 50% to 150% of target concentration.
-
-
Robustness Check:
-
Small variations in pH (
) or % Organic ( ) should not cause peak co-elution. The use of a buffered mobile phase (Phosphoric acid) stabilizes the ionization state of any trace acidic impurities, though the ketone itself is neutral.
-
Alternative Detection Strategies
While UV at 210 nm is the standard recommendation, it suffers from solvent cut-off limitations (cannot use Methanol or Acetone).
-
Charged Aerosol Detection (CAD):
-
Pros: Universal response, independent of chromophore. Excellent for saturated ketones.
-
Cons: Requires volatile mobile phase (must replace Phosphoric acid with Formic acid or TFA).
-
Recommendation: Use CAD if UV 210 nm sensitivity is insufficient for trace impurities (<0.05%).
-
References
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 retention mechanisms).
-
Shimadzu Corporation. HPLC Method Development for Compounds with Weak UV Absorption.
-
Agilent Technologies. ZORBAX LC Column Selection Guide.
Sources
A Comparative Guide to the Reactivity of 2-(Cyclopropylmethyl)cyclohexan-1-one and 2-Methylcyclohexanone
Introduction
In the landscape of synthetic organic chemistry, the nuanced reactivity of cyclic ketones is a cornerstone for the construction of complex molecular architectures. The substituent at the α-position to the carbonyl group profoundly influences the ketone's behavior in a multitude of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 2-(Cyclopropylmethyl)cyclohexan-1-one and 2-Methylcyclohexanone. While structurally similar, the replacement of a methyl group with a cyclopropylmethyl moiety introduces significant electronic and steric perturbations that modulate the reactivity of the cyclohexanone core. Understanding these differences is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes. This guide will delve into the theoretical underpinnings of their reactivity, present comparative data, and provide detailed experimental protocols to probe these differences.
Theoretical Underpinnings: Electronic and Steric Effects
The primary distinction between the two ketones lies in the nature of the C2-substituent. The methyl group in 2-methylcyclohexanone is a simple alkyl group that exerts its influence primarily through inductive effects and modest steric hindrance. In contrast, the cyclopropylmethyl group in this compound introduces a more complex set of interactions.
The cyclopropyl group is known to possess π-character in its C-C bonds, allowing it to engage in hyperconjugation.[1] This property enables the cyclopropylmethyl group to act as an effective electron donor, which can stabilize adjacent carbocations or electron-deficient centers. This electronic effect can influence the reactivity of the carbonyl group and the stability of reaction intermediates.
From a steric standpoint, the cyclopropylmethyl group is significantly bulkier than a methyl group. This increased steric hindrance can be expected to influence the regioselectivity of enolate formation and the facial selectivity of nucleophilic attack on the carbonyl carbon.
Comparative Reactivity Analysis
The differing electronic and steric profiles of the C2-substituents in this compound and 2-methylcyclohexanone manifest in their behavior in key chemical transformations. The following table summarizes the expected and observed differences in reactivity based on established chemical principles and data from related systems.
| Reaction Type | 2-Methylcyclohexanone | This compound | Rationale for a Difference in Reactivity |
| Enolate Formation (Kinetic) | Favored at the less substituted C6 position under sterically demanding base conditions (e.g., LDA at -78 °C).[2][3] | Expected to favor the C6 position even more strongly due to the increased steric bulk of the cyclopropylmethyl group. | The larger cyclopropylmethyl group will further hinder the approach of a bulky base to the C2 proton. |
| Enolate Formation (Thermodynamic) | The more substituted enolate at the C2 position is favored under equilibrating conditions (e.g., NaOEt in EtOH).[2] | Formation of the C2 enolate may be less favored due to steric strain between the cyclopropylmethyl group and the enolate double bond. | A-1,3 strain between the substituent and the adjacent sp2 center can influence thermodynamic stability. |
| Nucleophilic Addition to Carbonyl | Readily undergoes addition with a variety of nucleophiles. Stereoselectivity is influenced by the methyl group. | The rate of nucleophilic attack may be slower due to the steric hindrance of the cyclopropylmethyl group. Facial selectivity will also be impacted. | The larger substituent will create a more biased steric environment around the carbonyl carbon. |
| Reduction of Carbonyl (e.g., with NaBH₄) | Reduction proceeds to the corresponding cyclohexanol. | Reduction is also expected, but the stereochemical outcome will be dictated by the conformational preferences of the cyclopropylmethyl group.[4][5] | The bulky group can lock the ring in a preferred conformation, leading to higher diastereoselectivity. |
| Acid-Catalyzed Reactions | Stable under typical acidic conditions. | Prone to rearrangement. The cyclopropylmethyl group can undergo acid-catalyzed ring opening to form a homoallylic cation. | The strained cyclopropane ring is susceptible to cleavage under acidic conditions, a pathway not available to the methyl-substituted analog. |
| Baeyer-Villiger Oxidation | Undergoes oxidation with peroxy acids (e.g., m-CPBA) to form a lactone. The more substituted carbon migrates.[6][7] | Also expected to undergo Baeyer-Villiger oxidation. The migratory aptitude of the cyclopropylmethyl-bearing carbon will be high. | The electron-donating nature of the cyclopropyl group can stabilize the transition state for migration. |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are provided. These protocols are designed to be self-validating by providing a clear comparison of the outcomes for both ketones under identical conditions.
Protocol 1: Competitive Kinetic Enolate Formation and Trapping
This experiment aims to directly compare the relative rates of deprotonation at the C6 position for the two ketones.
Workflow Diagram:
A workflow for the competitive kinetic enolate formation experiment.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of 2-methylcyclohexanone (1.0 mmol) and this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: To this solution, add a solution of lithium diisopropylamide (LDA, 0.9 mmol) in THF dropwise over 5 minutes. Stir the resulting solution for an additional 2 minutes. The use of a substoichiometric amount of base ensures a competitive deprotonation.
-
Trapping: Quench the reaction by the rapid addition of excess chlorotrimethylsilane (TMSCl, 2.5 mmol).
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the silyl enol ethers derived from deprotonation at the C6 position of each ketone.
Expected Outcome: A higher ratio of the silyl enol ether derived from this compound is expected, which would confirm that its C6 protons are kinetically more acidic (or more sterically accessible) than those of 2-methylcyclohexanone.
Protocol 2: Comparative Reduction with Sodium Borohydride
This experiment compares the rate and diastereoselectivity of the reduction of the two ketones.
Workflow Diagram:
A workflow for the comparative reduction of the ketones.
Step-by-Step Methodology:
-
Parallel Setup: Prepare two separate round-bottom flasks. In one, dissolve 2-methylcyclohexanone (1.0 mmol) in methanol (10 mL). In the other, dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Reduction: To each flask, add sodium borohydride (NaBH₄, 1.0 mmol) portion-wise over 5 minutes.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at 5-minute intervals.
-
Workup: Once the starting material is consumed (as indicated by TLC), quench each reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the diastereomeric ratio of the resulting cyclohexanols. The relative time to completion for each reaction should also be noted.
Expected Outcome: It is anticipated that the reduction of 2-methylcyclohexanone may proceed at a faster rate due to lower steric hindrance. However, the reduction of this compound is expected to exhibit higher diastereoselectivity due to the greater facial bias imposed by the bulky C2-substituent.
Conclusion
The substitution of a methyl group with a cyclopropylmethyl group at the C2 position of cyclohexanone introduces significant electronic and steric changes that lead to distinct reactivity profiles. This compound is expected to show a greater preference for kinetic enolate formation at the C6 position, potentially slower rates of nucleophilic addition at the carbonyl, and unique reactivity under acidic conditions involving the cyclopropane ring. In contrast, 2-methylcyclohexanone serves as a baseline for the reactivity of a simple α-alkyl substituted cyclohexanone. The provided experimental protocols offer a framework for the empirical investigation of these differences, enabling researchers to make informed decisions in the design of synthetic strategies that leverage the unique properties of these valuable building blocks.
References
- Fisher Scientific. (2010).
- Benchchem. (2025).
- Filo. (2022). 2-Methylcyclohexanone is allowed to react with metachloroperbenzoic acid...
- Brindisi, M. (2024).
- Benchchem. (2025). A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction.
- PubMed. (n.d.).
- YouTube. (2020). 2-Methylcyclohexanone is allowed to react with metachloroperoxobenzoic acid.
- ChemicalBook. (2023). 2-Methylcyclohexanone.
- Master Organic Chemistry. (2022).
- Benchchem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
- ACS Publications. (n.d.). Oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen catalyzed by vanadium-containing heteropolyanions. The Journal of Organic Chemistry.
- Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry, 53(12), 1708–1713.
- Chemistry LibreTexts. (2020). 4.
- CHEM 330 Topics Discussed on Oct 19. (n.d.).
- Benchchem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
- NIH. (n.d.). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. PMC.
- Wikipedia. (n.d.). Cyclopropyl group.
- VTechWorks. (n.d.). Radical anion rearrangements: aryl cyclopropyl ketyl anions.
- Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl.
- Chemistry LibreTexts. (2023). 3.3: Rearrangements.
- Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Gener
- PubChem. (n.d.). 2-Cyclopropylcyclohexan-1-one.
- SciELO México. (n.d.). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective.
- Journal of the American Chemical Society. (n.d.).
- Girolami Group Website - University of Illinois. (2022).
- NIH. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic deriv
- PubChem. (n.d.). 2-(2-Methylpropyl)cyclohexan-1-ol.
- BIOZOL. (n.d.). 2-(2-Methylpropyl)cyclohexan-1-one, CAS [[4668-64-8]].
- Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction.
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methylcyclohexanone is allowed to react with metachloroperbenzoic acid... [askfilo.com]
- 7. youtube.com [youtube.com]
IR spectroscopy characteristic peaks of 2-(Cyclopropylmethyl)cyclohexan-1-one
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of 2-(Cyclopropylmethyl)cyclohexan-1-one . This document is structured to assist researchers in the structural validation of this compound, specifically distinguishing it from synthetic precursors (e.g., cyclohexanone, 2-allylcyclohexanone) and potential byproducts.
Executive Summary: The Spectral Fingerprint
This compound presents a unique vibrational profile that combines the characteristics of a saturated six-membered cyclic ketone with the high-strain modes of a cyclopropane ring.
For the drug development professional, the "performance" of IR spectroscopy in identifying this compound lies in its ability to rapidly confirm the integrity of the cyclopropyl ring while verifying the alpha-alkylation of the cyclohexanone core.
Key Diagnostic Signals:
-
ν(C=O): ~1710–1715 cm⁻¹ (Strong, saturated ketone).
-
ν(C-H) Cyclopropyl: ~3080 cm⁻¹ (Weak-Medium, distinct from alkyl C-H).
-
Ring Breathing: ~1020 cm⁻¹ (Characteristic cyclopropane deformation).
-
Absence of ν(C=C): Lack of absorption at 1640 cm⁻¹ (Distinguishes from allyl precursors).
Structural Analysis & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating subsystems. The molecule consists of two ring systems connected by a methylene bridge.
A. The Cyclohexanone Core
The six-membered ring exists predominantly in a chair conformation. The carbonyl group is part of a rigid ring system, which slightly increases the force constant of the C=O bond compared to acyclic ketones.
-
Primary Mode: C=O Stretching.
-
Frequency: 1710–1715 cm⁻¹.
-
Context: Alpha-substitution with an alkyl group (cyclopropylmethyl) typically causes a negligible shift (<5 cm⁻¹) compared to unsubstituted cyclohexanone, but steric crowding can slightly broaden the band.
B. The Cyclopropylmethyl Side Chain
The cyclopropyl group is highly strained (bond angle ~60°), leading to increased s-character in the C-H bonds (approx. sp².² hybridization).
-
Primary Mode: C-H Stretching (Asymmetric).
-
Frequency: 3075–3090 cm⁻¹.
-
Significance: This band appears above the 3000 cm⁻¹ saturation line, a region typically reserved for alkenes and aromatics. In the absence of unsaturation (C=C), this is the definitive marker for the cyclopropyl ring.
Comparative Performance Data
The following table contrasts the target molecule with its most common synthetic precursors and analogs. This comparison is critical for monitoring reaction progress (e.g., Simmons-Smith cyclopropanation or Enolate alkylation).
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Target: this compound | Alt 1: Cyclohexanone (Starting Material) | Alt 2: 2-Allylcyclohexanone (Precursor) | Alt 3: (Cyclopropylmethyl)benzene (Analog) |
| C-H Stretch (Ring) | ~3080 cm⁻¹ (Weak) | Absent | 3080 cm⁻¹ (Medium) | 3080 cm⁻¹ + 3030 cm⁻¹ (Aromatic) |
| C-H Stretch (Alkyl) | 2980–2850 cm⁻¹ (Strong) | 2980–2850 cm⁻¹ (Strong) | 2980–2850 cm⁻¹ (Strong) | 2980–2850 cm⁻¹ |
| C=O[1] Stretch | 1712 cm⁻¹ (Strong) | 1715 cm⁻¹ (Strong) | 1712 cm⁻¹ (Strong) | Absent |
| C=C Stretch | Absent | Absent | 1640 cm⁻¹ (Medium) | 1600/1500 cm⁻¹ (Aromatic) |
| Ring Deformation | 1020–1025 cm⁻¹ | Absent | 990/910 cm⁻¹ (=CH₂ Wag) | 1020 cm⁻¹ |
Technical Insight: If synthesizing via the Simmons-Smith reaction (from 2-allylcyclohexanone), the disappearance of the 1640 cm⁻¹ (C=C) and 910 cm⁻¹ (=CH₂ wag) bands is the primary metric of conversion. The 3080 cm⁻¹ band will persist but change slightly in shape.
Detailed Spectral Interpretation
Zone 1: The High-Frequency Region (3100–2800 cm⁻¹)
This is the "Identity Zone."
-
3100–3000 cm⁻¹: Look for a small, sharp shoulder on the high-frequency side of the main alkyl cluster. This is the cyclopropyl methylene C-H stretch. It is often weak, so a high-concentration liquid film is recommended.
-
3000–2800 cm⁻¹: The dominant absorptions here are the symmetric and asymmetric stretching of the cyclohexyl methylene (-CH₂-) groups. These will appear as a massive, unresolved multiplet.
Zone 2: The Carbonyl Region (1750–1650 cm⁻¹)
This is the "Functional Zone."
-
1712 cm⁻¹: The carbonyl peak should be symmetric.
-
Warning Sign: If you see a shoulder or split peak at 1735–1745 cm⁻¹ , this indicates the presence of an ester impurity or ring contraction. A peak at 1680–1690 cm⁻¹ would suggest conjugation (e.g., if the ring opened to an enone).
Zone 3: The Fingerprint Region (1500–600 cm⁻¹)
This is the "Confirmation Zone."
-
1450 cm⁻¹: Scissoring vibration of -CH₂- groups (both cyclohexyl and cyclopropylmethyl).
-
1020 cm⁻¹: Cyclopropane ring breathing mode. This is often the most reliable confirmation of the three-membered ring's integrity.
-
890–850 cm⁻¹: Ring deformation modes specific to the cyclohexane chair conformation.
Experimental Protocol: Validated Acquisition
To ensure data integrity (Trustworthiness), follow this self-validating protocol for acquiring the spectrum of this compound, which is typically a colorless oil.
Method: Neat Liquid Film (ATR or Salt Plates)
-
Purification: Ensure the sample is free of solvent (specifically ethyl acetate or dichloromethane), as their carbonyl/C-Cl bands will obscure key regions.
-
Blanking: Perform a fresh background scan (air) immediately before sampling.
-
Deposition: Place 1 drop of the oil on the ATR crystal (Diamond or ZnSe).
-
Scan Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 16 (for screening) or 64 (for publication-quality).
-
-
Validation Check:
-
Pass: Baseline is flat at 100% T. C=O peak does not bottom out (transmittance > 5%).
-
Fail: "Choppy" baseline (indicates poor contact) or saturated peaks (indicates film too thick).
-
Decision Workflow: Spectral Confirmation
The following diagram illustrates the logic flow for confirming the product structure during synthesis.
Caption: Logic flow for distinguishing the target molecule from common synthetic precursors using IR markers.
References
-
Simmons, H. E., et al. (1966). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society.[2] Link
-
NIST Chemistry WebBook. Cyclohexanone Infrared Spectrum. National Institute of Standards and Technology.[3][4] Link
-
Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane. Link
-
Organic Chemistry Portal. Simmons-Smith Reaction. Link
-
BenchChem. Technical Guide to Cyclopropylmethyl Systems. Link
Sources
Comparative Guide: Enantiomeric Excess Validation of 2-(Cyclopropylmethyl)cyclohexan-1-one
Executive Summary & Strategic Analysis
Validating the enantiomeric excess (ee) of 2-(Cyclopropylmethyl)cyclohexan-1-one presents a specific analytical challenge: the molecule lacks a strong UV chromophore while possessing significant volatility.
While Chiral HPLC is often the default for pharmaceutical intermediates, this specific substrate renders standard UV detection (254 nm) unreliable due to the weak
This guide compares the three primary validation methodologies:
-
Chiral GC-FID (Recommended): Direct, high-sensitivity analysis.
-
Derivatization-HPLC (Alternative): Required if GC is unavailable; involves converting the ketone to a hydrazone.
-
¹H-NMR with Shift Reagents (Screening): For rapid, low-accuracy estimation (±5% ee).
The Core Challenge: The "Silent" Chromophore
The structural motif of this compound (C
-
UV limitation: The isolated ketone carbonyl absorbs weakly at ~280 nm (
). Standard HPLC-UV methods will suffer from baseline noise and poor limits of detection (LOD). -
Volatility: With a boiling point estimated at ~235°C, the molecule is perfectly suited for capillary GC.
-
Conformational Mobility: The cyclohexanone ring can flip between chair conformers. Chiral stationary phases must discriminate between enantiomers (
vs ) despite this mobility.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the analytical method based on instrument availability and accuracy requirements.
Method A: Chiral GC-FID (The Gold Standard)
This is the most robust method. The hydrophobic inclusion of the cyclohexyl ring into cyclodextrin cavities provides excellent enantiomeric discrimination.
Stationary Phase Selection
The Beta-DEX 120 (or equivalent permethylated
-
Mechanism: The cyclodextrin torus forms an inclusion complex. The cyclopropylmethyl tail aids discrimination by interacting with the rim of the cyclodextrin.
-
Alternative: If Beta-DEX fails, Gamma-DEX (larger cavity) can be tested, though
-CD usually fits cyclohexanones best.
Detailed Protocol
| Parameter | Setting | Rationale |
| Column | Rt-βDEXsa or Beta-DEX 120 (30m x 0.25mm x 0.25µm) | Permethylated |
| Carrier Gas | Helium or Hydrogen (40 cm/sec) | Hydrogen provides sharper peaks at lower temperatures, crucial for chiral resolution. |
| Injector | Split (50:1), 250°C | High split ratio prevents column overload which destroys chiral resolution. |
| Detector | FID, 280°C | Universal carbon detection; bypasses the UV absorption issue. |
| Oven Program | 100°C (hold 2 min) | Slow ramp (2°C/min) is critical . Fast ramping merges enantiomers. |
Expected Results[2]
-
Retention Time: Isomers typically elute between 15–25 minutes.
-
Resolution (
): Expect (baseline separation). -
Elution Order: Must be determined experimentally using a spiked standard (see Section 5), though the
-enantiomer often elutes first on Beta-DEX columns for 2-alkyl cyclohexanones.
Method B: Derivatization-HPLC (The Alternative)
If GC is unavailable, you cannot inject the "naked" ketone onto a Chiral HPLC column and expect reliable quantitation at trace levels (0.1% ee) due to detector noise. You must "tag" the molecule.[1]
Derivatization Protocol (2,4-DNPH)
Transform the ketone into a 2,4-Dinitrophenylhydrazone . This adds a phenyl ring and nitro groups, creating a strong chromophore at ~360 nm.
-
Reagent: Dissolve 2,4-dinitrophenylhydrazine in ethanol/H₂SO₄.
-
Reaction: Mix with substrate at RT for 15 mins. (Yellow/Orange precipitate forms).
-
Workup: Filter, wash with dilute NaHCO₃ and water. Dry. Dissolve in HPLC mobile phase.
HPLC Conditions[4]
| Parameter | Setting |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 365 nm (Specific to DNPH derivative) |
Note: Derivatization risks kinetic resolution (changing the ee) if the reaction isn't taken to 100% conversion. You must ensure the derivatization reaction goes to completion.
Scientific Integrity: The Validation Workflow
You cannot trust a single peak. A common error in chiral analysis is assuming a single peak is "100% ee" when it might actually be the racemate co-eluting.
Self-Validating Protocol
Every analysis must follow this "Spike and Confirm" logic:
Figure 2: Mandatory validation workflow to prevent false positives.
-
Racemic Standard: You must inject a racemic mixture first to establish the retention times of both
and enantiomers. -
The Spike: Take your chiral sample, add a small amount of racemate, and re-inject.
-
Correct Result: The small peak grows (or a new peak appears if your sample was 100% pure).
-
Failure Mode: If you still see only one peak, your method is not separating the enantiomers (co-elution).
-
Comparative Data Summary
| Feature | Method A: Chiral GC (Beta-DEX) | Method B: HPLC (Derivatized) | Method C: NMR (Shift Reagent) |
| Accuracy | High (< 0.5% error) | Medium (depends on derivatization yield) | Low (~2-5% error) |
| Limit of Detection | Low ppm (Trace analysis possible) | Low ppm (due to strong UV tag) | High (requires mg quantities) |
| Sample Prep | None (Dilute & Shoot) | Complex (Reaction + Workup) | Simple (Mix in tube) |
| Cost per Run | Low | High (Solvents + Reagents) | Medium (Deuterated solvents) |
| Throughput | 20-30 mins/sample | 45-60 mins/sample | 10 mins/sample |
References
-
Restek Corporation. "Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns."[2] Restek Technical Guide. Accessed October 2023. [Link]
-
Enders, D., et al. "Efficient asymmetric synthesis of alpha-alkylated 1,4-cyclohexanedione derivatives." Chirality, vol. 12, no.[3] 5-6, 2000, pp. 374-377.[3] (Demonstrates standard protocols for alpha-alkyl cyclohexanones). [Link]
-
Sielc Technologies. "Separation of Cyclohexanone on Newcrom R1 HPLC column." (Reference for HPLC detection challenges of cyclohexanones). [Link]
Sources
A Comprehensive Guide to Reference Standards for the Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantification and characterization of 2-(Cyclopropylmethyl)cyclohexan-1-one, a molecule of interest in synthetic chemistry and potential drug discovery pathways. As a senior application scientist, this document is structured to offer not just procedural steps, but a thorough understanding of the scientific rationale behind the selection of analytical techniques and reference materials, ensuring robust and reliable data generation.
Introduction to this compound and the Imperative for Analytical Precision
This compound is a substituted cyclic ketone. Its structural complexity, featuring a cyclopropylmethyl group attached to a cyclohexanone ring, necessitates well-defined analytical methods for its identification, purity assessment, and quantification in various matrices. The presence of impurities, isomers, or degradants can significantly impact the compound's chemical and pharmacological properties, making rigorous analytical control a critical aspect of its development.
The foundation of any accurate analytical measurement lies in the quality of the reference standard. A well-characterized reference standard serves as the benchmark against which a sample is compared, ensuring the identity, purity, and strength of the analyte are correctly determined.
The Landscape of Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the physicochemical properties of this compound, which is a relatively non-polar and volatile compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques suited for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection provide a powerful tool for both qualitative and quantitative analysis.
Key Advantages of GC-MS:
-
High Sensitivity and Specificity: The mass spectrometer allows for the selective detection of the target analyte, even in the presence of co-eluting impurities.
-
Structural Elucidation: The fragmentation pattern obtained from mass spectrometry provides valuable structural information, aiding in the identification of the analyte and any unknown impurities.
-
Robustness: GC methods are generally robust and can be readily validated for routine analysis.
Alternative GC Columns for Enhanced Separation:
While a standard non-polar column like a 5% phenyl-methylpolysiloxane is a good starting point, challenges in separating structurally similar isomers may arise. In such cases, alternative stationary phases should be considered.
| Stationary Phase | Key Characteristics | Application for this compound Analysis |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS) | General purpose, non-polar | Initial method development, good for general purity screening. |
| Mid-Polarity Phases (e.g., 50% Phenyl-Methylpolysiloxane, DB-17) | Increased polarity | Better separation of isomers and related compounds with minor polarity differences. |
| Wax Phases (e.g., DB-WAX, Carbowax) | High polarity | May offer unique selectivity for ketones and can be useful for resolving co-eluting peaks. |
| Chiral Phases (e.g., Cyclodextrin-based) | Enantioselective separation | Essential if the stereoisomeric purity of this compound needs to be determined. |
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC-MS is often preferred for volatile ketones, HPLC offers a viable alternative, particularly for non-volatile impurities or when derivatization is employed to enhance detection.
Key Advantages of HPLC:
-
Versatility: HPLC can be adapted to a wide range of analytes and matrices.
-
Non-destructive: The sample can be collected after analysis for further characterization.
-
Amenable to Non-Volatile Compounds: Ideal for analyzing potential high-molecular-weight impurities or degradation products.
For a non-polar compound like this compound, a reversed-phase HPLC method is the most appropriate choice.
| Parameter | Recommendation for this compound Analysis | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Non-polar stationary phases provide good retention and separation of non-polar analytes.[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is recommended to ensure good separation of the main component from any potential impurities with different polarities. |
| Detector | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) | The ketone functionality has a weak chromophore, necessitating detection at low UV wavelengths. An RI detector can be used if UV detection is not sensitive enough, but it is not compatible with gradient elution. |
| Derivatization | With 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection at ~360 nm | This pre-column derivatization significantly enhances the UV absorbance of the ketone, allowing for much lower detection limits.[2][3][4] |
The Cornerstone of Accuracy: Reference Standards
Sourcing and Qualification of Reference Standards
Option 1: Custom Synthesis
Several reputable companies specialize in the custom synthesis of analytical reference standards.[5][6][7][8][9] When commissioning a custom synthesis, it is crucial to specify the required purity and the analytical data to be provided with the standard. A comprehensive Certificate of Analysis (CoA) should include:
-
Identity Confirmation: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assessment: HPLC or GC analysis demonstrating the area percent purity.
-
Quantification: A quantitative determination of purity, often by qNMR (quantitative Nuclear Magnetic Resonance) or mass balance.
Option 2: In-house Synthesis and Characterization
If synthetic chemistry capabilities are available, this compound can be synthesized in-house. Following synthesis, a rigorous purification and characterization process is necessary to qualify it as a reference standard. This process should be thoroughly documented.
Comparison of Reference Standard Grades
| Reference Standard Grade | Description | Typical Use | Certification |
| Primary Reference Standard | A substance of the highest purity, fully characterized without reference to another standard. | Calibration of secondary standards, critical analytical work. | Often certified by a National Metrology Institute (NMI) like NIST or equivalent.[10][11][12][13][14] |
| Secondary Reference Standard (Working Standard) | A substance whose purity is established by comparison to a primary reference standard. | Routine quality control and analysis. | Characterized in-house against a primary standard. |
| Pharmacopoeial Standard (e.g., USP, EP) | A substance released by a pharmacopoeia (e.g., United States Pharmacopeia, European Pharmacopoeia) for use in specified monograph tests.[15][16][17][18][19][20][21][22][23] | Compendial testing. | Certified by the respective pharmacopoeial body. |
For this compound, a well-characterized in-house or custom-synthesized primary standard is the most practical approach in the absence of a commercially available pharmacopoeial or NMI-certified standard.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the analysis of this compound. Method validation in accordance with ICH guidelines is essential before implementation for routine use.[5][6]
GC-MS Method for Purity and Impurity Profiling
Caption: Workflow for GC-MS analysis.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: 40-400 amu
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of each impurity.
-
For quantitative analysis, prepare a calibration curve using the certified reference standard.
HPLC-UV Method for Quantification
Caption: Workflow for HPLC-UV analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Prepare a series of calibration standards of the reference material.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines on analytical method validation.[5][6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Pathway to Reliable Analysis
The accurate and reliable analysis of this compound is achievable through the careful selection of analytical techniques and the use of a well-characterized reference standard. While a certified reference material is not currently available from major pharmacopoeias or NMIs, high-purity standards can be obtained through custom synthesis. Both GC-MS and HPLC offer robust and reliable platforms for the analysis of this compound, with the choice of method depending on the specific analytical requirements. By following the principles of method development and validation outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data.
References
-
EPP Ltd. (n.d.). Custom Synthesis of Reference Standards. Retrieved from [Link]
-
ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023, November 20). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]
-
Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]
-
Poster, D., Kucklick, J., Schantz, M., & Wise, S. (2004). Newley Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.GOV. Retrieved from [Link]
-
Rhoderick, G. F. (2007). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. WIT Press. Retrieved from [Link]
-
Wise, S. A., Poster, D. L., Kucklick, J. R., Keller, J. M., Vanderpol, S. S., Sander, L. C., & Schantz, M. M. (2006). Standard reference materials (SRMs) for determination of organic contaminants in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 1153–1190. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Li, Y., et al. (2025, August 7). Analysis of nonpolar lipophilic aldehydes/ketones in oxidized edible oils using HPLC-QqQ-MS for the evaluation of their parent fatty acids. ResearchGate. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Paton, K., et al. (2021). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. Metabolites, 11(11), 798. [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur. Retrieved from [Link]
-
Markunas, B. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2. Whitman College. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]
-
Al-Marzoqi, A. H., et al. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences, 17(4), 640-648. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). CRS catalogue. Retrieved from [Link]
-
pvr333. (2022, July 25). Inconsistent GC/MS results. Chromatography Forum. Retrieved from [Link]
-
U.S. Pharmacopeia. (2017). Combined Index to USP 40 and NF 35, Volumes 1–4. Retrieved from [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. auroraprosci.com [auroraprosci.com]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. eppltd.com [eppltd.com]
- 6. Reference Standards and Analytical Standards - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 7. noramco.com [noramco.com]
- 8. 定制标准物质 [sigmaaldrich.com]
- 9. epichem.com [epichem.com]
- 10. Reference materials for emerging and legacy organic contaminants | NIST [nist.gov]
- 11. osti.gov [osti.gov]
- 12. witpress.com [witpress.com]
- 13. Standard reference materials (SRMs) for determination of organic contaminants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]
- 17. usp.org [usp.org]
- 18. reagecon.com [reagecon.com]
- 19. Ketamine United States Pharmacopeia (USP) Reference Standard 1867-66-9 [sigmaaldrich.com]
- 20. uspbpep.com [uspbpep.com]
- 21. CRS catalogue [crs.edqm.eu]
- 22. uspnf.com [uspnf.com]
- 23. wordpress.tusnovics.pl [wordpress.tusnovics.pl]
Comparative Stability Guide: Cyclopropyl vs. Isopropyl Cyclohexanone Derivatives
Executive Summary
In medicinal chemistry, the choice between a cyclopropyl and an isopropyl group on a cyclohexanone scaffold is a critical decision point that impacts thermodynamic stability, metabolic liability, and physicochemical properties. While both groups provide steric bulk and lipophilicity, they exhibit divergent stability profiles:
-
Isopropyl (i-Pr): Thermodynamically rigid (high A-value) and chemically inert to acids, but metabolically vulnerable to CYP450 oxidation at the methine position.
-
Cyclopropyl (c-Pr): Metabolically robust (blocks oxidation) and lowers lipophilicity (LogP), but is chemically sensitive to acid-catalyzed ring opening and exerts unique conformational effects.
This guide provides an objective technical comparison, supported by experimental protocols to validate these properties in your specific scaffold.
Thermodynamic & Conformational Stability[1][2][3]
The conformational preference of a substituent on a cyclohexane ring is dictated by its A-value (free energy difference between axial and equatorial conformers).[1][2]
Steric Demand (A-Values)
| Substituent | A-Value (kcal/mol) | Conformational Preference | Mechanism of Stabilization |
| Isopropyl | 2.15 | Strictly Equatorial | Steric bulk of two methyl groups forces the group equatorial to avoid severe 1,3-diaxial interactions. |
| Cyclopropyl | ~1.2 – 1.4 * | Predominantly Equatorial | The "bisected" conformation allows the cyclopropyl ring to minimize steric clash, making it effectively smaller than an isopropyl group despite similar carbon count. |
*Note: While specific A-values vary by solvent, cyclopropyl is consistently less sterically demanding than isopropyl (A < 2.15).
Conformational Locking
-
Isopropyl: Acts as a "conformational anchor." In a cyclohexanone derivative, a 4-isopropyl group will lock the ring into a chair conformation where the isopropyl is equatorial, dictating the axial/equatorial orientation of other substituents.
-
Cyclopropyl: Provides a "soft lock." It prefers the equatorial position but has a lower energy penalty for axial orientation compared to isopropyl.[2] This allows for greater conformational flexibility, which can be advantageous for induced-fit binding but disadvantageous for rigidifying a scaffold.
Physicochemical Stability: Lipophilicity (LogP)[4][5]
Controlling lipophilicity is essential for oral bioavailability. The cyclopropyl group is a superior bioisostere for reducing LogP while maintaining steric bulk.
-
Isopropyl
-value: +1.53 -
Cyclopropyl
-value: +1.14
Implication: Replacing an isopropyl group with a cyclopropyl group typically reduces the LogP by ~0.4 units. This reduction often improves solubility and reduces non-specific binding without sacrificing the hydrophobic interactions required for target engagement.
Chemical Stability: Acid Sensitivity
This is the primary vulnerability of cyclopropyl derivatives.
Acid-Catalyzed Ring Opening
Cyclopropyl ketones are susceptible to acid-catalyzed ring opening due to the release of ring strain (~27.5 kcal/mol).
-
Mechanism: Protonation of the carbonyl oxygen increases the electrophilicity of the adjacent cyclopropyl carbons (homoconjugation). Nucleophilic attack (by solvent or counterion) cleaves the C-C bond, leading to linear or rearranged products.
-
Risk Factor: High risk during acidic deprotection steps (e.g., Boc removal with TFA/HCl) or in acidic formulations.
Isopropyl Robustness
The isopropyl group is chemically inert under standard acidic and basic conditions. It withstands harsh hydrolysis and reduction protocols that would destroy a cyclopropyl moiety.
Metabolic Stability: CYP450 Resistance
Metabolic stability is the primary driver for selecting cyclopropyl over isopropyl in lead optimization.
The Isopropyl Liability
The tertiary methine hydrogen of the isopropyl group is a "metabolic hotspot."
-
Pathway: CYP450 enzymes (e.g., CYP3A4) readily abstract this hydrogen (low bond dissociation energy), leading to hydroxylation and subsequent dealkylation or phase II conjugation.
The Cyclopropyl Shield
-
Mechanism: The C-H bonds in a cyclopropyl ring have significant
-character ( hybridization), making them stronger and more resistant to homolytic cleavage by CYP450. -
Outcome: The cyclopropyl group effectively blocks metabolic oxidation at that position, extending the half-life (
) of the drug candidate.
Experimental Protocols
Protocol 1: Comparative Acid Stability Stress Test
Objective: Determine the chemical stability half-life (
-
Preparation: Dissolve 5 mg of the test compound (Cyclopropyl vs. Isopropyl derivative) in 1 mL of Acetonitrile (ACN).
-
Stress Condition: Add 1 mL of 0.1 N HCl .
-
Incubation: Heat the mixture to 60°C in a sealed vial.
-
Sampling: Aliquot 100 µL at
hours. -
Quenching: Neutralize immediately with 100 µL of 0.1 N NaOH and dilute with mobile phase.
-
Analysis: Inject onto HPLC (C18 column). Monitor the disappearance of the parent peak and appearance of ring-opened byproducts (often more polar).
-
Calculation: Plot
vs. time to determine the first-order degradation rate constant ( ) and .
Protocol 2: Microsomal Stability Assay (Metabolic)
Objective: Compare intrinsic clearance (
-
Incubation System: Phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg protein/mL).
-
Substrate: Add test compound (final conc. 1 µM) to avoid enzyme saturation.
-
Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH (1 mM).
-
Timepoints: Stop reaction at 0, 5, 15, 30, and 60 min using ice-cold ACN containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Result: The isopropyl derivative typically shows rapid depletion (
min), while the cyclopropyl derivative should remain stable ( min).
Visualizations
Figure 1: Metabolic & Chemical Pathways
This diagram illustrates the divergent fates of the two groups under metabolic (oxidative) and chemical (acidic) stress.
Caption: Divergent stability profiles: Isopropyl is chemically stable but metabolically labile; Cyclopropyl is metabolically stable but chemically labile.
Figure 2: Conformational Equilibrium (A-Values)
Visualizing the energetic preference for the equatorial position.
Caption: Isopropyl imposes a strict conformational lock (High A-value), while Cyclopropyl allows slight flexibility.
References
-
Lipophilicity Trends: Wuitschik, G., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link
-
A-Values & Conformational Analysis: Master Organic Chemistry. (2014).[2][3] "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." Link
-
Cyclopropyl Metabolic Stability: Hypha Discovery. "Metabolism of cyclopropyl groups." Link
-
Acid Stability & Ring Opening: BenchChem. "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones." Link
-
Spirocyclopropyl Effects: Gleason, J. L., et al. (2024). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science. Link
Sources
Structural Confirmation of 2-(Cyclopropylmethyl)cyclohexan-1-one: A Comparative Guide to X-ray Crystallography vs. NMR
Executive Summary & Strategic Rationale
In the structural elucidation of 2-substituted cyclohexanones, researchers frequently encounter a "certainty gap." While Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful solution-state data, it often struggles to definitively resolve the absolute configuration and precise conformational preference (axial vs. equatorial) of flexible substituents like the cyclopropylmethyl group.
This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow against standard NMR and Computational (DFT) alternatives. We specifically address the practical challenge that 2-(cyclopropylmethyl)cyclohexan-1-one is typically a liquid at room temperature, rendering direct crystallography difficult without specialized in situ cryo-techniques.
The Application Scientist’s Recommendation: For definitive structural proof, we recommend a Derivatization-Crystallization protocol . By converting the liquid ketone into a crystalline 2,4-dinitrophenylhydrazone (2,4-DNP) derivative, researchers can leverage the absolute precision of X-ray diffraction to confirm the stereochemistry of the parent molecule.
The Structural Challenge
The molecule This compound presents two specific challenges that make X-ray crystallography superior to NMR:
-
Conformational Mobility: The cyclohexane ring undergoes chair-chair interconversion. The cyclopropylmethyl group at C2 can adopt either an axial or equatorial position. NMR (
couplings) yields a time-averaged signal, obscuring the precise low-energy geometry. -
Physical State: As a liquid, the molecule lacks the long-range order required for diffraction.
Decision Matrix: When to Choose X-ray
The following logic flow illustrates when to escalate from NMR to X-ray Crystallography.
Figure 1: Decision matrix for structural elucidation. Note the escalation to derivatization when NMR/DFT results are ambiguous.
Comparative Analysis: X-ray vs. Alternatives
The following table objectively compares the "product" (X-ray Workflow) against standard alternatives for this specific molecule.
| Feature | Method A: NMR Spectroscopy ( | Method B: DFT Modeling (B3LYP/6-31G*) | Method C: X-ray Crystallography (via Derivatization) |
| Primary Output | Chemical shifts ( | Predicted lowest energy geometry and thermodynamic stability. | Direct visualization of electron density; Bond lengths ( |
| Conformational Insight | Time-Averaged: Sees a weighted average of axial/equatorial conformers. | Theoretical: Predicts the gas-phase or implicit solvent minimum, which may differ from reality. | Definitive (Solid State): Captures the molecule in its precise crystal packing conformation. |
| Stereochemical Certainty | Relative: Requires reference data or complex Karplus analysis. | Hypothetical: Requires assuming a stereoisomer to model. | Absolute: Can determine absolute configuration (R/S) using anomalous scattering (if heavy atoms present). |
| Sample Requirement | ~5-10 mg (Liquid/Solution). | None (Computational). | ~10-20 mg (Must be solid/crystalline). |
| Turnaround Time | Fast (1-2 hours). | Medium (Days for high-level basis sets). | Slow (Days to Weeks for crystal growth). |
| Suitability for Topic | Good for purity , poor for proving axial/equatorial preference of cyclopropyl group. | Supportive , but cannot stand alone for novel structures. | Gold Standard for unambiguous structural proof. |
Experimental Protocol: The Derivatization Workflow
Since this compound is a liquid, we employ a Self-Validating System of derivatization. We will synthesize the 2,4-Dinitrophenylhydrazone (2,4-DNP) derivative. This introduces rigid aromatic rings and nitro groups, which facilitate
Step 1: Synthesis of the Derivative
-
Reagents: this compound (1.0 eq), 2,4-Dinitrophenylhydrazine (1.1 eq), Ethanol (solvent), H
SO (catalyst). -
Procedure:
-
Dissolve 2,4-DNP (0.5 g) in 10 mL ethanol with 0.5 mL conc. H
SO . -
Add the ketone (1.0 eq) dropwise with stirring.
-
Heat gently to 50°C for 5 minutes, then allow to cool.
-
Observation: A yellow/orange precipitate indicates formation of the hydrazone.
-
Filter the crude solid and wash with cold ethanol.
-
Step 2: Crystal Growth (Slow Evaporation)
-
Solvent System: Ethyl Acetate / Hexane (1:1).
-
Method:
-
Dissolve 20 mg of the dried 2,4-DNP derivative in a minimal amount of Ethyl Acetate (~1 mL).
-
Add Hexane dropwise until slight turbidity persists, then add one drop of Ethyl Acetate to clear it.
-
Cover the vial with Parafilm and poke 3-4 small holes.
-
Store in a vibration-free environment at room temperature.
-
Timeline: Check for crystals after 24-72 hours.
-
Step 3: X-ray Data Collection & Refinement
-
Instrument: Bruker APEX-II or similar diffractometer (Mo K
or Cu K radiation). -
Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of the flexible cyclopropyl tail.
-
Refinement Targets:
-
R-factor (
): Aim for . -
Goodness of Fit (GooF): Aim for ~1.0.
-
Workflow Visualization
Figure 2: The derivatization-crystallization workflow transforming the liquid analyte into a diffractable solid.[1]
Data Interpretation: What to Look For
When you receive the .cif file (Crystallographic Information File) and the ORTEP diagram, focus on these specific parameters to validate your structure:
-
C1=N Bond Length: In the hydrazone derivative, the C1=N double bond should be approximately 1.28–1.30 Å . This confirms the condensation was successful.
-
Cyclohexane Conformation: Check the torsion angles within the ring. A perfect chair has alternating torsion angles of
. Deviations indicate ring distortion due to the bulky 2-substituent. -
Cyclopropyl Position (The Critical Answer):
-
Measure the torsion angle
. -
Equatorial: The substituent extends away from the ring axis (lower steric strain).
-
Axial: The substituent projects parallel to the ring axis (often destabilized by 1,3-diaxial interactions).
-
Note: In the solid state, packing forces may stabilize the axial conformer even if it is less stable in gas phase. This provides a unique insight into the "accessible" high-energy states.
-
References
- Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The authoritative text on interpreting electron density maps).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Gellman, S. H. (1998). "Minimalist proteins: the alpha-helix." Current Opinion in Chemical Biology. Link (Discusses structural constraints in cyclic systems).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link (Source for comparing bond lengths of similar cyclohexanones).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
Bioassay validation for 2-(Cyclopropylmethyl)cyclohexan-1-one based inhibitors
This guide outlines the bioassay validation strategy for inhibitors built upon the 2-(Cyclopropylmethyl)cyclohexan-1-one (CPMC) scaffold.
Based on the structural pharmacophore—combining a lipophilic cyclopropylmethyl (CPM) tail with a polar cyclohexanone core—this scaffold is frequently investigated in medicinal chemistry for targeting hydrophobic enzymatic pockets, specifically within the Cyclooxygenase (COX) and Tyrosine Kinase (e.g., c-Met) families [1, 2].
The following guide focuses on validating these derivatives primarily as anti-inflammatory agents (COX-2 selective inhibitors) , a dominant application for substituted cyclohexanones [3].
Executive Summary & Comparative Matrix
The CPMC scaffold offers a distinct advantage over traditional diarylheterocycles (like Coxibs) due to the flexibility of the cyclohexanone ring, which allows for "induced fit" binding in the COX-2 active site. However, a major challenge with this scaffold is metabolic susceptibility at the ketone position.
Objective: Differentiate your CPMC candidates from standard NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) by demonstrating superior selectivity ratios (COX-2/COX-1) and improved metabolic stability .
Table 1: Comparative Performance Benchmarks
Data represents typical target values for a "Lead" candidate vs. Market Standards.
| Feature | CPMC-Lead Candidate (Target Profile) | Celecoxib (Standard) | Indomethacin (Non-selective) |
| Primary Target | COX-2 Inhibition | COX-2 Inhibition | COX-1 / COX-2 |
| Biochemical IC₅₀ | < 50 nM | ~40 nM | ~20 nM (COX-1) |
| Selectivity Index (SI) | > 50-fold (COX-2/COX-1) | ~300-fold | ~0.5-fold |
| Cellular Potency (PGE₂) | < 0.5 µM | 0.2 µM | 0.1 µM |
| Solubility (pH 7.4) | Moderate (LogP ~2.5) | Low (LogP 3.5) | Low (LogP 4.3) |
| Metabolic Liability | Ketone Reduction (requires steric bulk) | CYP2C9 Oxidation | Glucuronidation |
Mechanistic Validation Strategy
To validate the CPMC inhibitor, you must prove it interrupts the Arachidonic Acid Pathway specifically at the inducible COX-2 step, rather than the constitutive COX-1 step (which causes gastric side effects).
Figure 1: Pathway of Inhibition & Assay Intervention Points
Caption: The CPMC inhibitor targets the inducible COX-2 enzyme, preventing the conversion of Arachidonic Acid to inflammatory Prostaglandin E2 (PGE2), while sparing the COX-1/Thromboxane homeostatic pathway.
Detailed Experimental Protocols
Protocol A: Biochemical Selectivity Screen (COX-1 vs. COX-2)
Purpose: To determine the intrinsic affinity (IC₅₀) of the CPMC derivative for the enzyme active site.
Methodology: Peroxidase-based Colorimetric Assay. The CPMC scaffold's ketone moiety can sometimes interfere with fluorescence; therefore, a colorimetric TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay is recommended for robustness [4].
-
Reagent Prep:
-
Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).
-
Prepare Heme cofactor solution (Hematin).
-
Dissolve CPMC inhibitors in DMSO (Final DMSO concentration < 2%).
-
-
Incubation:
-
Add 10 µL of Enzyme (COX-1 or COX-2) to 96-well plate.
-
Add 10 µL of Inhibitor (titrated 0.1 nM – 100 µM).
-
Incubate for 10 mins at 25°C to allow the cyclopropylmethyl tail to orient in the hydrophobic channel.
-
-
Reaction Initiation:
-
Add 20 µL of Arachidonic Acid (substrate) + TMPD (colorimetric reporter).
-
The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.
-
-
Readout:
-
Measure absorbance at 590 nm after 5 minutes.
-
-
Data Analysis:
-
Calculate IC₅₀ using a 4-parameter logistic fit.
-
Selectivity Index (SI) =
. -
Pass Criteria: SI > 10 (Early Stage) or > 50 (Lead Optimization).
-
Protocol B: Cellular Target Engagement (LPS-Induced PGE₂ Assay)
Purpose: To verify the inhibitor crosses the cell membrane and functions in a complex biological environment.
Cell Line: RAW 264.7 (Murine Macrophages).
-
Seeding: Plate RAW 264.7 cells at
cells/well in DMEM + 10% FBS. Allow adherence (24h). -
Induction & Treatment:
-
Replace media with serum-free DMEM containing Lipopolysaccharide (LPS, 1 µg/mL) to upregulate COX-2 expression.
-
Simultaneously treat with CPMC inhibitor (0.01 – 10 µM).
-
Include controls: Vehicle (DMSO), Dexamethasone (positive control).
-
-
Incubation: 18–24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Harvest cell culture supernatant (centrifuge 500xg, 5 min to remove debris).
-
Quantification:
-
Quantify PGE₂ levels using a competitive ELISA kit (monoclonal antibody to PGE₂).
-
Read OD at 405 nm (or kit specific wavelength).
-
-
Normalization: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE₂ is due to enzyme inhibition, not cell death (cytotoxicity).
Critical Validation: Metabolic Stability
The cyclohexan-1-one moiety is prone to reduction by cytosolic reductases, converting the ketone to an alcohol, which often drastically changes potency.
Assay: Microsomal Stability (Liver Microsomes).
-
Protocol: Incubate 1 µM CPMC inhibitor with human liver microsomes (HLM) + NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS to monitor the disappearance of the parent ketone and appearance of the alcohol metabolite.
-
Optimization Tip: If half-life (
) is < 30 mins, consider adding steric bulk (e.g., methyl groups) adjacent to the ketone (positions 2 or 6) to block reductase access [5].
Workflow Visualization
Figure 2: Screening Decision Tree for CPMC Derivatives
Caption: Step-by-step validation logic. Compounds failing the Selectivity Index (SI) or showing high cytotoxicity must be discarded or structurally modified before advanced ADME testing.
References
-
BenchChem. (2025).[1] Comparative Analysis of Substituted Cyclohexanone Bioactivity: A Guide for Researchers. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-(2-methylpropyl)cyclohexan-1-one.[2] Retrieved from
-
Kamatchi, S., et al. (2024).[3] Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. SSRN. Retrieved from
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Protocol. (Standard industry protocol reference for COX assays).
-
ResearchGate. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents. Retrieved from
Sources
A Comparative Guide to the Synthesis of α-Cyclopropylmethyl Ketones
Introduction
The cyclopropylmethyl moiety is a highly sought-after structural motif in modern organic chemistry, particularly within medicinal chemistry and drug development. Its unique conformational constraints and electronic properties can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability and improved binding affinity. Consequently, the development of efficient and robust synthetic routes to α-cyclopropylmethyl ketones, key building blocks for these complex structures, is of paramount importance.
This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing α-cyclopropylmethyl ketones. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to assist researchers in selecting and implementing the optimal method for their specific synthetic challenges.
Core Synthetic Strategies: A Comparative Overview
The primary methods for synthesizing α-cyclopropylmethyl ketones can be broadly classified into four main categories:
-
Intramolecular Cyclization of γ-Halo Ketones: A classical and often cost-effective approach.
-
Titanium-Mediated Cyclopropanation of Esters (Kulinkovich Reaction) & Subsequent Oxidation: A powerful method for constructing the cyclopropyl ring from acyclic precursors.
-
Cyclopropanation of α,β-Unsaturated Ketones: A direct approach to forming the cyclopropane ring on a pre-existing enone scaffold.
-
Catalytic α-Cyclopropanation of Ketones via Hydrogen Borrowing: A modern, atom-economical strategy.
The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance of other functional groups.
Intramolecular Cyclization of γ-Halo Ketones
This long-established method relies on the base-mediated intramolecular SN2 reaction of a γ-halo ketone to form the cyclopropane ring. It is a straightforward and often high-yielding approach, particularly for the synthesis of simple, unsubstituted cyclopropylmethyl ketones.[1][2]
Mechanistic Insight
The mechanism is a classic example of an intramolecular Williamson ether synthesis analogue. A base, typically a hydroxide, abstracts the acidic α-proton of the ketone to generate an enolate. This enolate then acts as an intramolecular nucleophile, displacing the halide at the γ-position to close the three-membered ring. The irreversibility of the cyclization drives the reaction to completion.
Workflow and Logic Diagram
Caption: Workflow for the synthesis of α-cyclopropylmethyl ketones via intramolecular cyclization.
Advantages and Limitations
-
Advantages: Cost-effective reagents, simple reaction setup, and often high yields for simple substrates.[1][2]
-
Limitations: Requires the synthesis of the γ-halo ketone precursor, which can add steps to the overall sequence. The presence of other electrophilic sites or acidic protons can lead to side reactions.
Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone from 5-Chloro-2-pentanone[2]
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place a solution of sodium hydroxide (1.5 eq) in water.
-
Addition: Add 5-chloro-2-pentanone (1.0 eq) dropwise to the stirred sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.
-
Reaction: After the addition is complete, heat the mixture to maintain boiling for 1 hour.
-
Workup and Isolation: Arrange the condenser for distillation and distill the water-ketone mixture.
-
Purification: Saturate the aqueous layer of the distillate with potassium carbonate. The upper layer of methyl cyclopropyl ketone will separate. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous calcium chloride, remove the ether by distillation, and then distill the residue to obtain the pure product. A typical yield is in the range of 77-83%.[2]
Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction offers a powerful alternative for constructing the cyclopropyl ring system from readily available esters.[3][4] The reaction utilizes a titanium(IV) alkoxide catalyst in the presence of a Grignard reagent (with β-hydrogens, like EtMgBr) to convert an ester into a cyclopropanol.[5] The resulting cyclopropanol can then be readily oxidized to the desired α-cyclopropylmethyl ketone using standard oxidation protocols (e.g., Swern, PCC, or Dess-Martin periodinane).
Mechanistic Insight
The key to the Kulinkovich reaction is the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent.[4] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl. The first addition yields a β-titanio ketone intermediate, which then undergoes a second, intramolecular addition to form the titanium salt of the cyclopropanol, closing the catalytic cycle.[3]
Workflow and Logic Diagram
Caption: Two-stage process for α-cyclopropylmethyl ketone synthesis via the Kulinkovich reaction.
Advantages and Limitations
-
Advantages: Starts from readily available esters, offers good diastereoselectivity for substituted systems, and tolerates a range of functional groups like ethers and imines.[3][4]
-
Limitations: Requires a two-step sequence (cyclopropanation followed by oxidation). The reaction is sensitive to air and moisture due to the use of Grignard and titanium reagents. Stoichiometric amounts of titanium reagents are sometimes required for certain substrates, particularly in variations for synthesizing cyclopropylamines.[6]
Experimental Protocol: Kulinkovich Reaction[1]
-
Reaction Setup: To a solution of the starting ester (e.g., a lactone, 1.0 equiv) in THF under an inert atmosphere, add a solution of ClTi(OiPr)₃ (1.0 M in THF, 2.4 equiv) at room temperature.
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C and add a solution of EtMgBr (1.0 M in THF, 4.8 equiv) dropwise over 10 minutes.
-
Reaction: After gas evolution ceases, warm the reaction mixture to room temperature, seal the flask tightly, and stir vigorously for 36 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl and dilute with EtOAc. Add triethylamine and stir for 30 minutes.
-
Isolation: Separate the layers, extract the aqueous phase with EtOAc, combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the cyclopropanol.
(Note: A subsequent, standard oxidation step is required to obtain the ketone.)
Corey-Chaykovsky Cyclopropanation of Enones
For substrates where an α,β-unsaturated ketone (enone) is readily accessible, the Corey-Chaykovsky reaction provides a direct and powerful method for cyclopropanation.[2] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to add a methylene group across the double bond of the enone.
Mechanistic Insight
The reaction proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone, forming a stabilized enolate intermediate. This is followed by an intramolecular 3-exo-tet ring closure, where the enolate displaces the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropane ring. The thermodynamic stability of the DMSO byproduct is a key driving force for this reaction.
Advantages and Limitations
-
Advantages: Generally high-yielding, stereospecific, and operationally simple. The required sulfur ylides are readily prepared.
-
Limitations: The primary utility is for transferring a CH₂ group. Synthesizing substituted ylides for more complex cyclopropanations can be challenging. The starting enone must be available.
Experimental Protocol: General Corey-Chaykovsky Cyclopropanation[2]
(Protocol adapted from general procedures for chalcones)
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend trimethylsulfoxonium iodide in anhydrous THF. Cool the suspension to 0 °C and add sodium hydride (NaH) portion-wise. After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Reaction: Cool the resulting ylide solution to 0 °C and add a solution of the α,β-unsaturated ketone in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Isolation: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.
Hydrogen-Borrowing Catalysis for α-Cyclopropanation
A more recent and elegant strategy for forming α-cyclopropyl ketones involves hydrogen-borrowing (HB) catalysis.[7][8] This method facilitates the α-alkylation of a ketone with an alcohol that contains a pendant leaving group. The process is mediated by a transition metal catalyst, typically iridium-based.
Mechanistic Insight
The catalytic cycle begins with the metal catalyst dehydrogenating the alcohol substrate to generate an aldehyde and a metal-hydride species in situ.[8] The ketone then undergoes an aldol condensation with this in-situ generated aldehyde to form an enone intermediate. The metal-hydride species then reduces the double bond of the enone, yielding an α-alkylated ketone that now bears a leaving group. Finally, an intramolecular nucleophilic displacement by the ketone's enolate expels the leaving group and forms the cyclopropane ring.[7]
Advantages and Limitations
-
Advantages: High atom economy, use of a catalyst rather than stoichiometric reagents, and access to diverse structures by varying the ketone and alcohol components.[7] It represents a sustainable and modern approach.
-
Limitations: Requires specialized transition metal catalysts. The substrate scope may be limited by the compatibility of functional groups with the catalytic system. The development of this method is more recent, so its application may not be as widespread as classical methods.
Performance Comparison
| Synthetic Route | Starting Materials | Key Reagents | Number of Steps | Typical Yields | Key Advantages | Key Limitations |
| Intramolecular Cyclization | γ-Halo Ketones | Base (e.g., NaOH) | 1 (from halo-ketone) | 75-90%[2] | Cost-effective, simple procedure | Precursor synthesis required, potential side reactions |
| Kulinkovich Reaction | Esters, Amides | Grignard Reagent, Ti(IV) Alkoxide | 2 (cyclopropanation + oxidation) | 60-85% (overall) | Good functional group tolerance, uses common starting materials | Two-step process, air/moisture sensitive reagents |
| Corey-Chaykovsky Reaction | α,β-Unsaturated Ketones | Sulfur Ylide (e.g., (CH₃)₃S(O)I/NaH) | 1 | 70-95%[2] | High yield, direct, stereospecific | Requires enone precursor, typically limited to CH₂ transfer |
| Hydrogen-Borrowing Catalysis | Ketones, Alcohols with LG | Iridium Catalyst, Base | 1 (catalytic) | 60-85%[8] | Atom-economical, catalytic, modular | Requires specialized catalyst, newer methodology |
Conclusion and Recommendations
The synthesis of α-cyclopropylmethyl ketones can be approached through several effective strategies, each with a distinct profile of advantages and challenges.
-
For large-scale, cost-sensitive syntheses of simple structures like methyl cyclopropyl ketone, the Intramolecular Cyclization of γ-Halo Ketones remains a highly viable and economical choice.[2][9]
-
The Kulinkovich Reaction provides excellent flexibility, allowing for the construction of the cyclopropyl ring from widely available esters. It is particularly powerful for creating substituted cyclopropanols that are precursors to more complex ketones.[1][3]
-
When an α,β-unsaturated ketone is the most accessible starting material, the Corey-Chaykovsky Reaction offers a direct, high-yielding, and reliable path to the corresponding cyclopropyl ketone.[2]
-
For researchers focused on green chemistry and novel methodologies, Hydrogen-Borrowing Catalysis presents a modern, atom-economical, and elegant solution that avoids stoichiometric reagents.[7][8]
Ultimately, the optimal synthetic route will be determined by a careful analysis of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource to inform that critical decision-making process.
References
- A Comparative Guide to the Synthesis of Cyclopropylmethyl-Containing Compounds - Benchchem.
- Ketone, cyclopropyl methyl - Organic Syntheses Procedure.
- Scheme 1. Mechanisms of Cyclopropyl Ketone C-C Activation.
- Kulinkovich reaction - Wikipedia.
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem.
- Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems - UCL Discovery - University College London.
- CN105622369A - Method for preparing cyclopropyl methyl ketone - Google P
- CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google P
- Kulinkovich Reaction - Organic Chemistry Portal.
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionaliz
- Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions - ACS Public
- Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal.
- Kulinkovich Reaction - SynArchive.
- Synthesis of Cyclopropanes via Hydrogen-Borrowing C
- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google P
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC.
- Cyclobutanone synthesis - Organic Chemistry Portal.
- Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones | Organic Letters - ACS Public
- Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements.
- Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds | Request PDF - ResearchG
- Synthesis of Cyclopropanes via Hydrogen-Borrowing C
- CN1994996A - Process for preparing cyclopropyl methyl ketone - Google P
- Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes - Organic Chemistry Portal.
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- 9. orgsyn.org [orgsyn.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Cyclopropylmethyl)cyclohexan-1-one
For researchers and drug development professionals, the synthesis and application of novel chemical entities like 2-(Cyclopropylmethyl)cyclohexan-1-one are routine. However, the lifecycle of these compounds extends beyond their use in experimentation. Proper disposal is a critical, non-negotiable final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile: A Logic-Based Assessment
Cyclohexanones are generally classified as flammable liquids and may cause skin and eye irritation.[1] The presence of the ketone functional group also suggests potential incompatibility with strong oxidizing and reducing agents, as well as strong bases.[2][3] Similarly, cyclopropyl methyl ketone is known to be a flammable liquid and vapor, and can cause skin, eye, and respiratory irritation.[4][5]
Therefore, it is logical to handle this compound as a flammable and potentially irritating hazardous waste .
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7] The fundamental principle is that hazardous waste must be managed in a way that protects human health and the environment.[8]
Key tenets of this principle include:
-
Waste Identification: Properly characterizing the waste to understand its hazards.
-
Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[7][9]
-
Containment: Using appropriate, clearly labeled containers for waste accumulation.[6][7]
-
Licensed Disposal: Transferring the waste to a licensed treatment, storage, and disposal facility (TSDF).[6]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and its contaminated materials.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE. The inferred hazards of this compound necessitate:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[2][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2][5]
All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Part 2: Waste Characterization and Segregation
-
Designate as Hazardous Waste: Based on its inferred properties, this compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[10]
-
Waste Stream Segregation: This compound should be collected as a non-halogenated organic solvent waste. Do not mix it with:
Part 3: Container Selection and Labeling
-
Container Choice: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass bottle is suitable. Ensure the container is free from damage or leaks.[6][7]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[9][11] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[9]
-
The approximate concentration and volume.
-
The hazard characteristics: "Flammable" and "Irritant".
-
The date of accumulation.
-
Part 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[7]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[9] Store away from sources of ignition such as heat, sparks, or open flames.[2][12]
Part 5: Disposal of Contaminated Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Solid Waste: Gloves, paper towels, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled container or a double-bagged, sealed plastic bag for solid hazardous waste.[10]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (such as acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8][9] After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular laboratory glass waste, with the label fully defaced.[8]
Part 6: Arranging for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[9] Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to your institution's and state's specific time limits for waste storage.[6][13]
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary: Regulatory Timeframes
| Generator Status | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
| Large Quantity Generator (LQG) | > 1,000 kg (2,200 lbs) | Up to 90 days[6][13] |
| Small Quantity Generator (SQG) | 100 - 1,000 kg (220 - 2,200 lbs) | Up to 180 days (or 270 if TSDF is > 200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
Note: Generator status and accumulation times may vary by state. Always consult your local regulations and institutional policies.[11]
By adhering to this comprehensive disposal guide, researchers can ensure that their innovative work is conducted not only at the forefront of science but also with the utmost responsibility for safety and environmental stewardship.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). Pharmacy Purchasing & Products. Available at: [Link]
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American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Synerzine. (2018, June 22). Cyclohexanone, 2-(1-methylpropyl)- Safety Data Sheet. Available at: [Link]
-
Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Available at: [Link]
-
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Available at: [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
-
Greenfield Global. (2018, August 20). Cyclohexanone Safety Data Sheet. Available at: [Link]
-
University of Texas at Dallas. Hazardous Waste Disposal Procedures Handbook. Available at: [Link]
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Personal protective equipment for handling 2-(Cyclopropylmethyl)cyclohexan-1-one
Topic: Personal protective equipment for handling 2-(Cyclopropylmethyl)cyclohexan-1-one Content Type: Technical Safety Guide Audience: Researchers, Synthetic Chemists, and EHS Officers[1]
Strategic Safety Overview
From the Desk of the Senior Application Scientist:
Handling this compound requires a nuanced approach that goes beyond standard "lab coat and glasses" protocols. As a functionalized alicyclic ketone, this compound presents a dual challenge: the solvent properties of the cyclohexanone ring (which aggressively permeates common glove materials) and the lipophilicity of the cyclopropylmethyl group (which enhances dermal absorption).
While often used as a versatile intermediate in pharmaceutical synthesis, its structural analogs suggest it acts as a defatting agent and potential neurotoxicant if exposure is chronic. This guide prioritizes barrier integrity and vapor management to ensure your data remains reproducible and your health uncompromised.
Hazard Identification & Risk Assessment
Derived from structural activity relationships (SAR) of alkyl-substituted cyclohexanones.[1]
| Hazard Class | Risk Description | Critical Control Point |
| Dermal Toxicity | Moderate to High.[1] The lipophilic tail facilitates skin entry; the ketone head group defats skin, disrupting the stratum corneum. | Glove Permeation Mechanics (See Section 3) |
| Eye Irritation | High.[1] Vapors and splashes cause immediate, severe irritation and potential corneal clouding. | Goggle Seal Integrity |
| Inhalation | Moderate.[1] Vapors may cause respiratory tract irritation and CNS depression (dizziness, drowsiness). | Engineering Controls (Fume Hood) |
| Flammability | Combustible Liquid (Class II or IIIA).[1] Flash point likely >60°C but <93°C. | Static Dissipation |
Personal Protective Equipment (PPE) Matrix
The Glove Protocol: A Scientific Justification
Crucial Warning: Do NOT rely on standard latex or thin disposable nitrile gloves for prolonged contact.[1] Cyclohexanone derivatives swell and permeate nitrile rapidly (often <10 minutes).[1]
Recommended Glove System:
-
Primary Layer (Inner): Laminate Film (e.g., Silver Shield® / 4H®) .[1]
-
Secondary Layer (Outer): Disposable Nitrile (min 5 mil) .[1]
-
Why: Provides mechanical protection for the inner liner and tactile grip. Acts as a sacrificial layer against splashes.[1]
-
Comprehensive PPE Table[1]
| Body Zone | Equipment Standard | Operational Specification |
| Hand (Splash) | Double Nitrile | Wear two pairs of nitrile gloves.[1] Change immediately upon any splash. Max wear time: 15 mins. |
| Hand (Immersion) | Laminate Liner | Silver Shield® or EVOH laminate under nitrile.[1] Mandatory for scale-up (>100g) or spill cleanup. |
| Eye/Face | ANSI Z87.1 Goggles | Chemical splash goggles are mandatory.[1] Safety glasses are insufficient due to vapor migration.[1] |
| Respiratory | NIOSH OV/P95 | If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.[1] |
| Body | Chem-Resistant Apron | Tyvek® or rubberized apron required for transfers >1L.[1] Standard cotton lab coat for bench scale. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational scale and risk potential.
Figure 1: PPE Selection Decision Tree based on volumetric scale and engineering control availability.
Operational Protocols
A. Weighing & Transfer[1]
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but never weigh this compound on an open bench.
-
Technique: Use a positive displacement pipette or a glass syringe for liquid transfer to avoid aerosol generation.[1]
-
Static Control: As a combustible liquid, ground all metal containers during transfer.[1]
B. Reaction Monitoring (TLC/HPLC)
-
Sampling: When removing aliquots, do not remove the reaction vessel from the hood.
-
Needle Disposal: Dispose of needles immediately into a sharps container inside the hood to prevent "needle stick + chemical injection" injuries, which bypass all dermal PPE.
C. Spill Response (Immediate Action)
If a spill occurs (>5mL):
-
Evacuate the immediate area.
-
Don PPE: Laminate gloves, goggles, and respiratory protection (if vapors are strong).
-
Absorb: Use vermiculite or activated carbon pads.[1] Do not use paper towels (high surface area can increase evaporation rate).[1]
-
Disposal: Seal in a heavy-duty bag and label as "Hazardous Waste: Ketones."
Waste Disposal & Decontamination[1]
| Waste Stream | Classification | Disposal Method |
| Liquid Waste | Non-Halogenated Organic | Segregate from oxidizers.[1] Do not mix with nitric acid waste streams (risk of violent reaction). |
| Solid Waste | Hazardous Solid | Contaminated gloves and silica gel must be double-bagged.[1] |
| Glassware | Contaminated Sharps | Rinse with acetone in the hood before placing in glass waste. |
Emergency Workflow: Exposure Response
Figure 2: Immediate response workflow for personnel exposure.
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor.[1] [Link][1][3]
-
PubChem. (n.d.).[1] Cyclohexanone - Safety and Hazards. National Library of Medicine.[1] (Used for structural hazard extrapolation).[1] [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
